molecular formula C6H5BrFNO B1374644 (5-Bromo-2-fluoropyridin-3-YL)methanol CAS No. 1227601-12-8

(5-Bromo-2-fluoropyridin-3-YL)methanol

Cat. No.: B1374644
CAS No.: 1227601-12-8
M. Wt: 206.01 g/mol
InChI Key: LWJZBGIOIZYWAX-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoropyridin-3-YL)methanol (CAS 1206968-92-4) is a valuable pyridine-based chemical scaffold offered with a guaranteed purity of over 95% . This compound belongs to the family of heterocyclic building blocks and is functionally characterized by its bromo and fluoro substituents, as well as a methanol group . These functional groups make it a versatile intermediate for various synthetic chemistry applications, particularly in pharmaceutical and agrochemical research where precise structural modification is key. The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the fluorine atom can be used to modulate the molecule's electronic properties, lipophilicity, and metabolic stability. The hydroxymethyl group provides an additional handle for further functionalization, including oxidation to aldehydes or carboxylic acids, or derivation into esters and ethers . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-bromo-2-fluoropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJZBGIOIZYWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(5-Bromo-2-fluoropyridin-3-yl)methanol: A Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives are particularly valuable building blocks for creating novel therapeutic agents. The presence of fluorine and bromine atoms, as seen in (5-Bromo-2-fluoropyridin-3-yl)methanol, offers medicinal chemists precise handles for modulating pharmacokinetic properties and for engaging in further synthetic transformations such as cross-coupling reactions. This guide provides a detailed examination of a robust synthetic route to this compound and the analytical methodologies required for its unambiguous characterization.

Part 1: Synthesis of this compound

The most direct and reliable synthetic approach to producing this compound is through the reduction of its corresponding aldehyde, 5-bromo-2-fluoropyridine-3-carbaldehyde. This transformation is a fundamental process in organic synthesis, converting a carbonyl group into a primary alcohol.

The Causality of Reagent Selection: A Hydride Reduction Approach

The conversion of an aldehyde to an alcohol is achieved by adding a hydride ion (H⁻) to the electrophilic carbonyl carbon. Complex metal hydrides are the reagents of choice for this purpose. Two common options are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent. Its principal advantage lies in its compatibility with protic solvents like methanol and ethanol, making the reaction setup and workup procedure significantly more straightforward and safer.[1][2] It readily reduces aldehydes and ketones while typically leaving more robust functional groups like esters and amides untouched.

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful and reactive reducing agent, LiAlH₄ will reduce aldehydes, ketones, esters, and carboxylic acids.[3][4] However, it reacts violently with protic solvents, including water and alcohols, necessitating the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and a carefully controlled aqueous workup.[1][4]

For this specific synthesis, sodium borohydride is the superior choice . The goal is the selective reduction of an aldehyde without affecting other parts of the molecule. The operational simplicity and enhanced safety profile of NaBH₄ make it the preferred reagent for this transformation on both laboratory and potential scale-up operations.

Synthetic Workflow Diagram

Synthesis_Workflow Start 5-Bromo-2-fluoropyridine-3-carbaldehyde Reaction Hydride Reduction (0°C to Room Temp) Start->Reaction Reagent Sodium Borohydride (NaBH₄) Methanol (MeOH) Reagent->Reaction Workup Quench with Water Extract with Ethyl Acetate Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the target alcohol.

Detailed Experimental Protocol

Reaction: Reduction of 5-Bromo-2-fluoropyridine-3-carbaldehyde

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-fluoropyridine-3-carbaldehyde (5.0 g, 24.5 mmol). Dissolve the aldehyde in methanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This cooling is crucial to moderate the initial exothermic reaction upon addition of the hydride reagent.

  • Reagent Addition: Slowly add sodium borohydride (1.11 g, 29.4 mmol, 1.2 equivalents) to the stirred solution in small portions over 15-20 minutes. Maintaining a slow addition rate prevents excessive gas evolution and a rapid temperature increase.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water (50 mL) to quench the excess sodium borohydride. This process will be accompanied by hydrogen gas evolution.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). The organic layers contain the desired product.

  • Washing & Drying: Combine the organic extracts and wash them with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Purification: Concentrate the dried organic solution in vacuo. The resulting crude solid or oil can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Part 2: Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques provides a self-validating system for structural verification.

Characterization Workflow Diagram

Characterization_Workflow cluster_techniques Spectroscopic Analysis NMR NMR Spectroscopy (¹H, ¹³C) Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS Mass Spectrometry (MS) MS->Confirmation IR Infrared Spectroscopy (IR) IR->Confirmation Product Purified Product Product->NMR Product->MS Product->IR

Caption: Analytical workflow for structural confirmation.

Expected Spectroscopic Data

The following tables summarize the expected data from key analytical techniques used to characterize this compound.

Table 1: ¹H NMR Spectroscopy Data (Predicted) (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.20d1HH-6 (Pyridine)Aromatic proton adjacent to nitrogen, deshielded.
~ 7.85dd1HH-4 (Pyridine)Aromatic proton coupled to both H-6 and Fluorine.
~ 4.80s2H-CH₂OHMethylene protons adjacent to the aromatic ring and hydroxyl group.
~ 2.50br s1H-OHHydroxyl proton, typically a broad singlet; chemical shift is variable.

Table 2: ¹³C NMR Spectroscopy Data (Predicted) (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 158 (d)C-2 (C-F)Carbon directly bonded to fluorine, shows a large coupling constant (¹JCF).
~ 148 (d)C-4Aromatic carbon.
~ 142C-6Aromatic carbon adjacent to nitrogen.
~ 125 (d)C-3Aromatic carbon bearing the methanol substituent.
~ 118C-5 (C-Br)Aromatic carbon bonded to bromine.
~ 58 (d)-CH₂OHAliphatic carbon of the hydroxymethyl group.

Table 3: Mass Spectrometry (MS) and Infrared (IR) Data

TechniqueExpected ValueInterpretation
MS (ESI+) m/z ≈ 206, 208Molecular ion peaks [M+H]⁺ showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio).[5]
IR (ATR) ~ 3300 cm⁻¹ (broad)O-H stretching vibration of the alcohol group.
~ 3050 cm⁻¹Aromatic C-H stretching.
~ 2920 cm⁻¹Aliphatic C-H stretching of the -CH₂- group.
~ 1580, 1450 cm⁻¹C=C and C=N stretching vibrations of the pyridine ring.
~ 1250 cm⁻¹C-F stretching vibration.
~ 1050 cm⁻¹C-O stretching vibration of the primary alcohol.

Trustworthiness through Self-Validation: The combination of these techniques provides a robust validation of the final product. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of atoms. Mass spectrometry confirms the molecular weight and the presence of bromine.[5] Infrared spectroscopy verifies the presence of key functional groups, most notably the hydroxyl group from the successful reduction. The convergence of all data to support the proposed structure ensures high confidence in the material's identity and purity.

References

  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. 17.4: Alcohols from Carbonyl Compounds- Reduction. [Link]

  • Chemguide. REDUCTION OF ALDEHYDES AND KETONES. [Link]

  • Khan Academy. Formation of alcohols using hydride reducing agents. [Link]

  • Organic Chemistry Tutor. Reduction of Aldehydes and Ketones with Complex Hydrides. [Link]

Sources

Spectroscopic Characterization of (5-Bromo-2-fluoropyridin-3-YL)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spectroscopic Analysis

(5-Bromo-2-fluoropyridin-3-YL)methanol (Figure 1) is a halogenated pyridine derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The precise arrangement of its functional groups—a brominated and fluorinated pyridine ring coupled with a primary alcohol—necessitates a thorough structural confirmation to ensure its identity and purity before its use in further synthetic steps. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

This guide will detail the expected outcomes and interpretation of ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a virtual roadmap for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. For this compound, we expect to observe distinct signals for the aromatic protons, the methylene protons of the methanol group, and the hydroxyl proton.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Doublet (d)1HH-6
~7.9Doublet (d)1HH-4
~4.7Singlet (s) or Doublet (d)2H-CH₂OH
VariableBroad Singlet (br s)1H-OH

Causality Behind Experimental Choices: The choice of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical to avoid overwhelming the spectrum with solvent protons. The chemical shifts are referenced to an internal standard, usually tetramethylsilane (TMS) at 0.00 ppm. The expected chemical shifts are based on the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the bromine and fluorine atoms will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The coupling between adjacent protons (H-4 and H-6) would likely result in doublet splitting patterns, although long-range coupling with the fluorine atom might introduce further complexity. The methylene protons of the methanol group are expected to appear as a singlet or a doublet if coupled to the hydroxyl proton. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: The analysis is typically performed on a 400 or 500 MHz NMR spectrometer.[1]

  • Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

G cluster_workflow ¹H NMR Workflow start Start sample_prep Dissolve sample in deuterated solvent start->sample_prep instrument_setup Set up NMR spectrometer (400/500 MHz) sample_prep->instrument_setup data_acquisition Acquire ¹H NMR spectrum instrument_setup->data_acquisition data_processing Process raw data (FT, phasing, integration) data_acquisition->data_processing data_analysis Analyze chemical shifts, multiplicities, and integrals data_processing->data_analysis end End data_analysis->end

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~158 (d)C-F (C-2)
~148 (d)C-N (C-6)
~140 (d)C-H (C-4)
~125 (s)C-Br (C-5)
~120 (s)C-CH₂OH (C-3)
~60 (s)-CH₂OH

Causality Behind Experimental Choices: The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. The carbon atom directly bonded to the highly electronegative fluorine atom (C-2) is expected to be significantly deshielded and appear at a very low field, likely as a doublet due to one-bond C-F coupling. The other aromatic carbons will have distinct chemical shifts based on their substitution pattern. The carbon of the methylene group will resonate in the typical range for sp³-hybridized carbons bonded to an oxygen atom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: The analysis is performed on the same NMR spectrometer as the ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer acquisition time are typically necessary.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Data:

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
3400-3200BroadO-H stretchAlcohol
3100-3000MediumC-H stretchAromatic
2950-2850MediumC-H stretchAliphatic (-CH₂-)
1600-1450Medium-StrongC=C and C=N stretchPyridine ring
1250-1000StrongC-O stretchPrimary alcohol
1100-1000StrongC-F stretchAryl fluoride
Below 800Medium-StrongC-Br stretchAryl bromide

Causality Behind Experimental Choices: The presence of a hydroxyl group will give rise to a characteristic broad absorption band in the 3400-3200 cm⁻¹ region due to hydrogen bonding. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹. The pyridine ring will show characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretch of the primary alcohol and the C-F stretch of the aryl fluoride will result in strong absorptions in the fingerprint region (below 1500 cm⁻¹). The C-Br stretch will appear at a lower wavenumber.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.

  • Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

G cluster_workflow IR Spectroscopy Workflow start Start sample_prep Prepare sample (ATR, KBr pellet, or thin film) start->sample_prep instrument_setup Set up FTIR spectrometer sample_prep->instrument_setup data_acquisition Acquire background and sample spectra instrument_setup->data_acquisition data_processing Process data to obtain absorbance/transmittance spectrum data_acquisition->data_processing data_analysis Analyze characteristic absorption bands data_processing->data_analysis end End data_analysis->end

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data:

The molecular formula of this compound is C₆H₅BrFNO, with a monoisotopic mass of approximately 204.95 Da. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of roughly equal intensity separated by 2 Da.

Predicted m/z Values for [M+H]⁺ Adducts:

Adductm/z
[M(⁷⁹Br)+H]⁺205.96
[M(⁸¹Br)+H]⁺207.96

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like alcohols, which will likely produce the protonated molecule [M+H]⁺ as the base peak. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. Fragmentation patterns in the mass spectrum can provide further structural information. For example, loss of the hydroxymethyl group (-CH₂OH) would be a likely fragmentation pathway.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: The analysis is performed on a mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition: The sample is introduced into the ion source (e.g., ESI), and the mass spectrum is recorded.

  • Data Processing: The data is analyzed to determine the m/z values of the parent ion and any fragment ions.

G cluster_workflow Mass Spectrometry Workflow start Start sample_prep Prepare dilute solution of sample start->sample_prep instrument_setup Set up LC-MS system with ESI source sample_prep->instrument_setup data_acquisition Acquire mass spectrum instrument_setup->data_acquisition data_processing Analyze m/z values and isotopic patterns data_acquisition->data_processing data_analysis Determine molecular weight and fragmentation data_processing->data_analysis end End data_analysis->end

Caption: Workflow for Mass Spectrometry.

Conclusion

The comprehensive spectroscopic characterization of this compound, through the synergistic application of NMR, IR, and MS, is crucial for its unambiguous identification and quality control. This technical guide provides a detailed framework for conducting these analyses and interpreting the expected spectral data. While experimental data for this specific molecule is not widely published, the principles and predictive information outlined herein offer a solid foundation for any researcher undertaking its synthesis and characterization. The methodologies described are robust and widely applicable to the structural elucidation of novel organic compounds, ensuring scientific integrity and advancing the development of new chemical entities.

References

  • ResearchGate. (2023). High resolution NMR spectra of as-prepared samples. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

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An In-depth Technical Guide to (5-Bromo-2-fluoropyridin-3-YL)methanol: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block in Medicinal Chemistry

(5-Bromo-2-fluoropyridin-3-YL)methanol is a halogenated pyridine derivative that has emerged as a significant building block in the field of medicinal chemistry. Its unique structural features, combining a pyridine core with bromine and fluorine substituents, offer a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for regioselective modifications, making it a valuable intermediate in the development of novel therapeutic agents.[1]

The incorporation of fluorine into drug candidates is a well-established strategy to enhance key pharmaceutical properties such as metabolic stability, bioavailability, and binding affinity to biological targets.[2][3] The presence of both a bromine atom and a fluorinated pyridine ring in this compound provides medicinal chemists with a dual handle for synthetic transformations, including cross-coupling reactions and nucleophilic substitutions. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its potential applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and drug design. While extensive experimental data for this compound is not widely published in peer-reviewed literature, a compilation of available information from commercial suppliers provides a foundational understanding of its characteristics.

PropertyValueSource(s)
Molecular Formula C₆H₅BrFNO[4][5][6]
Molecular Weight 206.014 g/mol [4][6]
CAS Number 1227601-12-8, 1206968-92-4[4][5]
Appearance Solid[4]
Purity Typically ≥97%[4][5][6]

Note: Specific experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization or consult supplier-specific documentation for these parameters.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the hydroxymethyl group. The chemical shifts and coupling patterns will be influenced by the electronegative fluorine and bromine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹J C-F).

  • FT-IR: The infrared spectrum will likely show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H, C-N, C-F, and C-Br stretching and bending vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Synthesis and Reactivity

Synthesis

While a specific, detailed synthetic protocol for this compound is not extensively documented in readily accessible scientific journals, a general approach can be inferred from the synthesis of related fluoropyridine compounds. A plausible synthetic route could involve the following key steps:

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start Substituted Pyridine step1 Introduction of Bromine start->step1 Bromination step2 Introduction of Fluorine step1->step2 Fluorination step3 Functional Group Interconversion (e.g., Ester to Alcohol) step2->step3 Reduction product This compound step3->product

Caption: A generalized synthetic workflow for this compound.

A potential starting material could be a suitably substituted pyridine derivative. The introduction of the bromine and fluorine atoms can be achieved through various halogenation reactions. For instance, a Sandmeyer-type reaction on an aminopyridine precursor could be employed for the introduction of the halogens.[7] The hydroxymethyl group could be introduced by the reduction of a corresponding carboxylic acid or ester functionality.

Reactivity

The chemical reactivity of this compound is dictated by its key functional groups: the brominated and fluorinated pyridine ring and the primary alcohol.

  • Cross-Coupling Reactions: The bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 5-position of the pyridine ring.[1]

  • Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom at the 2-position can be displaced by nucleophiles, although this reaction is generally less facile than with other activating groups.

  • Reactions of the Hydroxymethyl Group: The primary alcohol can undergo typical reactions of alcohols, such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification.

Reactivity_Diagram cluster_reactions Key Reactions reactant This compound C₆H₅BrFNO cross_coupling Suzuki, Stille, Sonogashira, etc. C-C, C-N, C-O bond formation reactant->cross_coupling At Bromine snar Nucleophilic Aromatic Substitution Displacement of Fluorine reactant->snar At Fluorine alcohol_rxns Oxidation, Esterification, Etherification Modification of -CH₂OH reactant->alcohol_rxns At Methanol

Caption: Key reaction sites of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a prevalent structural motif in a vast number of approved drugs and clinical candidates.[8][9] this compound serves as a valuable building block for the synthesis of such compounds. Its trifunctional nature allows for the systematic exploration of the chemical space around the pyridine core, which is essential for structure-activity relationship (SAR) studies.

While specific examples of marketed drugs derived directly from this building block are not readily found in the public domain, its availability from numerous chemical suppliers catering to the pharmaceutical industry suggests its use in early-stage drug discovery programs. The fluorinated pyridine moiety is particularly attractive for developing inhibitors of various enzymes and receptors where the fluorine atom can modulate binding interactions and improve pharmacokinetic properties.

Safety and Handling

This compound is a chemical that should be handled by trained professionals in a laboratory setting. The following safety information is compiled from supplier safety data sheets:

  • Hazard Statements: The compound is generally classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.

  • Precautionary Measures: It is recommended to handle this compound in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid breathing dust and wash hands thoroughly after handling.

For detailed and specific safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine ring, a bromine atom amenable to cross-coupling reactions, and a modifiable hydroxymethyl group provides a powerful platform for the synthesis of novel and complex molecules. While a comprehensive set of experimental data is not yet widely available in the public domain, the information gathered from chemical suppliers provides a solid foundation for its use in research and development. As the demand for sophisticated and highly functionalized building blocks in the pharmaceutical industry continues to grow, the importance of compounds like this compound is likely to increase.

References

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  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
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  • Li, X., et al. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 2022. Available from: [Link]

  • Kim, S., et al. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Communications Chemistry, 2022. Available from: [Link]

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  • Ram, K. R., et al. Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. ResearchGate, 2023. Available from: [Link]

  • D'Alba, F., et al. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 2021. Available from: [Link]

  • Tkach, V., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2021. Available from: [Link]

  • Zhang, W., et al. Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate, 2015. Available from: [Link]

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CAS number 1227601-12-8 properties and safety data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Bromo-2-fluoropyridin-3-yl)methanol (CAS No. 1227601-12-8): Properties, Synthesis, and Applications in Cross-Coupling Chemistry

Authored by a Senior Application Scientist

Introduction

This compound, bearing the CAS number 1227601-12-8, is a halogenated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring a reactive bromine atom, a fluorine atom that modulates the electronic properties of the pyridine ring, and a nucleophilic hydroxymethyl group, makes it a valuable precursor for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its expected spectroscopic signature, and detailed protocols for its application in palladium-catalyzed cross-coupling reactions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.

PropertyValueSource(s)
CAS Number 1227601-12-8N/A
Molecular Formula C₆H₅BrFNON/A
Molecular Weight 206.01 g/mol N/A
IUPAC Name This compoundN/A
Appearance White to off-white solid (predicted)N/A
Purity Typically >95% (as supplied by vendors)N/A
SMILES OCc1cc(Br)cnc1FN/A

Synthesis and Spectroscopic Characterization

Proposed Synthetic Workflow

G A 5-Bromo-2-fluoronicotinic acid B Esterification (e.g., SOCl₂, MeOH) A->B Step 1 C Methyl 5-bromo-2-fluoronicotinate B->C D Reduction (e.g., LiAlH₄ or NaBH₄) C->D Step 2 E This compound D->E

Caption: Proposed two-step synthesis of this compound.

Representative Synthetic Protocol

Step 1: Esterification of 5-Bromo-2-fluoronicotinic acid

  • To a solution of 5-bromo-2-fluoronicotinic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 5-bromo-2-fluoronicotinate.

Step 2: Reduction to this compound

  • To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 vol) at 0 °C, add a solution of methyl 5-bromo-2-fluoronicotinate (1.0 eq) in THF (5 vol) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield this compound.

Predicted Spectroscopic Data

Although experimental spectra for this specific compound are not widely published, the following table outlines the expected spectroscopic characteristics based on analogous structures.

Technique Expected Features
¹H NMR δ (ppm) ~8.3 (d, 1H, Ar-H), ~7.9 (dd, 1H, Ar-H), ~4.7 (s, 2H, CH₂), ~3.5 (br s, 1H, OH)
¹³C NMR δ (ppm) ~160 (d, JCF ≈ 240 Hz, C-F), ~148 (d, C-Br), ~140 (d), ~125 (d), ~120 (d), ~60 (CH₂)
IR (KBr) ν (cm⁻¹) ~3300 (O-H stretch, broad), ~3050 (Ar C-H stretch), ~1600, 1470 (C=C, C=N stretch), ~1250 (C-F stretch), ~1050 (C-O stretch)
MS (EI) m/z (%) 205/207 (M⁺, Br isotope pattern), 188/190 ([M-OH]⁺), 126, 98

Reactivity and Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, making this compound a valuable intermediate for the synthesis of more complex molecules. The following sections provide an overview and detailed protocols for its use in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] this compound can be coupled with various aryl or heteroaryl boronic acids or esters to introduce new substituents at the 5-position.[2]

Catalytic Cycle

G A Pd⁰L₂ B Oxidative Addition A->B Ar-Br C trans-ArPdII(Br)L₂ B->C D Transmetalation (R-B(OR)₂ + Base) C->D E trans-ArPdII(R)L₂ D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol
  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1, v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[3][4] This reaction allows for the introduction of an alkynyl moiety at the 5-position of this compound.

Catalytic Cycle

G cluster_0 Palladium Cycle cluster_1 Copper Cycle A Pd⁰L₂ B Oxidative Addition A->B Ar-Br C trans-ArPdII(Br)L₂ B->C D Transmetalation C->D E trans-ArPdII(C≡CR)L₂ D->E F Reductive Elimination E->F F->A Regeneration G Ar-C≡CR F->G H CuI I R-C≡CH + Base H->I J Cu-C≡CR I->J J->D

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental Protocol
  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq) and a copper co-catalyst such as CuI (0.05 eq).

  • Add a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the alkynylated product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5][6] This reaction can be used to introduce a variety of primary or secondary amines at the 5-position of the pyridine ring.

Catalytic Cycle

G A Pd⁰L₂ B Oxidative Addition A->B Ar-Br C ArPdII(Br)L₂ B->C D Amine Coordination & Deprotonation C->D HNR¹R² + Base E [ArPdII(NR¹R²)L₂] D->E F Reductive Elimination E->F F->A Regeneration G Ar-NR¹R² F->G

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol
  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 0.04 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq).

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a plug of Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the aminated product.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. While specific toxicological data for this compound is limited, information from safety data sheets of analogous bromopyridine and fluorinated pyridine compounds provides a basis for safe handling procedures.[7][8][9]

GHS Hazard Classification (Predicted)
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Irritation2H319: Causes serious eye irritation.
Specific Target Organ Toxicity3H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles and/or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.
First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Dispose of this chemical in accordance with federal, state, and local regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, to generate novel and complex molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and detailed protocols for its application in key synthetic methodologies. By understanding its reactivity and adhering to the recommended safety procedures, researchers can effectively leverage this compound to advance their scientific and drug discovery programs.

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A Technical Guide to (5-Bromo-2-fluoropyridin-3-YL)methanol: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] Among the various fluorinated heterocyclic scaffolds, substituted fluoropyridines are of particular interest due to their prevalence in a wide array of bioactive compounds, including kinase inhibitors.[2] (5-Bromo-2-fluoropyridin-3-YL)methanol is a key building block that combines the advantageous properties of a fluoropyridine core with a versatile hydroxymethyl group and a bromine atom, providing multiple points for molecular elaboration. This guide provides an in-depth overview of its synthesis, commercial availability, and its pivotal role in the development of novel therapeutics.

Physicochemical Properties and Commercial Availability

This compound is a solid at room temperature with a molecular weight of 206.01 g/mol and a molecular formula of C₆H₅BrFNO.[3] Its chemical structure features a pyridine ring substituted with a bromine atom at the 5-position, a fluorine atom at the 2-position, and a hydroxymethyl group at the 3-position.

Commercial Suppliers

This building block is readily available from a variety of commercial suppliers, typically at purities of 97% or higher. The following table summarizes some of the key suppliers and their corresponding product information.

SupplierProduct NameCAS NumberPurity
AChemBlockThis compound1227601-12-897%
Fluorochem(5-Bromo-3-fluoropyridin-2-yl)methanol1206968-92-497%
CymitQuimicaThis compound1227601-12-8>95%

Synthesis of this compound: A Plausible Synthetic Route

A potential synthetic workflow is depicted below:

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Fluorination (Balz-Schiemann) cluster_step3 Step 3: Reduction start 2-Amino-5-bromopyridine-3-carboxylic acid step1 Diazonium Salt Intermediate start->step1 NaNO₂, HBF₄ step2 5-Bromo-2-fluoropyridine-3-carboxylic acid step1->step2 Heat step3 This compound step2->step3 Reducing Agent (e.g., LiAlH₄)

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization and Fluorination (Balz-Schiemann Reaction)

  • To a cooled (0-5 °C) solution of 2-Amino-5-bromopyridine-3-carboxylic acid in aqueous tetrafluoroboric acid (HBF₄), a solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt suspension is stirred at low temperature for a specified period.

  • The reaction mixture is then gently warmed to induce thermal decomposition of the diazonium salt, leading to the formation of 5-Bromo-2-fluoropyridine-3-carboxylic acid.

  • The crude product is isolated by filtration and purified by recrystallization.

Step 2: Reduction of the Carboxylic Acid

  • A solution of 5-Bromo-2-fluoropyridine-3-carboxylic acid in an anhydrous ether solvent (e.g., THF) is added dropwise to a stirred suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0 °C.

  • The reaction mixture is then stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of complex drug candidates, particularly kinase inhibitors.[5] The pyridine nitrogen can act as a hydrogen bond acceptor, the hydroxymethyl group can be further functionalized or participate in hydrogen bonding, and the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular diversity.

The following diagram illustrates the key reactive sites of this compound and their potential for elaboration in the synthesis of kinase inhibitors.

Kinase_Inhibitor_Synthesis cluster_core Core Scaffold cluster_modifications Synthetic Modifications cluster_target Target Molecule core This compound mod1 Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the Bromine Site core->mod1 mod2 Functionalization of the Hydroxymethyl Group (e.g., Etherification, Esterification) core->mod2 mod3 Coordination/Hydrogen Bonding via the Pyridine Nitrogen core->mod3 target Kinase Inhibitor mod1->target mod2->target mod3->target

Caption: Synthetic utility of this compound in kinase inhibitor synthesis.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For related brominated and fluorinated pyridine compounds, the following hazards are often cited: harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] It is recommended to handle this compound in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Characterization Data

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in medicinal chemistry. Its unique combination of a fluoropyridine core, a reactive bromine handle, and a functionalizable hydroxymethyl group makes it an attractive starting material for the synthesis of complex molecules, particularly kinase inhibitors. The synthetic strategies and applications outlined in this guide provide a foundation for researchers to leverage this valuable compound in their drug discovery and development efforts.

References

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The Strategic Deployment of (5-Bromo-2-fluoropyridin-3-yl)methanol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Precision in Chemical Scaffolding

In the landscape of contemporary drug discovery, the synthetic chemist's choice of foundational scaffolds is a critical determinant of a program's trajectory. The pursuit of novel chemical entities with optimized potency, selectivity, and pharmacokinetic profiles necessitates a departure from antiquated, trial-and-error methodologies. Instead, a rationally-driven approach, grounded in a deep understanding of structure-activity relationships (SAR) and the nuanced interplay of functional groups, is paramount. This guide focuses on a particularly compelling building block, (5-Bromo-2-fluoropyridin-3-yl)methanol (CAS: 1227601-12-8), and delineates its strategic applications, with a principal focus on the development of next-generation enzyme inhibitors.[1] We will move beyond a mere recitation of facts to a causal analysis of why this scaffold is an increasingly vital tool for the medicinal chemist.

Deconstructing the Scaffold: An Analysis of Inherent Chemical Potential

The utility of this compound is not accidental; it is a direct consequence of the specific arrangement of its constituent functional groups. Each component confers distinct and advantageous properties that can be leveraged during the drug design process.

  • The Fluorinated Pyridine Core: The introduction of a fluorine atom at the 2-position of the pyridine ring is a deliberate and impactful modification. Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can significantly modulate the pKa of the pyridine nitrogen.[2] This modulation can be critical for optimizing interactions with target proteins and for fine-tuning a compound's overall physicochemical properties. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance metabolic stability by shielding adjacent positions from oxidative metabolism.[3] This increased metabolic robustness often translates to an improved pharmacokinetic profile, a crucial consideration in drug development.[3]

  • The Bromine Handle at the 5-Position: The bromine atom is not merely a placeholder; it is a versatile synthetic handle. Its presence opens the door to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This synthetic tractability allows for the facile introduction of diverse chemical moieties, enabling a systematic exploration of the chemical space around the pyridine core. This is a cornerstone of modern lead optimization, where the ability to rapidly generate analogs is essential for refining SAR.

  • The Hydroxymethyl Group at the 3-Position: The primary alcohol functionality serves as a key point of attachment for subsequent chemical transformations. It can be readily oxidized to an aldehyde or a carboxylic acid, or it can be used in etherification or esterification reactions. This versatility allows for the construction of more complex molecular architectures and the introduction of pharmacophoric elements necessary for potent biological activity.

The confluence of these three functional groups within a single, relatively simple molecule makes this compound a highly valuable and versatile building block in medicinal chemistry.

Case Study: The Application of this compound in the Synthesis of PRMT5 Inhibitors

A compelling example of the strategic application of this scaffold is found in the development of inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme involved in a variety of cellular processes, and its dysregulation has been implicated in several cancers.[4][5] As such, it has emerged as a high-priority target for therapeutic intervention.

In the synthesis of novel PRMT5 inhibitors, this compound serves as a key intermediate for the construction of the core scaffold of the inhibitor. The hydroxymethyl group is typically converted to a reactive intermediate, such as a mesylate or a halide, which can then be used to alkylate a nucleophilic partner. The bromine atom on the pyridine ring is then utilized in a cross-coupling reaction to introduce a larger, often aromatic, substituent that is crucial for binding to the target protein.

Illustrative Synthetic Workflow

The following diagram outlines a generalized synthetic workflow for the utilization of this compound in the synthesis of a PRMT5 inhibitor.

G A This compound B Activation of Hydroxymethyl Group (e.g., Mesylation, Halogenation) A->B MsCl, Et3N or SOCl2 C Activated Intermediate B->C D Nucleophilic Substitution with Core Scaffold (e.g., Amine) C->D Core-NH2 E Coupled Intermediate D->E F Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) E->F Ar-B(OH)2, Pd(PPh3)4 G Final PRMT5 Inhibitor F->G

Caption: Generalized synthetic workflow for PRMT5 inhibitor synthesis.

Experimental Protocol: Synthesis of a Key Intermediate

The following is a representative, step-by-step protocol for the activation of the hydroxymethyl group, a critical first step in the synthetic sequence.

Step 1: Mesylation of this compound

  • Materials:

    • This compound (1.0 eq)

    • Triethylamine (1.5 eq)

    • Methanesulfonyl chloride (1.2 eq)

    • Dichloromethane (anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • To a solution of this compound in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add triethylamine.

    • Stir the solution for 5 minutes, then add methanesulfonyl chloride dropwise.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated product.

    • Purify the crude product by column chromatography on silica gel to afford the pure mesylate.

This activated intermediate is now primed for reaction with a suitable nucleophile, which will form the core of the final PRMT5 inhibitor.

Structure-Activity Relationship (SAR) Insights

The use of this compound as a starting material allows for a systematic exploration of the SAR of the final inhibitor. The following table summarizes key SAR insights that can be gained by modifying the scaffold.

ModificationRationaleExpected Outcome
Variation of the substituent at the 5-position Exploration of the hydrophobic pocket of the PRMT5 active site.Modulation of potency and selectivity.
Modification of the linker derived from the hydroxymethyl group Optimization of the vector and orientation of the core scaffold.Improved binding affinity and pharmacokinetic properties.
Bioisosteric replacement of the pyridine nitrogen Fine-tuning of pKa and hydrogen bonding interactions.Enhanced cell permeability and target engagement.

Conclusion and Future Perspectives

This compound is a prime example of a rationally designed building block that empowers medicinal chemists to construct complex and highly functionalized molecules with precision and efficiency. Its strategic application in the synthesis of PRMT5 inhibitors underscores its value in modern drug discovery. As our understanding of the molecular drivers of disease continues to expand, the demand for such versatile and strategically designed chemical scaffolds will undoubtedly increase. The principles of fluorine incorporation, synthetic handle placement, and functional group versatility embodied in this molecule will continue to be guiding principles in the design of the next generation of therapeutic agents.

References

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An In-Depth Technical Guide to the Reactivity Profile of (5-Bromo-2-fluoropyridin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(5-Bromo-2-fluoropyridin-3-YL)methanol , a halogenated pyridine derivative, presents a versatile scaffold of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique arrangement of a nucleophilic hydroxymethyl group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom susceptible to nucleophilic aromatic substitution offers a triad of reactive sites. This guide provides a comprehensive analysis of its reactivity, offering field-proven insights and detailed experimental frameworks to empower researchers in leveraging this valuable building block for the synthesis of complex molecules and novel chemical entities.

Core Molecular Architecture and Reactivity Overview

The reactivity of this compound is dictated by the electronic interplay of its substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom, fluorine, and bromine collectively renders the pyridine ring electron-deficient, thereby influencing the reactivity of each functional group.

A qualitative analysis suggests the following primary reaction pathways:

  • Palladium-Catalyzed Cross-Coupling Reactions at the C5-Broromine bond.

  • Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluorine bond.

  • Reactions of the Hydroxymethyl Group , including oxidation and conversion to other functionalities.

The strategic and selective manipulation of these sites is paramount for its successful application in multi-step syntheses.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The bromine atom at the 5-position of the pyridine ring is a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation.[1] The Suzuki-Miyaura coupling, in particular, stands out as a robust method for introducing aryl, heteroaryl, or alkyl substituents at this position.[1]

Mechanistic Considerations: The Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A palladium(0) species initiates the cycle by inserting into the C-Br bond. Subsequent transmetalation with a boronic acid or ester, facilitated by a base, transfers the organic moiety to the palladium center. The final reductive elimination step forms the desired C-C bond and regenerates the active Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L2) (Ar = Pyridyl moiety) B->C D Transmetalation C->D [R-B(OR')2(Base)]- E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R Coupled Product F->G H R-B(OR')2 + Base H->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling of this compound

While specific literature on the Suzuki coupling of this compound is not abundant, extensive data from analogous 5-bromopyridine systems provides a robust starting point for reaction optimization.[3] The following protocol is a generalized yet effective procedure.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand (e.g., SPhos).[4][5]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).[3]

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 110 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90-10070-95[3]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-11075-98[4]
Pd(dppf)Cl₂Cs₂CO₃DMF80-10065-90[3]
Table 1: Representative conditions for Suzuki-Miyaura coupling of 5-bromopyridines.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen. This allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion, a good leaving group, is expelled, restoring the aromaticity of the ring.

SNAr_Mechanism sub This compound mc Meisenheimer Complex (Anionic Intermediate) sub->mc + Nu- nuc Nucleophile (Nu-) nuc->mc prod Substituted Product mc->prod - F- lg Fluoride ion (F-) mc->lg Orthogonal_Strategy start This compound step1 Suzuki Coupling (C5-Br) start->step1 intermediate1 Aryl-substituted (at C5) step1->intermediate1 step2 SNAr (C2-F) intermediate1->step2 intermediate2 Amine-substituted (at C2) step2->intermediate2 step3 Oxidation (CH2OH) intermediate2->step3 final_product Trisubstituted Pyridine Derivative step3->final_product

Sources

Introduction: The Role and Chemical Nature of (5-Bromo-2-fluoropyridin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of (5-Bromo-2-fluoropyridin-3-YL)methanol

This compound, a halogenated pyridine derivative, serves as a critical building block in modern medicinal chemistry and drug discovery. Its utility lies in the unique combination of reactive sites and modulating properties imparted by its substituents. The bromine atom offers a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity. The fluorine atom, a common bioisostere for hydrogen, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of a parent molecule by altering its lipophilicity and basicity.[1][2] The hydroxymethyl group provides a key point for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion into an ether or ester linkage.

Given its importance as a precursor in multi-step syntheses, understanding the stability and optimal storage conditions for this compound is paramount to ensuring the integrity of research and development programs. Degradation of this starting material can lead to the formation of impurities that complicate reaction outcomes, reduce yields, and introduce significant challenges in the purification of downstream products. This guide provides a comprehensive overview of the compound's stability profile, outlines key potential degradation pathways, and establishes best practices for its storage and handling.

Chemical and Physical Properties

A summary of the key identification and physical properties for this compound is presented below.

PropertyValueSource(s)
CAS Number 1227601-12-8[3][4]
Molecular Formula C₆H₅BrFNO[3]
Molecular Weight 206.02 g/mol [3]
IUPAC Name This compound[3]
Appearance Solid[5]
Purity (Typical) ≥97%[3]

Core Stability Profile and Potential Degradation Pathways

While specific, long-term stability studies on this compound are not extensively published, a robust stability assessment can be constructed based on the known reactivity of its constituent functional groups and data from analogous structures. The primary factors influencing its stability are temperature, humidity (water), pH, light, and atmospheric oxygen.

Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

The most probable degradation pathway for this molecule involves the nucleophilic displacement of the fluoride atom. The pyridine ring is electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the bromine atom. This electronic arrangement makes the carbon atom bearing the fluorine susceptible to attack by nucleophiles.

A study on a different fluoropyridinyl drug candidate demonstrated that a key degradation mechanism was the nucleophilic substitution of a fluorine substituent by hydroxyl groups.[6] This reaction is highly dependent on the pH of the microenvironment and the presence of water.[6]

  • Mechanism: In the presence of water or other hydroxyl sources (e.g., residual alcohols from synthesis), a nucleophilic attack on the C2 position can occur, displacing the fluoride ion to form the corresponding 2-hydroxy-pyridine derivative. This process can be accelerated under basic or even neutral pH conditions.

  • Causality: The C-F bond, while strong, is activated towards nucleophilic attack in electron-deficient aromatic systems. The presence of moisture is a critical catalyst for this degradation.

Oxidation of the Hydroxymethyl Group

The primary alcohol (hydroxymethyl group) is susceptible to oxidation. This can occur through exposure to atmospheric oxygen, particularly in the presence of trace metal impurities which can catalyze the reaction, or through reaction with strong oxidizing agents.

  • Potential Products: Oxidation can lead to the formation of the corresponding aldehyde, (5-bromo-2-fluoropyridin-3-carbaldehyde), and further oxidation could yield the carboxylic acid, (5-bromo-2-fluoropyridine-3-carboxylic acid).

  • Causality: Alcohols are inherently prone to oxidation. While slow, autoxidation by atmospheric O₂ can occur over long storage periods, especially if the material is not stored under an inert atmosphere.

Photolytic Degradation

Aromatic systems, particularly those containing halogens, can be sensitive to light, especially UV radiation. While the C-F bond is highly resistant to photolysis, the C-Br bond is significantly more labile and can undergo homolytic cleavage upon absorption of sufficient energy.[7]

  • Mechanism: UV light exposure could potentially lead to the formation of radical intermediates, which could then participate in a variety of secondary reactions, leading to dimerization, reaction with solvents, or abstraction of hydrogen atoms.

  • Causality: The energy from photons can be sufficient to break the relatively weaker C-Br bond, initiating a free-radical degradation cascade.

Recommended Storage and Handling Protocols

Based on the potential degradation pathways, a multi-faceted approach to storage is required to maximize the shelf-life and preserve the purity of this compound. The conflicting recommendations from various suppliers (ranging from room temperature to -20°C) necessitate a conservative, science-backed approach.

Quantitative Storage Recommendations
ParameterRecommended ConditionRationale and Expert Insight
Temperature -20°C (Long-term) Low temperatures significantly reduce the rate of all potential chemical degradation reactions, including nucleophilic substitution and oxidation. While some suppliers suggest room temperature storage, this is likely intended for short-term inventory turnover. For long-term preservation of purity in a research setting, -20°C is the authoritative recommendation.
2-8°C (Short-term) For material that is frequently accessed, storage in a refrigerator minimizes thermal cycling associated with freezer storage while still providing protection against degradation.
Atmosphere Inert Gas (Argon or Nitrogen) To prevent the oxidation of the hydroxymethyl group, the compound should be stored under an inert atmosphere. This displaces atmospheric oxygen and moisture. After each use, the container should be flushed with inert gas before sealing.
Humidity Dry / Desiccated Given that hydrolysis via nucleophilic substitution is a primary degradation risk, exposure to moisture must be strictly controlled. Store in a tightly sealed container, preferably within a desiccator containing a suitable drying agent (e.g., silica gel).
Light Amber Vial / Opaque Container To mitigate the risk of photolytic degradation, the compound must be protected from light. Use of an amber glass vial or storage of a clear vial inside a light-blocking secondary container is mandatory.
Container Tightly Sealed Glass Vial Use a container with a secure, chemically resistant cap (e.g., PTFE-lined) to prevent moisture ingress and sample contamination.
Handling Protocol
  • Environment: Handle the compound in a well-ventilated area, preferably within a fume hood.

  • Atmosphere Control: Before opening, allow the container to warm to room temperature inside a desiccator. This crucial step prevents atmospheric moisture from condensing onto the cold solid.

  • Dispensing: Use clean, dry spatulas and weighing instruments. Dispense the required amount quickly to minimize exposure to air and humidity.

  • Resealing: After dispensing, flush the vial headspace with a gentle stream of nitrogen or argon before tightly securing the cap.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, gloves, and a lab coat.

Experimental Workflow: Quality Assessment of a New or Aged Sample

To ensure the integrity of experimental results, it is prudent to implement a self-validating quality control (QC) check on newly received or long-stored batches of this compound.

Diagram: QC Workflow for Sample Integrity Verification

QC_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_decision Decision prep Prepare dilute solution (e.g., in Acetonitrile or Methanol) tlc 1. TLC Analysis (vs. Reference Standard) prep->tlc Quick check hplc 2. HPLC-UV Analysis (Purity Assessment) tlc->hplc Quantitative check lcms 3. LC-MS Analysis (Impurity Identification) hplc->lcms Structural info pass Purity ≥ 97%? No major unknown peaks? lcms->pass use Proceed with Experiment pass->use Yes repurify Consider Repurification (e.g., Recrystallization, Chromatography) pass->repurify No discard Discard Batch repurify->discard If impractical

Sources

The Synthetic Versatility of (5-Bromo-2-fluoropyridin-3-YL)methanol: A Technical Guide to its Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Chemistry

(5-Bromo-2-fluoropyridin-3-YL)methanol is a key heterocyclic building block that offers a unique combination of reactive sites, making it a valuable starting material for the synthesis of a diverse range of derivatives and analogs. Its structure, featuring a pyridine core substituted with a bromine atom, a fluorine atom, and a hydroxymethyl group, allows for selective and sequential modifications. The electron-deficient nature of the pyridine ring, further influenced by the halogen substituents, governs the reactivity of each position. This guide will provide an in-depth exploration of the known derivatization strategies for this compound and its analogs, offering insights into the underlying chemical principles and providing detailed experimental protocols for key transformations. The potential applications of the resulting molecules, particularly in the field of medicinal chemistry as kinase inhibitors, will also be discussed.

Core Structure and Reactivity

The reactivity of this compound is dictated by its three principal functional groups:

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile handle for introducing a variety of functionalities. It can be readily converted into ethers, esters, and halides, or oxidized to the corresponding aldehyde.

  • Bromine Atom (-Br): Located at the 5-position, the bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Myaura and Buchwald-Hartwig amination reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

  • Fluorine Atom (-F): Positioned at the 2-position, the fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Its high electronegativity also influences the overall electronic properties of the molecule, which can be beneficial for modulating biological activity and pharmacokinetic properties.[1]

This unique arrangement of functional groups allows for a modular approach to library synthesis, where each part of the molecule can be independently modified to explore structure-activity relationships (SAR).

Derivatization of the Hydroxymethyl Group

The hydroxymethyl group at the 3-position is a prime site for initial derivatization. Common transformations include etherification, esterification, and oxidation.

Ether Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for converting the primary alcohol of this compound into a wide range of ethers.[2][3] This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.[2]

Causality of Experimental Choices:

  • Base: A strong base, such as sodium hydride (NaH), is typically used to ensure complete deprotonation of the alcohol, forming the sodium alkoxide in situ.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are preferred to solvate the alkoxide and prevent unwanted side reactions.

  • Alkylating Agent: A primary alkyl halide (e.g., iodide or bromide) is the ideal electrophile to ensure an SN2 pathway and minimize competing elimination reactions.

Experimental Protocol: Synthesis of 3-(Alkoxymethyl)-5-bromo-2-fluoropyridine

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.

Ester Synthesis

Esterification of the primary alcohol can be achieved through various methods, including reaction with an acyl chloride or a carboxylic acid under activating conditions.

Causality of Experimental Choices:

  • Acyl Halides: Reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine is a straightforward method. The base neutralizes the HCl byproduct.

  • Carboxylic Acids: Direct esterification with a carboxylic acid can be promoted by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Synthesis of (5-Bromo-2-fluoropyridin-3-yl)methyl acetate

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Addition of Reagents: Add triethylamine (1.5 eq) and acetyl chloride (1.2 eq) sequentially at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography if necessary.

Oxidation to the Aldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde, 5-bromo-2-fluoronicotinaldehyde, which is a versatile intermediate for further transformations such as reductive amination and Wittig reactions.

Causality of Experimental Choices:

  • Oxidizing Agent: Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are preferred to avoid over-oxidation to the carboxylic acid.[4][5] MnO₂ is particularly useful for the oxidation of allylic and benzylic alcohols.[4]

Experimental Protocol: Synthesis of 5-Bromo-2-fluoronicotinaldehyde

  • Reaction Setup: To a flask containing a suspension of activated manganese dioxide (5-10 eq) in a suitable solvent like dichloromethane (DCM) or chloroform, add a solution of this compound (1.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours to overnight. Monitor the disappearance of the starting material by TLC.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Purification: Wash the Celite® pad with additional DCM. Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

Modification of the Pyridine Core

The bromine and fluorine atoms on the pyridine ring are key handles for introducing molecular diversity through cross-coupling and nucleophilic substitution reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds by reacting the bromine at the 5-position with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[6][7] This reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), is essential for the catalytic cycle.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like SPhos or XPhos, are used to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.

  • Base: A base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), is required to activate the boronic acid for transmetalation.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.

Experimental Protocol: Suzuki-Miyaura Coupling of a this compound Derivative

  • Reaction Setup: In a Schlenk flask, combine the this compound derivative (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent and water (e.g., dioxane/water 4:1).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the bromine at the 5-position with a primary or secondary amine, catalyzed by a palladium complex.[8][9] This reaction is instrumental in synthesizing anilines and other amino-substituted aromatic compounds.

Causality of Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is used, but often with more specialized, bulky, and electron-rich phosphine ligands like BINAP, Xantphos, or Josiphos to facilitate the challenging C-N bond formation.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly employed.

Experimental Protocol: Buchwald-Hartwig Amination of a this compound Derivative

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base (e.g., NaOtBu).

  • Addition of Reagents: Add the this compound derivative (1.0 eq) and the amine (1.2 eq), followed by the anhydrous solvent (e.g., toluene).

  • Heating and Monitoring: Seal the tube and heat the reaction mixture to the required temperature (often 80-110 °C). Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the crude product via column chromatography.

Potential Applications in Drug Discovery

Derivatives of this compound are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[10][11][12] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[12] The pyridine core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The various substituents that can be introduced at the 3- and 5-positions allow for fine-tuning of the molecule's affinity and selectivity for specific kinase targets.

For instance, the hydroxymethyl group can be derivatized to introduce solubilizing groups or moieties that can form additional hydrogen bonds within the kinase active site. The substituent introduced at the 5-position via Suzuki or Buchwald-Hartwig coupling can be designed to occupy hydrophobic pockets or interact with specific residues, thereby enhancing potency and selectivity.

Summary of Derivatization Strategies

Functional GroupReaction TypeReagentsProduct
HydroxymethylWilliamson Ether SynthesisNaH, Alkyl HalideEther
HydroxymethylEsterificationAcyl Chloride, BaseEster
HydroxymethylOxidationMnO₂, PCCAldehyde
BromoSuzuki-Miyaura CouplingBoronic Acid, Pd Catalyst, BaseBiaryl/Alkyl Pyridine
BromoBuchwald-Hartwig AminationAmine, Pd Catalyst, BaseAminopyridine

Visualizing the Synthetic Pathways

derivatization_pathways cluster_hydroxyl Hydroxymethyl Derivatization cluster_bromo Bromo Derivatization start This compound ether Ether Derivative start->ether Williamson Ether Synthesis ester Ester Derivative start->ester Esterification aldehyde Aldehyde Derivative start->aldehyde Oxidation suzuki Biaryl/Alkyl Derivative start->suzuki Suzuki-Miyaura Coupling buchwald Amino Derivative start->buchwald Buchwald-Hartwig Amination caption Key derivatization pathways for this compound.

Sources

A Comprehensive Technical Guide to the Synthesis of (5-Bromo-2-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(5-Bromo-2-fluoropyridin-3-yl)methanol (CAS: 1227601-12-8) is a highly functionalized pyridine derivative that serves as a critical structural motif and versatile building block in medicinal chemistry.[1] The unique arrangement of its substituents—a nucleophilic hydroxymethyl group, an electron-withdrawing fluorine atom, and a synthetically versatile bromine atom—makes it an invaluable precursor for creating complex molecular architectures. The 2-fluoropyridine moiety, in particular, is frequently incorporated into drug candidates to enhance metabolic stability, improve membrane permeability, and modulate pKa for optimal pharmacokinetic profiles.

This guide provides a detailed exploration of the primary synthetic strategies for preparing this compound, grounded in established chemical principles. We will dissect the most prevalent and efficient methodologies, focusing on the reduction of carbonyl precursors, and provide field-proven insights into experimental design and execution.

Retrosynthetic Analysis: Identifying Key Carbonyl Precursors

The most logical and convergent approach to synthesizing this compound involves the late-stage reduction of a carbonyl group at the C3 position of the pyridine ring. This strategy pinpoints two key intermediates whose accessibility and reactivity dictate the overall efficiency of the synthesis:

  • 5-Bromo-2-fluoronicotinaldehyde (Aldehyde Precursor) : A direct precursor that can be reduced to the target primary alcohol under mild conditions.[2]

  • 5-Bromo-2-fluoronicotinic Acid (Carboxylic Acid Precursor) : A more highly oxidized precursor that requires stronger reducing agents for conversion to the alcohol.[3][4]

The selection between these two pathways often depends on the commercial availability and cost of the starting materials, as well as the scale of the synthesis and the desired purity of the final product.

Synthetic Strategy 1: Reduction of 5-Bromo-2-fluoronicotinaldehyde

This is arguably the most direct and high-yielding route to the target molecule. The synthesis is bifurcated into two core stages: the formation of the aldehyde precursor and its subsequent reduction.

A. Synthesis of the Aldehyde Precursor (5-Bromo-2-fluoronicotinaldehyde)

The formation of 5-bromo-2-fluoronicotinaldehyde can be achieved through several methods, primarily involving the functionalization of a simpler pyridine derivative.

  • Directed ortho-Metalation (DoM) and Formylation: This is a powerful regioselective strategy starting from commercially available 5-bromo-2-fluoropyridine.[5][6] The fluorine atom at the C2 position acts as a potent ortho-directing group for metalation. The proton at C3 is significantly acidified by the inductive effects of both the adjacent fluorine and the pyridine nitrogen, making it susceptible to deprotonation by a strong, non-nucleophilic base.

    • Causality of Experimental Choice: Lithium diisopropylamide (LDA) is the base of choice for this transformation. Unlike organolithium reagents such as n-butyllithium, LDA is sterically hindered and less prone to engaging in undesired side reactions like nucleophilic aromatic substitution or halogen-metal exchange with the C5-bromine atom.[7] The reaction must be conducted under strictly anhydrous conditions and at cryogenic temperatures (typically -78 °C) to ensure the stability of the lithiated intermediate and prevent decomposition.

    • Formylation: The resulting aryllithium species is a powerful nucleophile that is subsequently quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). An aqueous workup then hydrolyzes the intermediate to yield the desired aldehyde.

  • Oxidation of (5-Bromo-2-fluoro-3-methyl)pyridine: An alternative route begins with the corresponding 3-methylpyridine derivative.[8] The benzylic methyl group can be selectively oxidized to an aldehyde.

    • Reagent Selection: Reagents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂) are effective for this type of benzylic oxidation. The choice of oxidant and reaction conditions must be carefully controlled to prevent over-oxidation to the carboxylic acid.

B. Reduction of the Aldehyde to this compound

The reduction of an aldehyde to a primary alcohol is a fundamental and highly efficient transformation in organic synthesis.

  • Chemoselectivity and Reagent Choice: The key consideration for this step is chemoselectivity. The reducing agent must selectively reduce the aldehyde without affecting the C-Br or C-F bonds on the aromatic ring. Sodium borohydride (NaBH₄) is the ideal reagent for this purpose. It is a mild hydride donor that readily reduces aldehydes and ketones but is generally unreactive towards aryl halides and other less electrophilic functional groups.[9] The reaction is typically performed in a protic solvent like methanol or ethanol at ambient or sub-ambient temperatures (0 °C to 25 °C), offering a safe, scalable, and cost-effective protocol.

  • Mechanism of Action: The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate alkoxide intermediate, which is subsequently protonated by the solvent during the reaction or upon aqueous workup to yield the final primary alcohol.

Synthetic Strategy 2: Reduction of 5-Bromo-2-fluoronicotinic Acid

An alternative pathway utilizes 5-bromo-2-fluoronicotinic acid, which is commercially available from various suppliers.[10][11] This route bypasses the need to synthesize the aldehyde but requires more robust reduction conditions.

  • Causality for Stronger Reducing Agents: Carboxylic acids are significantly less electrophilic than aldehydes. The carbonyl carbon is less susceptible to nucleophilic attack due to the resonance delocalization of the adjacent lone pair of electrons on the hydroxyl group. Consequently, mild reducing agents like NaBH₄ are ineffective. This necessitates the use of more powerful hydride donors.

  • Reagent Selection:

    • Lithium Aluminum Hydride (LiAlH₄): This is the classic and most potent reagent for the reduction of carboxylic acids to primary alcohols.[9] The reaction must be performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere. A final aqueous acidic workup is required to protonate the intermediate aluminum alkoxide complex and liberate the alcohol.

    • Borane (BH₃): Borane complexes, such as BH₃·THF, are an excellent alternative. Borane is highly effective for reducing carboxylic acids and is often considered "milder" than LiAlH₄ in the sense that it can tolerate a wider range of other functional groups. The reaction mechanism involves the formation of an acyloxyborane intermediate which is subsequently reduced.

The choice between LiAlH₄ and BH₃ often comes down to functional group compatibility in more complex substrates, safety considerations (LiAlH₄ reacts violently with water), and cost.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 1227601-12-8[1]
Molecular Formula C₆H₅BrFNO[1]
Molecular Weight 206.02 g/mol [1]
IUPAC Name This compound[1]
SMILES OCC1=CC(Br)=CN=C1F[1]
Synonyms 5-Bromo-2-fluoro-3-(hydroxymethyl)pyridine[2]
Table 2: Comparison of Primary Synthetic Routes
ParameterStrategy 1: Aldehyde ReductionStrategy 2: Carboxylic Acid Reduction
Key Precursor 5-Bromo-2-fluoronicotinaldehyde5-Bromo-2-fluoronicotinic acid
Key Reagents 1. LDA, DMF (for aldehyde synthesis) 2. NaBH₄1. LiAlH₄ or BH₃·THF
Reaction Conditions Mild reduction (0-25 °C)Vigorous reduction, requires anhydrous conditions
Pros High chemoselectivity, operational simplicity, high yield for reduction step, safer reagents (NaBH₄).Fewer steps if starting from the acid, reliable transformation.
Cons May require synthesis of the aldehyde precursor, which involves cryogenic conditions and moisture-sensitive reagents.Requires highly reactive and hazardous reducing agents (LiAlH₄), strict anhydrous conditions are critical.

Visualized Synthetic Workflows

The following diagrams illustrate the key synthetic pathways discussed.

G cluster_0 Synthetic Landscape A 5-Bromo-2-fluoropyridine B 5-Bromo-2-fluoronicotinaldehyde A->B 1. LDA, -78°C 2. DMF C This compound (Target Molecule) B->C NaBH₄, MeOH D 5-Bromo-2-fluoronicotinic Acid D->C LiAlH₄ or BH₃·THF

Caption: Overview of synthetic routes to the target molecule.

G cluster_1 Protocol: Aldehyde Reduction start Dissolve Aldehyde in Methanol step1 Cool solution to 0°C (Ice Bath) start->step1 step2 Add NaBH₄ portion-wise step1->step2 step3 Stir at RT until reaction completion (TLC) step2->step3 step4 Quench with Water step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Dry, Filter, Concentrate step5->step6 end Purify via Chromatography to yield Target Alcohol step6->end

Caption: Step-by-step workflow for the reduction protocol.

Detailed Experimental Protocols

The following protocols are representative procedures synthesized from established chemical methodologies. Researchers should first perform these reactions on a small scale and optimize as needed.

Protocol 1: Reduction of 5-Bromo-2-fluoronicotinaldehyde using Sodium Borohydride

This protocol describes the final, high-yielding step to the target compound from its aldehyde precursor.

Materials:

  • 5-Bromo-2-fluoronicotinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-fluoronicotinaldehyde (e.g., 2.18 g, 10.0 mmol).

  • Dissolve the aldehyde in 40 mL of methanol.

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • While stirring vigorously, add sodium borohydride (e.g., 0.42 g, 11.0 mmol, 1.1 eq) portion-wise over 10 minutes. Caution: Gas evolution (H₂) will occur.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed.

  • Carefully quench the reaction by slowly adding 20 mL of deionized water.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Protocol 2: Reduction of 5-Bromo-2-fluoronicotinic Acid using LiAlH₄

This protocol outlines the procedure for the reduction of the carboxylic acid precursor under anhydrous conditions.

Materials:

  • 5-Bromo-2-fluoronicotinic acid[3]

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer, ice bath

Procedure:

  • Set up a three-neck flask under a nitrogen atmosphere and charge it with LiAlH₄ (e.g., 0.57 g, 15.0 mmol, 1.5 eq) and 20 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 5-bromo-2-fluoronicotinic acid (e.g., 2.20 g, 10.0 mmol) in 30 mL of anhydrous THF.

  • Transfer the acid solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the flask back down to 0 °C.

  • Perform a Fieser workup: sequentially and dropwise, add water (e.g., 0.6 mL), followed by 1 M NaOH solution (e.g., 0.6 mL), and finally more water (e.g., 1.8 mL). Caution: Extremely exothermic reaction with vigorous gas evolution.

  • Stir the resulting granular precipitate for 30 minutes, then add anhydrous sodium sulfate and stir for another 15 minutes.

  • Filter the solid salts through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

References

  • Benchchem. 5-Bromopyridine-2-carbaldehyde | 31181-90-5.
  • Google Patents. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
  • Ningbo Inno Pharmchem Co., Ltd. 5-Bromo-2-fluorobenzaldehyde: A Versatile Building Block in Organic Synthesis. (2025).
  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate.
  • AChemBlock. This compound 97% | CAS: 1227601-12-8.
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  • Shanghai Rlavie Technology Co., Ltd. CAS 1005291-43-9 | 2-Bromo-5-Fluoroisonicotinaldehyde.
  • BLD Pharm. 29241-66-5 | 5-Bromo-2-fluoronicotinic acid.
  • Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Google Patents. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Chemical Synthesis Database. 5-bromo-2-fluoro-3-phenylpyridine. (2025).
  • Narasimhan, N. S., & Gokhale, S. M. (1985). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of the Indian Chemical Society, 62(3), 209-212.
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Fluorochem. 5-Bromo-2-chloronicotinaldehyde.
  • Bryce, M. R., & Stirling, C. J. M. (1977). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic, 1595-1598.
  • PubChem. 5-Bromo-2-fluoro-3-methylpyridine.
  • Oakwood Chemical. 5-Bromo-2-fluoropyridine.
  • PubChem. 5-Bromo-2-fluoro-3-pyridinecarboxaldehyde.
  • Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • PubChem. 5-Bromonicotinic acid.
  • Sigma-Aldrich. 2-Bromo-5-fluoro-3-methylpyridine 97%.
  • ChemicalBook. 5-Bromo-2-fluoropyridine CAS#: 766-11-0.
  • Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257-260.
  • PubChem. (5-Bromopyridin-2-yl)methanol.
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ChemicalBook. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis.
  • Zhang, W. J., Luo, Y., & Zhang, Y. M. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 211-213.
  • Sigma-Aldrich. 5-Bromo-3-fluoropyridine-2-carboxylic acid 95%.
  • Sigma-Aldrich. 5-Bromo-2-fluoropyridine 99%.
  • Strem Chemicals. 5-Bromo-2-fluoronicotinic acid, min 98%.
  • ChemicalBook. 5-BROMO-2-FLUORONICOTINIC ACID(29241-66-5) 1H NMR spectrum.
  • BLD Pharm. 2764728-61-0 | 5-Bromo-2-fluoro-6-methylnicotinic acid.
  • Khan Academy. Formation of alcohols using hydride reducing agents.

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Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of (5-Bromo-2-fluoropyridin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

(5-Bromo-2-fluoropyridin-3-YL)methanol is a key heterocyclic building block in modern drug discovery. The presence of a bromine atom provides a reactive handle for carbon-carbon bond formation, while the fluorine and hydroxymethyl substituents offer opportunities for modulating physicochemical properties and engaging in specific binding interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the functionalization of such heteroaromatic halides, enabling the efficient construction of complex molecular architectures.[1][2] This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful Suzuki coupling of this compound.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[3][4] The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[3][4][5] This is often the rate-determining step of the reaction.[4]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.[3][4][5][6]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][5][7]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl [Ar-Pd(II)L_n-Br] OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)2 Base PdII_Both [Ar-Pd(II)L_n-R'] Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R' CoupledProduct Coupled Product (Ar-R') ArylHalide This compound (Ar-Br) BoronicAcid Organoboron Reagent (R'-B(OR)2)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing Reaction Conditions: A Guide for Researchers

The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. For a substrate such as this compound, the electronic properties of the pyridine ring and the presence of the hydroxymethyl group must be considered.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its coordinating ligand is crucial for an efficient reaction. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a Pd(II) precatalyst, such as Pd(OAc)₂, in combination with a phosphine or N-heterocyclic carbene (NHC) ligand.[6][8]

  • Electron-Rich and Bulky Ligands: For heteroaromatic bromides, particularly those that may be electron-deficient, ligands that are both electron-rich and bulky are often preferred. These ligands facilitate the oxidative addition step and promote the reductive elimination.[8] Examples include Buchwald ligands like SPhos and XPhos.[8][9]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes, such as PEPPSI-IPr, have demonstrated high activity in Suzuki couplings, often requiring lower catalyst loadings and shorter reaction times.[8]

The Role of the Base

The base plays a critical role in the transmetalation step by activating the organoboron reagent.[6] The choice of base can significantly impact the reaction outcome, and its strength should be carefully considered, especially in the presence of potentially sensitive functional groups.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and effective bases for Suzuki couplings.[5][10] K₃PO₄ is a stronger base and can be particularly useful for less reactive boronic acids or aryl chlorides.[9]

  • Milder Bases: For substrates with base-sensitive functional groups, milder bases like sodium bicarbonate (NaHCO₃) may be employed, although this might require longer reaction times or higher temperatures.[9]

Solvent Systems for Heteroaromatic Couplings

The solvent system must be capable of dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if a biphasic system is used).

  • Aprotic Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and toluene are common choices for Suzuki couplings.[5][9] These are often used in combination with water to aid in the dissolution of the inorganic base.

  • Green Solvents: In an effort to develop more environmentally friendly protocols, solvents like 2-methyltetrahydrofuran (2-MeTHF) and tert-amyl alcohol have been successfully employed in Suzuki-Miyaura couplings.[11]

Recommended Reaction Conditions: A Summary

Parameter Recommendation Rationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Air-stable Pd(II) or Pd(0) precatalysts that are readily available.
Ligand SPhos or XPhosElectron-rich, bulky phosphine ligands that are effective for heteroaromatic bromides.
Base K₂CO₃ or K₃PO₄Effective inorganic bases for promoting transmetalation.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OCommon solvent systems that provide good solubility for a wide range of substrates.
Temperature 80-110 °CSufficient thermal energy to drive the reaction to completion in a reasonable timeframe.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02-0.05 equiv)

  • SPhos (0.04-0.10 equiv)

  • K₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane (or Toluene)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.[12][13]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and ligand. Ensure the reaction is performed under a strictly inert atmosphere.[12]
Insufficiently active base or poor solubilitySwitch to a stronger base like K₃PO₄. Ensure the base is finely powdered. Adjust the solvent system to improve solubility.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the solvents and ensure a good inert atmosphere is maintained throughout the reaction.[9]
Protodeborylation (Loss of Boronic Acid) Harsh reaction conditionsUse a milder base, lower the reaction temperature, or use a more stable boronic ester (e.g., a pinacol ester).[9]
Decomposition of Starting Material or Product Excessive heat or prolonged reaction timeLower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • YouTube. Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. [Link]

  • Organic Syntheses. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

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Application Note: A Comprehensive Guide to the Buchwald-Hartwig Amination of (5-Bromo-2-fluoropyridin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals and functional materials. The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and versatile method for constructing carbon-nitrogen (C-N) bonds where traditional methods like nucleophilic aromatic substitution often fail.[1][2][3] This reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool in drug development.[4][5]

This guide provides an in-depth protocol for the palladium-catalyzed amination of (5-Bromo-2-fluoropyridin-3-YL)methanol, a challenging yet valuable building block. The presence of a fluorine atom, a free hydroxyl group, and the inherent electronic properties of the pyridine ring necessitate a carefully optimized approach. We will explore the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss critical parameters for optimization and troubleshooting to empower researchers in their synthetic endeavors.

Reaction Principle: Deconstructing the Catalytic Cycle

The Buchwald-Hartwig amination is a cross-coupling reaction that proceeds via a palladium-based catalytic cycle.[2][6] The generally accepted mechanism involves three primary stages: oxidative addition, amination/deprotonation, and reductive elimination.[1][7]

  • Oxidative Addition : A low-valent Palladium(0) complex, typically stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-bromine bond of the pyridyl halide. This is often the rate-determining step and results in a Palladium(II) intermediate.[7]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[6]

  • Reductive Elimination : The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[6][8]

The choice of ligand is paramount, as it modulates the steric and electronic properties of the palladium center, influencing the rates of each step in the cycle.[1][9]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') Palladium Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation base + Base - Base-H+X- amido_complex:s->pd0:e product Ar-NR'R'' Product amido_complex->product Reductive Elimination reagents Ar-X + HNR'R'' reagents->oa_complex

Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.

Substrate-Specific Considerations & Challenges

The structure of this compound presents several distinct challenges that must be addressed for a successful coupling reaction:

  • Electron-Deficient Heteroaryl Halide : The pyridine ring is inherently electron-deficient. The addition of an electron-withdrawing fluorine atom further decreases electron density, which can make the initial oxidative addition step more challenging compared to electron-rich arenes.[10]

  • Ligand Poisoning : The pyridine nitrogen lone pair can coordinate to the palladium center, potentially acting as an inhibitor and deactivating the catalyst.[9][11] The use of sterically bulky, electron-rich phosphine ligands is crucial to favor the productive catalytic cycle over catalyst inhibition.[1][9]

  • Free Hydroxyl Group : The acidic proton of the hydroxymethyl group can react with the strong base required for the amination. This may necessitate using a larger excess of the base. Alternatively, bases like lithium bis(trimethylsilyl)amide (LHMDS) have been shown to act as in-situ protecting groups for sensitive functionalities.[12]

  • Side Reactions : Hydrodehalogenation, where the bromine is replaced by a hydrogen atom, is a common side reaction.[10][13] This can be minimized by carefully selecting the ligand and optimizing the reaction temperature to ensure reductive elimination is faster than competing pathways like beta-hydride elimination.[1]

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a representative secondary amine, morpholine. The conditions can be adapted for other primary and secondary amines.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Morpholine (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., RuPhos Pd G3, 2-5 mol%)

  • Ligand (if not using a precatalyst, e.g., RuPhos, 2.4-6 mol%)

  • Base (e.g., LHMDS, 1M in THF, 2.0-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Oven-dried reaction vial with a magnetic stir bar and PTFE-lined cap

  • Standard Schlenk line or glovebox for inert atmosphere

Procedure:

  • Reaction Setup (Inert Atmosphere) : In a glovebox or under a positive flow of argon, add this compound (e.g., 209 mg, 1.0 mmol), the palladium precatalyst (e.g., RuPhos Pd G3, 16.7 mg, 0.02 mmol, 2 mol%), and the magnetic stir bar to the reaction vial.[13]

  • Reagent Addition : Seal the vial with the septum cap. Outside the glovebox (if applicable), maintain a positive pressure of argon. Add the anhydrous, degassed solvent (5 mL) via syringe.[13]

  • Add morpholine (e.g., 105 µL, 1.2 mmol) via syringe.

  • Slowly add the LHMDS solution (2.0 mL of 1M solution, 2.0 mmol) dropwise via syringe. The reaction mixture may change color.

  • Reaction Execution : Place the sealed vial into a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).[14]

  • Stir the reaction vigorously for the specified time (typically 4-24 hours).

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing by TLC or LC-MS to check for the consumption of the starting material.[13]

  • Workup : Once the reaction is complete, cool the vial to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization and Data Presentation

The success of the Buchwald-Hartwig amination on this challenging substrate is highly dependent on the interplay between the catalyst, ligand, base, and solvent. A systematic screening of these parameters is often necessary to achieve optimal yields.

Table 1: Recommended Screening Parameters for Optimization

ParameterInitial ConditionAlternative Conditions to ScreenRationale & Key Considerations
Pd Source RuPhos Pd G3 (2 mol%)Pd₂(dba)₃, Pd(OAc)₂Precatalysts like G3 are often more reliable and air-stable, ensuring efficient generation of the active Pd(0) species.[15]
Ligand RuPhos (2.4 mol%)XPhos, BrettPhos, DavePhosFor heteroaryl halides, bulky, electron-rich dialkylbiaryl phosphine ligands are superior. XPhos and RuPhos are excellent starting points.[9]
Base LHMDS (2.0 equiv)NaOtBu, K₃PO₄, Cs₂CO₃LHMDS is excellent for base-sensitive substrates.[12] NaOtBu is a strong, common base but may be less compatible with the -OH group.[16]
Solvent Toluene1,4-Dioxane, THF, t-BuOHSolvent choice affects solubility and reaction temperature. Toluene and dioxane are widely effective. Chlorinated solvents should be avoided.[15]
Temperature 100 °C80 °C to 110 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.[10]

graph TD {
A[Start: Low Yield / No Reaction] --> B{Is Starting Material Consumed?};
B -- No --> C{Potential Issues};
C --> D[Inactive Catalyst];
C --> E[Poor Ligand Choice];
C --> F[Reaction Temp Too Low];
D --> G["Solution: Use precatalyst (e.g., G3/G4), ensure anhydrous/degassed conditions."];
E --> H["Solution: Screen bulky, e--rich ligands (XPhos, RuPhos)."];
F --> I["Solution: Increase temperature incrementally (e.g., 80°C -> 110°C)."];
B -- Yes --> J{Side Products Observed?};
J -- Yes --> K{Common Side Products};
K --> L[Hydrodehalogenation];
K --> M[Homocoupling];
L --> N["Solution: Use more sterically hindered ligand, lower temperature."];
M --> O["Solution: Optimize catalyst loading and temperature."];

J -- No --> P{Product Degradation?};
P -- Yes --> Q["Solution: Lower temperature, shorten reaction time, check workup conditions."];
P -- No --> R[Consider purification loss.];

}

Figure 2: Troubleshooting workflow for the Buchwald-Hartwig amination.

Safety Precautions

  • Reagents : Palladium catalysts, phosphine ligands, and strong bases should be handled with care. Phosphine ligands are often air-sensitive and should be handled under an inert atmosphere. Sodium t-butoxide and LHMDS are corrosive and moisture-sensitive.

  • Solvents : Toluene and 1,4-dioxane are flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inert Atmosphere : The reaction is sensitive to oxygen and moisture. Proper inert atmosphere techniques (glovebox or Schlenk line) are critical for reproducibility and success.[14]

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-7.
  • Daugulis, O., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides. Journal of the American Chemical Society.
  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Kim, J., & Chang, S. (2010). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles.
  • Larock, R. C., et al. (2003). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. The Journal of Organic Chemistry, 68(8), 3090-8.
  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Hagelin, H., et al. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • Newman, S. G., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved from [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Al-Tel, T. H. (2012).
  • Wagaw, S., & Buchwald, S. L. (1997).
  • Newman, S. G., et al. (n.d.).
  • ResearchGate. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 780-783.
  • Surry, D. S., & Buchwald, S. L. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 12(16), 3642-3645.
  • Scott, J. S., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
  • Zhang, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. The Journal of Organic Chemistry, 71(13), 5032-5035.
  • Vantourout, J. C., et al. (2016). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 18(15), 3682-3685.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (5-Bromo-2-fluoropyridin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the palladium-catalyzed cross-coupling of (5-Bromo-2-fluoropyridin-3-YL)methanol (CAS 1227585-92-3). This fluorinated pyridine building block is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the fluoropyridine motif in pharmacologically active compounds.[1] This document offers in-depth methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on practical application, mechanistic rationale, and optimization strategies to empower researchers in drug development and novel material synthesis.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged structure in drug discovery, and its functionalization is a key strategy for modulating physicochemical properties and biological activity. The target molecule, this compound, offers three distinct points for chemical modification: the bromine atom for cross-coupling, the fluorine atom which can influence pKa and metabolic stability, and the hydroxymethyl group for further derivatization.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for creating carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[2][3] For a substrate like this compound, these reactions provide a powerful platform to introduce diverse molecular complexity at the C5 position.

Reactivity Considerations: The electronic nature of the pyridine ring, influenced by the nitrogen heteroatom and the electron-withdrawing fluorine at the C2 position, impacts the reactivity of the C5-Br bond. This bond is activated towards oxidative addition to a Palladium(0) center, the crucial first step in most cross-coupling catalytic cycles.[4][5] However, the potential for catalyst inhibition by the pyridine nitrogen must be considered when selecting ligands and reaction conditions.[6]

General Experimental Workflow

A standardized workflow is essential for reproducibility in cross-coupling reactions. The following diagram outlines the key stages from reaction setup to product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reagent Weighing (Substrate, Catalyst, Ligand, Base) B Solvent Degassing (e.g., Freeze-Pump-Thaw or N2/Ar sparging) C Reaction Vessel Assembly (Flame-dried Schlenk flask/sealed tube) D Inert Atmosphere Purge (Evacuate & backfill with Ar/N2) C->D E Reagent Addition (Solids first, then solvent & liquid reagents) D->E F Heating & Stirring (Oil bath at specified temperature) E->F G Reaction Monitoring (TLC, LC-MS, GC-MS) F->G H Quenching & Extraction (e.g., Add H2O, extract with EtOAc) G->H I Drying & Concentration (Dry organic layer w/ Na2SO4, rotary evaporation) H->I J Purification (Flash column chromatography) I->J K Characterization (NMR, MS, HRMS) J->K

Caption: General experimental workflow for Palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the bromopyridine with an organoboron reagent.[3][4]

Mechanistic Rationale

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) center.

  • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][4][5]

G cluster_main pd0 Pd(0)L₂ A Oxidative Addition pd0->A pd2_complex R¹-Pd(II)L₂-Br A->pd2_complex B Transmetalation pd2_trans R¹-Pd(II)L₂-R² B->pd2_trans C Reductive Elimination C->pd0 R¹-R² pd2_complex->B pd2_trans->C substrate R¹-Br (Bromopyridine) substrate->A boronic R²-B(OR)₂ + Base boronic->B caption Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol details the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[7]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Optimization Data

The choice of ligand, base, and solvent is critical for achieving high yields. Bulky, electron-rich phosphine ligands like SPhos or RuPhos are often effective for coupling heteroaryl halides.[8][9]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10045
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O9588
3Pd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃Toluene/H₂O10092
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃2-MeTHF/H₂O9085

Yields are representative and may vary based on specific reaction scale and purity of reagents.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl halides, providing access to important alkynyl-pyridine structures.[10][11][12]

Mechanistic Rationale & Scientist's Notes

The reaction proceeds via two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst.[10][11]

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of the bromopyridine to Pd(0).

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-halide complex.[10][11]

  • Scientist's Note: The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[12] However, copper-free Sonogashira protocols exist to avoid potential issues with copper contamination in the final product. The amine base is crucial as it neutralizes the HBr byproduct and serves as a solvent.[10][12]

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)[13]

  • Triethylamine (Et₃N) and Tetrahydrofuran (THF) (2:1 mixture), degassed

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with Argon three times.

  • Add the degassed THF/Et₃N solvent mixture, followed by the dropwise addition of phenylacetylene.[14]

  • Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Monitor progress by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine salt, followed by brine.[10]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, enabling the coupling of aryl halides with a vast range of primary and secondary amines.[15][16][17]

Mechanistic Rationale & Scientist's Notes

The catalytic cycle is analogous to C-C coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[15][17]

  • Scientist's Note: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[18] The ligand plays a crucial role in promoting the reductive elimination step and preventing side reactions like beta-hydride elimination.[19] Sterically hindered biarylphosphine ligands are often required for high efficiency.[8][20]

Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In an oven-dried sealed tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Seal the tube, then evacuate and backfill with Argon.

  • Add this compound, the anhydrous solvent, and finally the morpholine via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring.[17]

  • Monitor the reaction by LC-MS. Reactions are typically complete in 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.[17]

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Safety and Handling

  • Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Organohalides and amines can be irritants or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reaction Conditions: Reactions are performed under an inert atmosphere to prevent catalyst deactivation. Schlenk line or glovebox techniques are recommended. Reactions in sealed tubes can build pressure; use a blast shield.

  • Solvents: Anhydrous and degassed solvents are crucial for reproducibility. Ethers like THF and dioxane can form peroxides and should be handled with care.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently degassed solvent; Poor quality base/reagents.Use a fresh bottle of catalyst; Ensure thorough degassing of solvents; Use freshly dried base.
Side Product Formation Suzuki: Homocoupling of boronic acid. Sonogashira: Alkyne homocoupling (Glaser coupling). General: Hydrodehalogenation (loss of Br).Decrease reaction temperature; Use a different ligand/base combination; Ensure a strictly inert atmosphere.
Difficulty in Purification Residual palladium catalyst.Filter the crude reaction mixture through a pad of Celite; Consider treatment with a palladium scavenger.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints.
  • Wikipedia. Sonogashira coupling.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.
  • Niemeyer, Z. L., & Sigman, M. S. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Ligand electronic influence in Pd-c
  • Wikipedia. Cross-coupling reaction.
  • Mastering Cross-Coupling Reactions with Palladium C
  • El-Sheref, Y. M., & Mohamed, S. K. (2020).
  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
  • Wikipedia.
  • BenchChem. (2025). Suzuki Coupling Reactions Using 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • The Buchwald-Hartwig Amin
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Buchwald-Hartwig Amin
  • Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling.
  • Khan, S. G., et al. (2017).
  • Kim, H., et al. 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies.
  • BenchChem. (2025).
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
  • Wu, Y.-J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed.
  • CymitQuimica. (5-Bromo-2-fluoropyridin-4-yl)methanol.
  • Sigma-Aldrich. (5-Bromo-2-chloro-pyridin-3-yl)-methanol.
  • PubChem. (5-Bromopyridin-2-yl)methanol.
  • CymitQuimica. (5-Bromo-3-fluoropyridin-2-yl)methanol.

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Application Notes and Protocols: (5-Bromo-2-fluoropyridin-3-YL)methanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

Substituted pyridine rings are privileged structures in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of fluorine atoms into these scaffolds can significantly enhance metabolic stability, binding affinity, and membrane permeability. The title compound, (5-Bromo-2-fluoropyridin-3-YL)methanol, is a trifunctional building block of significant interest. It offers three distinct points for chemical modification: a bromine atom, a fluorine atom, and a hydroxymethyl group. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-nitrogen bonds.[2] The fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions, while the hydroxymethyl group can be further functionalized through oxidation or etherification. This unique combination of reactive sites makes this compound a highly valuable precursor for the synthesis of complex, highly functionalized pyridine derivatives in drug discovery and materials science.

Synthesis of this compound

Diagram: Proposed Synthetic Pathway

G cluster_0 Synthetic Route start 5-Bromo-2-fluoronicotinic acid product This compound start->product Reduction (e.g., LiAlH4, THF) G cluster_0 Experimental Workflow start Combine Reactants: This compound, Boronic Acid, Base, Solvent degas Degas with Inert Gas (e.g., Argon) start->degas add_catalyst Add Palladium Catalyst and Ligand degas->add_catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) add_catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, the corresponding arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to the flask under the inert atmosphere.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)901288
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001691
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801885

*Yields are hypothetical and based on typical outcomes for similar substrates. [3]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)2 PdII_Aryl_R Ar-Pd(II)Ln-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R'

Sources

Application Notes & Protocols: Synthesis of Novel Heterocyclic Scaffolds from (5-Bromo-2-fluoropyridin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of diverse, novel heterocyclic compounds utilizing (5-Bromo-2-fluoropyridin-3-YL)methanol as a versatile starting material. Pyridine and its fused derivatives are cornerstone scaffolds in medicinal chemistry, renowned for their presence in numerous pharmaceuticals. The strategic arrangement of a nucleophilic hydroxyl group adjacent to an electrophilic, fluorine-bearing carbon, combined with a bromine atom amenable to cross-coupling, makes this starting material a powerful building block for constructing complex molecular architectures. This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for each synthetic transformation. Detailed, step-by-step protocols for the synthesis of furo[2,3-b]pyridines, thieno[2,3-b]pyridines, and pyrrolo[2,3-b]pyridines via intramolecular cyclization are presented, offering field-proven insights for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Value of this compound

Heterocyclic compounds, particularly those containing a pyridine nucleus, are of immense interest to the pharmaceutical industry due to their wide spectrum of biological activities.[1] The specific substitution pattern of this compound offers three distinct and orthogonally reactive sites, providing a powerful platform for the generation of diverse chemical libraries.

  • The 2-Fluoro Substituent: This is the most reactive site for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing effect of the pyridine nitrogen atom activates the C2 position, making the fluorine atom an excellent leaving group.[2] This reactivity is significantly higher compared to its chloro-analogue, enabling reactions under milder conditions.[3]

  • The 3-Hydroxymethyl Group: Positioned ortho to the reactive C2-F bond, this group is perfectly situated to act as an internal nucleophile (or be converted into one) for intramolecular cyclization reactions, leading to the formation of 5-membered fused heterocyclic rings.

  • The 5-Bromo Substituent: This site is a classic handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for late-stage diversification and the introduction of complex carbon and heteroatom-based substituents.

This guide will focus on leveraging the interplay between the 2-fluoro and 3-hydroxymethyl groups to forge new, fused heterocyclic systems—scaffolds of high interest in modern drug discovery.[4][5][6]

Physicochemical Properties & Reactivity Profile

A thorough understanding of the starting material's properties and reactivity is paramount for successful synthesis.

Table 1: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₆H₅BrFNO
Molecular Weight 206.01 g/mol
CAS Number 1227570-65-3
Appearance Off-white to pale yellow solid
Solubility Soluble in Methanol, Dichloromethane, Ethyl Acetate, DMF, DMSO
Reactivity Analysis:

The key to synthesizing fused heterocycles from this starting material lies in a two-step conceptual process:

  • Nucleophile Installation: The primary alcohol of the hydroxymethyl group is converted into a more potent nucleophile (e.g., alkoxide, thiolate, or amine).

  • Intramolecular SNAr Cyclization: The newly formed nucleophile attacks the C2 position, displacing the fluoride ion to form a new 5-membered ring fused to the pyridine core. The classic SNAr mechanism proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing nature of the pyridine ring.[7]

Synthetic Strategies & Protocols

This section details the synthesis of three important classes of fused pyridines: furo[2,3-b]pyridines, thieno[2,3-b]pyridines, and pyrrolo[2,3-b]pyridines.

Strategy I: Synthesis of Furo[2,3-b]pyridines via Intramolecular O-Arylation

Principle & Rationale: This is the most direct application of the intramolecular SNAr strategy. The hydroxyl group of the starting material is deprotonated with a suitable base to form a nucleophilic alkoxide. This alkoxide then readily attacks the adjacent C2 position, displacing the fluoride to form the furan ring. The choice of a non-nucleophilic base is critical to prevent competing intermolecular reactions. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices.

Experimental Workflow Diagram:

cluster_0 Protocol: Furo[2,3-b]pyridine Synthesis Start Dissolve Starting Material in Anhydrous DMF AddBase Add NaH (60% disp. in oil) portion-wise at 0°C Start->AddBase Inert Atmosphere (N2/Ar) Stir Stir at 0°C for 30 min (Alkoxide Formation) AddBase->Stir Warm Warm to Room Temp. Stir for 2-4 hours Stir->Warm Intramolecular SNAr Monitor Monitor by TLC/LC-MS (Consumption of SM) Warm->Monitor Quench Carefully quench with saturated NH4Cl (aq) Monitor->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Wash Wash organic layer (Water, Brine) Extract->Wash Dry Dry over Na2SO4, filter, concentrate Wash->Dry Purify Purify by Flash Column Chromatography Dry->Purify

Caption: Workflow for Furo[2,3-b]pyridine Synthesis.

Detailed Protocol: Synthesis of 7-Bromo-4H-furo[2,3-b]pyridine

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq, e.g., 1.00 g, 4.85 mmol).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M, ~24 mL). Cool the solution to 0°C using an ice bath.

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil) (1.2 eq, 233 mg, 5.82 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction: Stir the resulting suspension at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Quenching: Cool the reaction mixture back to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 7-Bromo-4H-furo[2,3-b]pyridine.

Strategy II: Synthesis of Thieno[2,3-b]pyridines via a Two-Step, One-Pot Procedure

Principle & Rationale: The synthesis of the analogous thieno[2,3-b]pyridine requires the conversion of the hydroxymethyl group into a thiol.[8] This is efficiently achieved in a two-step sequence. First, the alcohol is converted to a good leaving group, typically a tosylate or mesylate. Second, this intermediate is displaced with a sulfur nucleophile, such as sodium thiomethoxide or, more conveniently, thiourea followed by basic hydrolysis. The resulting thiolate undergoes the same intramolecular SNAr cyclization. This entire sequence can often be performed in a single pot, enhancing efficiency.

Experimental Workflow Diagram:

cluster_1 Protocol: Thieno[2,3-b]pyridine Synthesis Start Dissolve Starting Material & TEA in Anhydrous DCM at 0°C Step1 Add Mesyl Chloride (MsCl) dropwise Start->Step1 Inert Atmosphere Stir1 Stir at 0°C for 1 hour (Mesylate Formation) Step1->Stir1 Step2 Add Thiourea Stir1->Step2 Warm1 Warm to RT, Stir for 4-6 hours (Thiouronium Salt Formation) Step2->Warm1 Step3 Add NaOH (aq) solution Warm1->Step3 Warm2 Heat to 40-50°C for 2 hours (Hydrolysis & Cyclization) Step3->Warm2 Intramolecular SNAr Monitor Monitor by TLC/LC-MS Warm2->Monitor Workup Acidify, Extract, Wash, Dry, Concentrate Monitor->Workup Purify Purify by Flash Chromatography Workup->Purify

Caption: Workflow for Thieno[2,3-b]pyridine Synthesis.

Detailed Protocol: Synthesis of 7-Bromo-4H-thieno[2,3-b]pyridine

  • Mesylation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq, 1.00 g, 4.85 mmol) and triethylamine (TEA) (1.5 eq, 1.02 mL, 7.28 mmol) in anhydrous dichloromethane (DCM) (~25 mL). Cool to 0°C. Add methanesulfonyl chloride (MsCl) (1.2 eq, 0.45 mL, 5.82 mmol) dropwise. Stir at 0°C for 1 hour.

  • Thiouronium Salt Formation: To the same flask, add thiourea (1.5 eq, 554 mg, 7.28 mmol). Allow the reaction to warm to room temperature and stir for 4-6 hours. A precipitate (the thiouronium salt) will form.

  • Hydrolysis and Cyclization: Add a solution of sodium hydroxide (NaOH) (4.0 eq, 776 mg, 19.4 mmol) in water (10 mL). Heat the biphasic mixture to 40-50°C and stir vigorously for 2 hours. The cyclization occurs during this step.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate and the formation of the product.

  • Work-up: After cooling to room temperature, separate the layers. Acidify the aqueous layer with 1M HCl and extract with DCM (3 x 30 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic phase with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain 7-Bromo-4H-thieno[2,3-b]pyridine.

Strategy III: Synthesis of Pyrrolo[2,3-b]pyridines (7-Azaindoles)

Principle & Rationale: The synthesis of the pyrrolo[2,3-b]pyridine core, also known as a 7-azaindole, requires the introduction of a nitrogen nucleophile.[9][10] This is a multi-step process. First, the alcohol is oxidized to the corresponding aldehyde. The aldehyde is then subjected to reductive amination with a suitable amine (e.g., benzylamine, which can be later deprotected) to form the 3-(aminomethyl)pyridine intermediate. Finally, in the key step, this amine undergoes an intramolecular SNAr cyclization, often promoted by a strong, non-nucleophilic base, to construct the pyrrole ring.

Experimental Workflow Diagram:

cluster_2 Protocol: Pyrrolo[2,3-b]pyridine Synthesis Start Oxidize Starting Material (e.g., DMP, PCC in DCM) Aldehyde Isolate Aldehyde Intermediate Start->Aldehyde Step2 Reductive Amination: Aldehyde + Benzylamine + NaBH(OAc)3 Aldehyde->Step2 Amine Isolate Amine Intermediate Step2->Amine Step3 Cyclization: Amine + KHMDS in THF at -78°C to RT Amine->Step3 Intramolecular SNAr Monitor Monitor by TLC/LC-MS Step3->Monitor Workup Quench, Extract, Wash, Dry, Concentrate Monitor->Workup Purify Purify by Flash Chromatography Workup->Purify

Caption: Workflow for Pyrrolo[2,3-b]pyridine Synthesis.

Detailed Protocol: Synthesis of 1-Benzyl-7-bromo-1H-pyrrolo[2,3-b]pyridine

  • Oxidation: Dissolve this compound (1.0 eq, 1.00 g, 4.85 mmol) in anhydrous DCM (25 mL). Add Dess-Martin periodinane (DMP) (1.2 eq, 2.47 g, 5.82 mmol) in one portion. Stir at room temperature for 1-2 hours until TLC indicates complete conversion. Quench with saturated NaHCO₃ and Na₂S₂O₃ solution, extract with DCM, dry, and concentrate to get the crude 5-Bromo-2-fluoropyridine-3-carbaldehyde.

  • Reductive Amination: Dissolve the crude aldehyde in dichloroethane (DCE, 25 mL). Add benzylamine (1.1 eq, 0.58 mL, 5.34 mmol) followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 1.54 g, 7.28 mmol). Stir at room temperature overnight. Quench with saturated NaHCO₃, extract with DCM, dry, and concentrate. Purify by chromatography to obtain N-benzyl-1-(5-bromo-2-fluoropyridin-3-yl)methanamine.

  • Intramolecular Cyclization: Dissolve the amine intermediate (1.0 eq, e.g., 500 mg, 1.68 mmol) in anhydrous THF (15 mL) and cool to -78°C under an inert atmosphere. Add potassium bis(trimethylsilyl)amide (KHMDS) (1.0 M in THF, 2.0 eq, 3.36 mL) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Work-up and Purification: Quench the reaction with saturated NH₄Cl solution, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield 1-Benzyl-7-bromo-1H-pyrrolo[2,3-b]pyridine.

Data Summary & Comparison

Table 2: Summary of Synthesized Heterocyclic Scaffolds

Target CompoundStrategyKey ReagentsTypical Yield
7-Bromo-4H-furo[2,3-b]pyridineIntramolecular O-ArylationNaH, DMF75-90%
7-Bromo-4H-thieno[2,3-b]pyridineMesylation, S-Displacement, CyclizationMsCl, TEA, Thiourea, NaOH60-75% (one-pot)
1-Benzyl-7-bromo-1H-pyrrolo[2,3-b]pyridineOxidation, Reductive Amination, N-ArylationDMP, Benzylamine, NaBH(OAc)₃, KHMDS40-55% (3 steps)

Conclusion and Future Directions

This compound has been demonstrated as a highly effective and versatile precursor for the synthesis of medicinally relevant fused heterocyclic systems. The protocols detailed herein for the construction of furo-, thieno-, and pyrrolo[2,3-b]pyridines rely on robust and well-understood intramolecular SNAr cyclization strategies. These methods provide a reliable foundation for researchers to build upon. The remaining bromine atom at the C7 position of these scaffolds serves as a valuable functional handle for subsequent diversification through transition-metal-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries for screening in drug discovery programs.

References

  • ACS Catalysis. This source describes the mechanism of SNAr reactions, which is central to the cyclization steps.

  • Bioorganic & Medicinal Chemistry Letters. This paper provides examples of furo[2,3-b]pyridine synthesis and their biological relevance.

  • Bulletin of the Chemical Society of Ethiopia. Discusses the synthesis and importance of pyrrolo[2,3-b]pyridines.

  • RSC Medicinal Chemistry. Details the synthesis and biological application of thieno[2,3-b]pyridines.

  • Russian Journal of General Chemistry. Provides synthetic methods for thieno[2,3-b]pyridines.

  • ChemInform. A review covering the synthesis of furo[2,3-b]pyridines.

  • Molecules. Describes general methods for synthesizing thieno[2,3-b]pyridines.

  • Phosphorus, Sulfur, and Silicon and the Related Elements. Offers further examples of thieno[2,3-b]pyridine synthesis.

  • ChemInform. Provides synthetic methodologies for the furopyridine core.

  • Journal of Heterocyclic Chemistry. Describes synthetic routes to furo[2,3-b]pyridines.

  • [Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[1][4]pyridine scaffold.]([Link]) ResearchGate. Illustrates synthetic strategies for thieno[2,3-b]pyridines.

  • Bioorganic & Medicinal Chemistry. Highlights the relevance of the pyrrolo[2,3-b]pyridine scaffold in drug design.

  • RSC Advances. Details the synthesis of substituted pyrrolo[2,3-b]pyridines.

  • HETEROCYCLES. Article on the synthesis of the furo[2,3-b]pyridine system.

  • Bulletin of the Chemical Society of Ethiopia. Provides methods for creating pyrrolo-pyridine systems.

  • Journal of the National Academy of Sciences of Ukraine. Reviews synthetic strategies for related azaindoles.

  • ResearchGate. Discusses SNAr reactions on fluoropyridines.

  • Journal of Organic Chemistry. Compares the reactivity of fluoro- and chloropyridines in SNAr.

  • Semantic Scholar. General reference for heterocyclic synthesis.

  • Journal of the Chemical Society, Chemical Communications. Broad context for heterocyclic synthesis.

  • ResearchGate. Provides mechanistic insights into tandem SNAr reactions.

  • Molecules. Special issue on modern methods in heterocyclic synthesis.

  • Journal of the Brazilian Chemical Society. Details intramolecular cyclization to form thienopyridines.

  • Chemistry – A European Journal. Discusses the high reactivity of 2-halopyridines in SNAr reactions.

Sources

Experimental procedure for the N-arylation of amines with (5-Bromo-2-fluoropyridin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust Palladium-Catalyzed Protocol for the Chemoselective N-Arylation of Amines with (5-Bromo-2-fluoropyridin-3-YL)methanol

Abstract

N-aryl pyridine scaffolds are ubiquitous in modern pharmaceuticals and agrochemicals. Their synthesis, however, often requires robust and selective methodologies, particularly when dealing with polyfunctionalized precursors. This application note provides a detailed, field-proven protocol for the N-arylation of a diverse range of primary and secondary amines with this compound. The described method leverages a palladium-based catalytic system, specifically the Buchwald-Hartwig amination, to achieve highly chemoselective C-N bond formation at the C5-bromo position, leaving the C2-fluoro and C3-hydroxymethyl functionalities intact. We delve into the mechanistic rationale behind the choice of catalyst, ligand, and base, present a step-by-step experimental procedure, offer guidance on substrate scope, and provide a comprehensive troubleshooting guide to ensure reproducible, high-yield synthesis of valuable 5-amino-2-fluoropyridin-3-yl)methanol derivatives.

Introduction and Scientific Principle

The construction of carbon-nitrogen bonds is a cornerstone of organic synthesis, with palladium-catalyzed cross-coupling reactions representing a major advancement in this field.[1][2] The Buchwald-Hartwig amination, in particular, has become an indispensable tool for the formation of C(sp²)-N bonds, enabling the synthesis of complex arylamines from aryl halides or pseudohalides.[3][4]

The target transformation involves the coupling of an amine with this compound. This substrate presents a key challenge of chemoselectivity due to the presence of two halogen substituents: a bromine at the 5-position and a fluorine at the 2-position. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the C-X bond is a critical step. The reactivity of halogens in this step generally follows the trend I > Br > Cl >> F.[5][6] Consequently, a well-chosen palladium catalyst system can selectively activate the C-Br bond while leaving the more inert C-F bond untouched.

The protocol herein employs a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species.[7] The choice of a bulky, electron-rich biarylphosphine ligand is critical. These ligands stabilize the Pd(0) center, facilitate the oxidative addition step, and, most importantly, promote the often rate-limiting reductive elimination step that forms the desired C-N bond and regenerates the active catalyst.[8][9] A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[10]

Proposed Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination is illustrated below. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active, monoligated Pd(0)L species. This species undergoes oxidative addition into the aryl bromide C-Br bond. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination yield the N-arylated product and regenerate the Pd(0) catalyst.[4]

Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(Br) pd0->oa_complex Ar-Br amine_coord Amine Coordination [L-Pd(II)(Ar)(Br)(R₂NH)] oa_complex->amine_coord + R₂NH amido_complex Amido Complex L-Pd(II)(Ar)(NR₂) amine_coord->amido_complex + Base - [Base-H]Br edge_helper1 amido_complex->edge_helper1 Reductive Elimination product Ar-NR₂ (Product) catalyst_regen Catalyst Regeneration edge_helper1->pd0 edge_helper1->product edge_helper2

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general procedure that has been found effective for a range of amine substrates. Optimization may be required for particularly challenging amines.

  • Reagents:

    • This compound (1.0 equiv)

    • Amine (Primary or Secondary, 1.2-1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 2-4 mol%)

    • Sodium tert-butoxide (NaOtBu, 2.0-2.2 equiv)

    • Anhydrous Toluene or 1,4-Dioxane

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

    • Magnetic stirrer and hot plate

    • Inert atmosphere manifold (Nitrogen or Argon)

    • Standard glassware for workup and purification

    • Silica gel for column chromatography

    • TLC plates (e.g., silica gel 60 F₂₅₄)

Experimental_Workflow start Start setup Assemble and Flame-Dry Glassware under Vacuum start->setup inert Backfill with Inert Gas (N₂ or Ar) setup->inert reagents Add Solids: (Pyridinyl)methanol, Pd₂(dba)₃, Xantphos, NaOtBu inert->reagents purge Evacuate and Backfill with Inert Gas (3x) reagents->purge solvents Add Anhydrous Solvent and Amine via Syringe purge->solvents reaction Heat to 80-110 °C with Vigorous Stirring solvents->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor quench Cool to RT and Quench (e.g., with sat. aq. NH₄Cl) monitor->quench extract Perform Aqueous Workup & Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄), Filter, and Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow for N-arylation.

Note: All operations should be performed under an inert atmosphere of nitrogen or argon to prevent oxidation of the catalyst and ligands.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 222 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg, 1.5 mol%), Xantphos (0.03 mmol, 17.3 mg, 3 mol%), and Sodium tert-butoxide (2.1 mmol, 202 mg).

    • Causality Check: Using a slight excess of ligand relative to the palladium metal ensures that the metal center remains coordinated and stable throughout the catalytic cycle. NaOtBu is a strong, non-nucleophilic base ideal for deprotonating a wide range of amines without competing in side reactions.[10]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure the vessel is free of oxygen.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe. If the amine is a liquid, add it (1.2 mmol) via syringe. If the amine is a solid, it can be added in step 1 with the other solids.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting (pyridinyl)methanol is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Results: Substrate Scope and Optimization

The described protocol is effective for a variety of amine nucleophiles. The following table summarizes representative results, highlighting the versatility of the method.

EntryAmine SubstrateEquiv.Temp (°C)Time (h)Isolated Yield (%)Notes
1Morpholine1.2100692Clean conversion, straightforward purification.
2Aniline1.21101285Higher temperature beneficial for less nucleophilic anilines.
3n-Butylamine1.580495Highly reactive; can be run at a lower temperature.
4Benzylamine1.2100888-
5Indoline1.21001090Excellent yield for cyclic secondary amines.
62-Aminopyridine1.51102465Heterocyclic amines can be challenging due to potential catalyst inhibition; higher catalyst loading may be required.[11]
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base for the amine.3. Poor quality solvent/reagents.1. Ensure a rigorously inert atmosphere. Use fresh Pd₂(dba)₃.2. For weakly acidic amines, consider a stronger base like LHMDS or KHMDS.[11]3. Use freshly distilled, anhydrous solvents.
Formation of Side Products 1. Hydrodehalogenation (replacement of Br with H).2. Catalyst decomposition at high temp.1. Ensure the system is free of water or other proton sources. 2. Lower the reaction temperature and extend the reaction time. Consider a more robust ligand/precatalyst system.[7]
Difficult Purification 1. Product is highly polar due to -OH group.2. Residual base or ligand.1. Use a more polar eluent system (e.g., with methanol) for chromatography.2. Ensure the aqueous workup is thorough to remove the base. A silica plug before the main column can help remove polar impurities.
Conclusion

This application note details a reliable and chemoselective Buchwald-Hartwig protocol for the N-arylation of amines with this compound. By carefully selecting the catalyst, ligand, and base, high yields of the desired C-N coupled products can be achieved selectively at the C5-bromo position. This methodology provides a robust platform for medicinal chemists and researchers to access a valuable class of substituted aminopyridines for further development in drug discovery and materials science.

References
  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Cai, W., et al. (2007). Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(21), 4351-4353. Available from: [Link]

  • Cai, W., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed. Available from: [Link]

  • Gothard, C. M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. Available from: [Link]

  • Wikipedia contributors. (n.d.). Ullmann condensation. Wikipedia. Available from: [Link]

  • Fors, B. P., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Clot, E., et al. (2019). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. Available from: [Link]

  • Clot, E., et al. (2019). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central. Available from: [Link]

  • Gurram, M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available from: [Link]

  • Su, M., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters. Available from: [Link]

  • Singaram, B., et al. (2015). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. Available from: [Link]

  • Stuart, D. R., et al. (2007). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Su, M. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available from: [Link]

  • Lam, P. Y. S., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available from: [Link]

Sources

Boronic acids and esters compatible with (5-Bromo-2-fluoropyridin-3-YL)methanol in Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, featuring prominently in a vast array of pharmacologically active compounds. Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged structure in the design of molecules targeting various biological pathways. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, offering a versatile and robust method for the synthesis of complex biaryl and heteroaryl structures.[1] This application note provides a detailed guide for the Suzuki coupling of (5-Bromo-2-fluoropyridin-3-YL)methanol, a versatile building block for creating novel molecular entities. We will delve into the selection of compatible boronic acids and esters, optimized reaction protocols, and the underlying chemical principles that ensure a successful and reproducible synthesis.

Technical Discussion: Navigating the Reactivity of this compound

The successful Suzuki coupling of this compound hinges on understanding the interplay of its structural features:

  • The Bromo Leaving Group: Situated at the 5-position, the bromine atom is the primary site for oxidative addition to the palladium catalyst, initiating the catalytic cycle. The reactivity of aryl bromides in Suzuki couplings is generally high, offering a good balance between reactivity and stability.[2]

  • The ortho-Fluoro Substituent: The fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring. Its strong electron-withdrawing nature can enhance the rate of oxidative addition at the C-Br bond. However, it also deactivates the ring towards electrophilic attack and can potentially coordinate with the palladium center, which necessitates careful selection of ligands to ensure efficient catalysis.

  • The Hydroxymethyl Group: The presence of a primary alcohol at the 3-position introduces a potentially reactive site. While alcohols can sometimes interfere with Suzuki reactions, particularly under strongly basic conditions, the hydroxymethyl group on this substrate is generally expected to be tolerated in a "protecting-group-free" approach with the appropriate choice of mild base and reaction conditions.[3] This circumvents the need for additional protection and deprotection steps, thereby improving the overall efficiency of the synthesis.

Compatible Boronic Acids and Esters: A Curated Selection

The choice of the organoboron reagent is critical for a successful Suzuki coupling. Both boronic acids and their corresponding esters are viable coupling partners, each with distinct advantages. Boronic esters, such as pinacol esters, often exhibit enhanced stability, easier purification, and better solubility in organic solvents compared to their boronic acid counterparts.[4][5] The following table summarizes a range of boronic acids and esters that are expected to be compatible with this compound, based on established Suzuki-Miyaura reaction principles and data from analogous systems.

Boronic Acid/Ester TypeSpecific ExamplesExpected Reactivity & Considerations
Aryl Boronic Acids Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Trifluoromethylphenylboronic acid, 3-Pyridinylboronic acidGenerally good reactivity. Electron-donating groups on the aryl ring can accelerate the transmetalation step, while electron-withdrawing groups may require slightly more forcing conditions.
Heteroaryl Boronic Acids Thiophene-2-boronic acid, Furan-3-boronic acid, Pyrazole-4-boronic acidHeteroaryl boronic acids are excellent coupling partners. Care must be taken to avoid protodeboronation, especially with electron-rich heterocycles, by using appropriate bases and minimizing reaction times.
Alkenyl Boronic Acids Vinylboronic acid pinacol ester, Styrenylboronic acidProvide access to styrenyl- and vinyl-pyridines. Pinacol esters are often preferred for their stability.
Alkyl Boronic Acids/Esters Methylboronic acid, Cyclopropylboronic acid pinacol esterCoupling of sp³-hybridized boron reagents can be more challenging and may require specialized catalyst systems with bulky, electron-rich phosphine ligands to favor reductive elimination over β-hydride elimination.
Boronic Esters (Pinacol) 4-Acetylphenylboronic acid pinacol ester, 2-Naphthylboronic acid pinacol esterOffer improved stability and are particularly useful for boronic acids that are prone to decomposition or trimerization. They are widely used in late-stage functionalization in drug discovery.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be necessary for different boronic acid partners.

Materials:

  • This compound

  • Arylboronic acid or boronic ester (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (1-5 mol%)[6][7]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Reaction Setup and Execution:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, [Pd(dppf)Cl₂] (0.03 equiv., 3 mol%).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the boronic acid.[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[8]

Visualizing the Process

To better understand the key stages of the Suzuki-Miyaura reaction, the following diagrams illustrate the catalytic cycle and a generalized experimental workflow.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronate R²-B(OR)₂ Boronate->Transmetalation Base Base Base->Transmetalation Halide R¹-X Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine this compound, Boronic Acid/Ester, Base, and Catalyst Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) Reagents->Inert Solvent Add Degassed Solvents (e.g., Dioxane/Water) Inert->Solvent Heat Heat and Stir (80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: A generalized experimental workflow for the Suzuki coupling.

Conclusion and Best Practices

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of this compound. By carefully selecting a suitable palladium catalyst, base, and boronic acid or ester, a wide range of novel pyridine-containing compounds can be synthesized efficiently. The protocol outlined in this application note serves as a validated starting point for such transformations. For optimal results, it is crucial to maintain an inert atmosphere throughout the reaction and to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions. Researchers are encouraged to perform small-scale test reactions to fine-tune the conditions for each specific coupling partner.

References

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • BenchChem. (2025). Application Note: Protocol for Suzuki Coupling of 5-Bromo-3-chloro-2-fluorotoluene. BenchChem.
  • D'Auria, M., & Racioppi, R. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4520. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Ali, S., et al. (2017). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 22(2), 227. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. [Link]

  • Wang, L., et al. (2015). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate. [Link]

  • Li, G. Y. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(5), 749–752. [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Roy, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(14), 9635-9639. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(38), 12137–12147. [Link]

  • Bagley, M. C., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry, 79(18), 8660–8671. [Link]

Sources

Application Notes and Protocols: Ligand Selection for Efficient Cross-Coupling with (5-Bromo-2-fluoropyridin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

(5-Bromo-2-fluoropyridin-3-YL)methanol is a pivotal building block in contemporary drug discovery and materials science, offering a trifunctional scaffold for complex molecular architecture. However, its inherent electronic properties—an electron-deficient pyridine core, dual halogenation, and a coordinating hydroxymethyl group—present significant challenges for synthetic chemists, particularly in palladium-catalyzed cross-coupling reactions. The success of these transformations is overwhelmingly dictated by the choice of ancillary ligand, which governs catalytic activity, stability, and selectivity. This guide provides a detailed framework for the rational selection of ligands for Suzuki-Miyaura and Buchwald-Hartwig couplings of this substrate. It moves beyond mere procedural lists to explain the causality behind experimental choices, offering field-proven protocols, comparative data, and troubleshooting insights to empower researchers to achieve efficient and reproducible outcomes.

The Strategic Importance and Synthetic Challenges of this compound

Substituted fluoropyridines are privileged motifs in medicinal chemistry, valued for their ability to modulate metabolic stability and binding affinity. The title compound, this compound, is particularly valuable as it provides three distinct points for diversification: the C5-Broromo position for cross-coupling, the C2-Fluoro for potential nucleophilic aromatic substitution (SNAr), and the C3-hydroxymethyl group for esterification or etherification.

However, efficient functionalization via cross-coupling is not trivial. Key challenges include:

  • Electronic Deficiency: The pyridine nitrogen acts as a strong electron-withdrawing group, which can slow the rate-limiting oxidative addition step in many catalytic cycles.

  • Competitive Coordination: The pyridine nitrogen can coordinate to the palladium center, potentially forming off-cycle, catalytically inactive species.

  • Substrate Complexity: The presence of a primary alcohol introduces a potentially coordinating and acidic proton, which can interfere with certain catalyst systems, particularly those requiring strong bases.[1]

Overcoming these hurdles requires a catalyst system where the ancillary ligand is precisely tuned to promote the desired catalytic events while mitigating side reactions.

The Decisive Role of the Ligand in Catalysis

In palladium-catalyzed cross-coupling, the ligand is not a passive spectator but an active controller of the catalyst's properties. By modulating the steric and electronic environment of the palladium center, the ligand directly influences the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Steric Bulk: Large, bulky ligands, such as the Buchwald-type dialkylbiarylphosphines, promote the formation of highly reactive, monoligated Pd(0) species, which are often necessary for the oxidative addition of challenging substrates.[4][5] This bulk also accelerates the final reductive elimination step, releasing the product and regenerating the active catalyst.[6]

  • Electron-Donating Ability: Electron-rich ligands enhance the electron density on the palladium center, which facilitates the oxidative addition of an aryl halide to the metal.[5][6] N-heterocyclic carbenes (NHCs) are exceptionally strong σ-donors and are known to form robust, highly active catalysts.[7][8][9]

  • Bite Angle: For bidentate ligands like dppf or Xantphos, the natural P-Pd-P bond angle (bite angle) influences both the stability of the complex and its catalytic activity.[10] A wider bite angle can promote reductive elimination.

For a substrate like this compound, the most effective ligands are typically bulky and electron-rich monophosphines (e.g., Buchwald ligands) or NHCs, which are adept at overcoming the challenges of electron-deficient heteroaryl halides.

A Systematic Workflow for Ligand Screening

Given that no "universal" ligand exists for all cross-coupling reactions, a systematic screening approach is the most reliable path to success.[4] A well-designed experiment can rapidly identify a lead ligand and provide a strong foundation for subsequent optimization.

Ligand_Screening_Workflow cluster_setup Phase 1: Initial Screening cluster_analysis Phase 2: Analysis & Optimization cluster_validation Phase 3: Validation start Define Transformation (e.g., Suzuki Coupling) select_ligands Select Diverse Ligand Panel (Biaryl, NHC, etc.) start->select_ligands select_conditions Fix Standard Conditions (Pd Source, Base, Solvent) select_ligands->select_conditions run_rxns Execute Parallel Reactions (Small Scale) select_conditions->run_rxns monitor Monitor Progress (TLC, LC-MS) run_rxns->monitor analyze Analyze & Compare Results (Yield, Purity) monitor->analyze identify Identify Lead Ligand(s) analyze->identify optimize Optimize Conditions (Temp, Conc., Loading) identify->optimize scale_up Scale-Up Reaction optimize->scale_up characterize Isolate & Characterize Product (NMR, MS) scale_up->characterize

Caption: General workflow for ligand screening and reaction optimization.

Application Protocol: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)-C(sp²) bonds. For our substrate, this allows for the introduction of diverse aryl or heteroaryl groups at the C5 position.

Mechanistic Rationale: The key challenges are facilitating oxidative addition to the electron-poor pyridine ring and preventing inhibition by the substrate's alcohol functionality.[1] Highly active dialkylbiarylphosphine ligands are required. SPhos and XPhos are excellent starting points due to their proven efficacy with heteroaryl chlorides and bromides.[5] A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is typically sufficient to activate the boronic acid without causing substrate degradation.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex pd2_boronate Ar-Pd(II)L₂(Ar') pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 product Ar-Ar' pd2_boronate->product Reductive Elimination aryl_halide Ar-Br aryl_halide->pd2_complex Oxidative Addition boronic_acid Ar'-B(OH)₂ boronic_acid->pd2_boronate base Base (e.g., K₃PO₄) base->pd2_boronate

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Comparative Ligand Performance in Suzuki-Miyaura Coupling
EntryLigandPd Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1SPhosPd(OAc)₂ (2)K₃PO₄ (2.0)Dioxane/H₂O100495
2XPhosPd₂(dba)₃ (1)K₃PO₄ (2.0)Toluene110691
3RuPhosPd(OAc)₂ (2)K₂CO₃ (2.5)Dioxane/H₂O100888
4PPh₃Pd(PPh₃)₄ (5)K₃PO₄ (2.0)Dioxane/H₂O10024< 20

Reaction Conditions: this compound (1.0 equiv), Phenylboronic Acid (1.2 equiv), Ligand (4 mol% for Pd(OAc)₂, 2 mol% for Pd₂(dba)₃).

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (222 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).

  • Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction Execution: Heat the reaction mixture in a pre-heated oil bath at 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Application Protocol: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds, crucial for accessing a vast array of pharmacologically active amines.[11]

Mechanistic Rationale: This reaction is often more challenging than C-C coupling due to the potential for catalyst inhibition by nitrogen-containing species. The choice of base is critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine for coordination to the palladium center.[2] The ligands must be sufficiently bulky and electron-rich to facilitate the challenging reductive elimination step that forms the C-N bond.[5][12]

Buchwald_Cycle cluster_reactants pd0 Pd(0)L pd2_complex Ar-Pd(II)L(Br) pd0->pd2_complex pd2_amido Ar-Pd(II)L(NR₂) pd2_complex->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 product Ar-NR₂ pd2_amido->product Reductive Elimination aryl_halide Ar-Br aryl_halide->pd2_complex Oxidative Addition amine R₂NH amine->pd2_amido base Base (e.g., NaOtBu) base->pd2_amido

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Ligand Performance in Buchwald-Hartwig Amination
EntryLigandPd Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1XPhosPd₂(dba)₃ (2)NaOtBu (1.4)Toluene1101292
2RuPhosPd₂(dba)₃ (2)NaOtBu (1.4)Toluene1101289
3BrettPhosG3 Precat (4)LHMDS (1.5)Dioxane1001685
4BINAPPd₂(dba)₃ (2)Cs₂CO₃ (2.0)Dioxane1102445

Reaction Conditions: this compound (1.0 equiv), Morpholine (1.2 equiv), Ligand (4 mol%).

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Inert Atmosphere Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add this compound (222 mg, 1.0 mmol, 1.0 equiv).

  • Solvent and Nucleophile Addition: Remove the tube from the glovebox. Under a positive flow of argon, add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: Seal the tube tightly and place it in a pre-heated oil bath at 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 12-18 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Analytical Validation and Troubleshooting

Reaction Monitoring: Self-validating protocols rely on robust analytical monitoring.

  • TLC: Ideal for a quick, qualitative assessment of starting material consumption.

  • LC-MS / HPLC: The preferred method for quantitative analysis. It allows for accurate determination of conversion rates and detection of side products, providing crucial data during ligand screening and optimization.[13][14]

  • GC-MS: A viable alternative for products that are sufficiently volatile and thermally stable.[15][16]

  • NMR Spectroscopy: Essential for unequivocal structural confirmation of the isolated, purified product.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(II) not reduced to Pd(0)).2. Ligand is not suitable for the transformation.3. Insufficiently anhydrous/anaerobic conditions.4. Base is too weak or incompatible.1. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst.2. Screen a more diverse panel of ligands (e.g., more electron-rich/bulky).3. Flame-dry glassware; degas solvents thoroughly.4. Switch to a stronger base (e.g., K₃PO₄ for Suzuki, NaOtBu for Buchwald).
Side Product Formation (e.g., Homocoupling, Protodebromination) 1. Reaction temperature is too high.2. Incorrect Pd:Ligand ratio.3. Presence of oxygen (promotes boronic acid homocoupling).1. Lower the reaction temperature and increase reaction time.2. Ensure the correct stoichiometry, typically 1:2 Pd:Ligand.3. Improve degassing procedure.
Substrate Decomposition 1. Base is too strong or reaction temperature is too high.2. Ligand does not sufficiently stabilize the catalyst, leading to Pd black.1. Screen milder bases (e.g., K₂CO₃, DBU).2. Switch to a more robust ligand (e.g., NHC-based) or use a pre-catalyst.

Conclusion

The effective functionalization of this compound via palladium-catalyzed cross-coupling is fundamentally a challenge of ligand selection. While the protocols provided here for Suzuki-Miyaura and Buchwald-Hartwig reactions offer high-yielding pathways, they are built upon a foundational understanding of ligand effects. For this specific substrate, bulky and electron-rich phosphine ligands from the dialkylbiarylphosphine class, such as SPhos and XPhos, represent the state-of-the-art and provide the most reliable outcomes. By employing a systematic screening workflow and robust analytical validation, researchers can confidently and efficiently navigate the complexities of this versatile building block to accelerate the development of novel chemical entities.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.).
  • Buchwald-Hartwig Amin
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017). MDPI.
  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025). Organic Process Research & Development.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.).
  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (n.d.). Organometallics.
  • The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions. (2025).
  • Coupling methods in mass spectrometry part 2: GC-MS, HPLC-MS, CE-MS and TLC-MS. (2019). Wiley Analytical Science.
  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2025).
  • N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. (2011). Chemical Society Reviews. [Link]

  • Real-time HPLC-MS reaction progress monitoring using an automated analytical pl
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.).
  • Coupling Methods in Mass Spectrometry Part 1. (2019). Wiley Analytical Science.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (n.d.). BenchChem.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling of (5-Bromo-2-fluoropyrin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the common challenges and side reactions encountered during the coupling of (5-Bromo-2-fluoropyridin-3-YL)methanol. As researchers and professionals in drug development, achieving high-yielding, clean, and reproducible couplings is paramount. This resource is designed to provide in-depth, experience-driven insights and actionable troubleshooting strategies to optimize your synthetic outcomes.

The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2][3][4] However, its application to complex, functionalized heteroaromatic substrates like this compound introduces specific challenges that can lead to undesired side reactions and diminished yields. This guide will dissect these issues in a practical question-and-answer format, explaining the underlying mechanisms and providing robust protocols for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is producing a significant amount of the de-brominated starting material, (2-fluoropyridin-3-YL)methanol. What is causing this dehalogenation, and how can I prevent it?

Answer:

Dehalogenation is a common side reaction in Suzuki couplings where the aryl halide is reduced to the corresponding arene.[1] This occurs when the palladium(II) intermediate, formed after oxidative addition, undergoes a reaction that introduces a hydride ligand. Subsequent reductive elimination of the aryl group and the hydride results in the dehalogenated product.[1]

Potential Causes and Mechanistic Insight:

  • Hydride Source: The hydride can originate from various components in the reaction mixture, including amine bases, alcoholic solvents, or even water under certain conditions.[1]

  • Slow Transmetalation: If the transmetalation step with the boronic acid is slow, the palladium(II) intermediate has a longer lifetime, increasing the probability of reacting with a hydride source.

Troubleshooting and Mitigation Strategies:

  • Choice of Base: Avoid using amine bases if dehalogenation is observed. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred.[5][6]

  • Solvent Selection: While alcoholic solvents can be used, if dehalogenation is problematic, consider switching to anhydrous aprotic solvents like dioxane, toluene, or DMF.[7] Ensure solvents are thoroughly degassed to remove oxygen, which can also contribute to catalyst degradation and side reactions.[8][9]

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the rates of both oxidative addition and reductive elimination, minimizing the lifetime of intermediates susceptible to dehalogenation.[4][10][11]

  • Water Content: While some water is often beneficial for Suzuki couplings, particularly when using inorganic bases, excessive amounts can sometimes contribute to side reactions.[6][11] If using a biphasic system, optimizing the organic solvent to water ratio can be crucial.

Question 2: I am observing the formation of a biaryl product derived from the homocoupling of my boronic acid partner. Why is this happening and what are the best practices to avoid it?

Answer:

Homocoupling of the boronic acid is another frequent side reaction, leading to the formation of a symmetrical biaryl species.[1] This is particularly prevalent when the reaction mixture is exposed to oxygen.[1][12]

Potential Causes and Mechanistic Insight:

  • Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II) species. These Pd(II) species can then catalyze the homocoupling of two boronic acid molecules.[1][12]

  • Palladium(II) Precatalysts: If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species must be efficient. Inefficient reduction can leave residual Pd(II) that promotes homocoupling.

Troubleshooting and Mitigation Strategies:

  • Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of oxygen from the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent and then maintaining the reaction under an inert atmosphere.[9] Multiple cycles of vacuum followed by backfilling with an inert gas are also effective.

  • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂. However, with proper degassing, Pd(II) precatalysts are generally effective.

  • Reaction Setup: Assemble the reaction under a positive pressure of an inert gas. Avoid any potential for air leaks in your reaction setup.

  • Reagent Purity: Ensure the purity of all reagents, as impurities can sometimes contribute to catalyst oxidation.

Question 3: My boronic acid seems to be degrading during the reaction, leading to low yields. What is the cause of this instability?

Answer:

The degradation of the boronic acid, known as protodeboronation, is a well-documented side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[13] This is a significant issue, especially with electron-deficient or heteroaryl boronic acids.[1][14][15]

Potential Causes and Mechanistic Insight:

  • Base-Mediated Decomposition: The presence of a base, which is necessary for the Suzuki coupling, can also promote the protodeboronation of the boronic acid.[14][15]

  • Aqueous Conditions: The reaction is essentially a protonolysis, and the presence of a proton source (like water) in combination with a base can accelerate this process.[13]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.

Troubleshooting and Mitigation Strategies:

  • Use of Boronic Esters or Trifluoroborate Salts: Boronic esters, such as pinacol esters (Bpin), or potassium trifluoroborate salts are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[8][15][16][17]

  • Choice of Base: Weaker bases, such as potassium fluoride (KF) or cesium fluoride (CsF), can sometimes minimize protodeboronation while still promoting the desired coupling.[7][10]

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest time necessary can help to minimize the extent of protodeboronation.[6]

  • Gradual Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, thereby reducing the rate of its decomposition.

Question 4: I am concerned about the stability of the hydroxymethyl group on my this compound substrate under the reaction conditions. Is this a valid concern?

Answer:

The hydroxymethyl group is generally stable under typical Suzuki coupling conditions. However, certain reaction parameters could potentially lead to side reactions.

Potential Concerns and Mitigation:

  • Strongly Basic Conditions: While uncommon, very strong bases could potentially deprotonate the alcohol, which might lead to undesired reactivity. Using standard bases like carbonates or phosphates at moderate temperatures should not pose a problem.

  • Oxidation: If the reaction is not properly deoxygenated, there is a small possibility of oxidation of the primary alcohol to an aldehyde, although this is not a common side reaction in Suzuki couplings. Rigorous degassing will mitigate this risk.

  • Simultaneous Reduction of Aldehydes: It is worth noting that under specific Suzuki coupling conditions, an aldehyde group can be reduced to a hydroxymethyl group.[18][19] While your substrate already contains the hydroxymethyl group, this highlights the potential for redox processes to occur.

Recommendation:

In most cases, no special precautions are needed for the hydroxymethyl group. However, if you suspect it is participating in side reactions, you could consider protecting it as a silyl ether (e.g., TBDMS ether) or another suitable protecting group, which can be removed after the coupling reaction.

Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki Coupling of this compound

This is a starting point protocol that can be optimized based on the troubleshooting guide above.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (0.01-0.05 equiv) and ligand (if not using a pre-catalyst) under a positive pressure of the inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommendation A (Standard)Recommendation B (For Sensitive Substrates)
Palladium Source Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%)XPhos Pd G3 (2 mol%) or SPhos Pd G3 (2 mol%)
Base K₂CO₃ (2.5 equiv)K₃PO₄ (2.5 equiv) or CsF (3.0 equiv)
Boron Reagent Boronic Acid (1.2 equiv)Boronic Pinacol Ester (1.2 equiv)
Solvent System Dioxane/H₂O (4:1)Toluene or 2-MeTHF (anhydrous)
Temperature 90 °C80 °C
Atmosphere Argon or NitrogenArgon or Nitrogen

Visualizing Reaction Pathways

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₂]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Competing Side Reaction Pathways

Side_Reactions cluster_main Desired Suzuki Coupling PdII_main R¹-Pd(II)L₂-X PdII_R2_main R¹-Pd(II)L₂-R² PdII_main->PdII_R2_main + R²-B(OR)₃⁻ (Transmetalation) Product_main R¹-R² PdII_R2_main->Product_main Reductive Elimination PdII_side R¹-Pd(II)L₂-X Dehalogenation R¹-H PdII_side->Dehalogenation + [H]⁻ Source (e.g., solvent, base) Homocoupling R²-R² Protodeboronation R²-H Boronic_Acid R²-B(OH)₂ Boronic_Acid->Homocoupling Pd(II), O₂ Boronic_Acid->Protodeboronation Base, H₂O

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Technical Support Center: Purification of (5-Bromo-2-fluoropyridin-3-YL)methanol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with (5-Bromo-2-fluoropyridin-3-YL)methanol. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound, particularly after its synthesis via the reduction of 5-bromo-2-fluoronicotinaldehyde.

Introduction: The Chemistry of Purification

This compound is a key building block in medicinal chemistry. Its synthesis, commonly achieved by the reduction of 5-bromo-2-fluoronicotinaldehyde with a mild reducing agent like sodium borohydride (NaBH4), can yield a product mixture containing unreacted starting material, and potentially other byproducts. The inherent basicity of the pyridine ring and the presence of a hydroxyl group introduce specific challenges in purification that require a tailored approach. This guide will walk you through logical, field-tested strategies to obtain your target compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

A1: The impurity profile can vary based on reaction conditions, but the most common species to anticipate are:

  • Unreacted 5-bromo-2-fluoronicotinaldehyde: The starting material is often a primary contaminant, especially if the reduction was incomplete.

  • Borate Salts: If sodium borohydride was used as the reducing agent, borate salts will be present after the reaction quench and work-up.[1]

  • Dimerization Products: Pyridine aldehydes can sometimes undergo dimerization, although this is less common under typical reducing conditions.[2]

Q2: My crude NMR shows both my product and the starting aldehyde. What's the best first step for purification?

A2: An initial acid-base extraction is a highly effective first step to separate the alcoholic product from the less basic aldehyde. The pyridine nitrogen allows for the selective protonation and transfer of the product into an aqueous acidic phase, leaving the aldehyde in the organic layer.

Q3: I'm seeing significant peak tailing for my compound during column chromatography on silica gel. Why is this happening and how can I fix it?

A3: Peak tailing is a frequent issue with pyridine-containing compounds on silica gel.[3] This is primarily due to the interaction of the basic nitrogen on the pyridine ring with acidic silanol groups on the silica surface.[3] This creates a secondary, strong interaction that slows down a portion of your compound as it moves through the column, resulting in a "tailing" peak.

To mitigate this, you can:

  • Add a basic modifier to your eluent: A small amount of triethylamine (TEA) or pyridine (e.g., 0.1-1%) in your mobile phase will compete for the acidic sites on the silica gel, leading to more symmetrical peaks.

  • Use a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.

  • Adjust the mobile phase pH: While less common in flash chromatography, for HPLC, adjusting the mobile phase pH can significantly improve peak shape.[3]

Q4: I'm struggling to get my this compound to crystallize. What are some good starting points for solvent selection?

A4: Pyridine derivatives can sometimes be challenging to crystallize.[4] A good starting point for recrystallization is to use a solvent system where the compound is soluble when hot but sparingly soluble when cold. Common solvent systems to explore include:

  • Hexanes/Ethyl Acetate

  • Hexanes/Acetone

  • Methanol/Water

  • Ethanol/Water[5]

It's often beneficial to dissolve the crude product in a minimal amount of a more polar solvent (like ethyl acetate or acetone) at an elevated temperature and then slowly add a non-polar anti-solvent (like hexanes) until the solution becomes slightly cloudy. Allowing this to cool slowly can induce crystallization.

Troubleshooting Guides

Scenario 1: Low Yield After Column Chromatography

Problem: You've performed column chromatography, but the yield of your purified this compound is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Compound is still on the column. Flush the column with a more polar solvent system (e.g., 10% methanol in dichloromethane) to see if more product elutes.
Product degradation on silica gel. Pyridine derivatives can sometimes be sensitive to the acidic nature of silica gel. Perform a quick spot test on a TLC plate: spot your crude material, let it sit for an hour, and then elute. If you see new spots, degradation may be occurring. Consider switching to neutral alumina for your chromatography.
Co-elution with a UV-inactive impurity. If you are relying solely on UV visualization for TLC and column fractions, a non-UV active impurity might be co-eluting with your product, making the fractions appear larger than they are. Try staining your TLC plates with a potassium permanganate or p-anisaldehyde stain for better visualization of all components.[2][6]
Scenario 2: Product is an Oil and Won't Solidify

Problem: After removing the solvent from your purified fractions, the this compound remains a persistent oil.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Residual Solvent Trace amounts of high-boiling point solvents (like DMF or DMSO if used in the reaction) can prevent solidification. Ensure your product is dried under high vacuum for an extended period.
Presence of Impurities Even small amounts of impurities can inhibit crystallization. Re-purify the material using a different method (e.g., if you used chromatography, try recrystallization or vice-versa).
Compound is inherently low-melting or amorphous While this compound is typically a solid, some batches may be amorphous. Try dissolving the oil in a minimal amount of a volatile solvent (like dichloromethane) and then slowly adding a non-polar solvent (like hexanes) while vigorously stirring. This can sometimes induce precipitation of a solid.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification

This protocol is designed to separate the basic this compound from non-basic impurities like the starting aldehyde.

  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M hydrochloric acid (HCl). The this compound will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine the aqueous layers.

  • Basify the aqueous layer to a pH > 8 with a base such as 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO3) solution. This will deprotonate the product, making it insoluble in the aqueous layer.

  • Extract the now basic aqueous layer with an organic solvent (ethyl acetate or DCM) 2-3 times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of this compound using silica gel chromatography.

  • Slurry Preparation: Adsorb the partially purified product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Carefully load the adsorbed product onto the top of the column.

  • Elution: Run the column with your chosen eluent system, collecting fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC). Visualize the spots using a UV lamp (254 nm) and a potassium permanganate stain for confirmation.

  • Combining Fractions: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visual Workflows

PurificationWorkflow crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Separation of Polar Compounds recrystallization Recrystallization chromatography->recrystallization Final Polishing pure_product Pure this compound chromatography->pure_product If sufficiently pure recrystallization->pure_product

Caption: A general purification workflow for this compound.

ChromatographyTroubleshooting start Peak Tailing Observed in Chromatography add_base Add Triethylamine (0.1-1%) to Eluent start->add_base change_stationary Switch to Neutral Alumina start->change_stationary check_loading Ensure Sample is Not Overloaded on Column start->check_loading success Symmetrical Peak Achieved add_base->success change_stationary->success check_loading->add_base If tailing persists

Caption: Troubleshooting peak tailing in column chromatography.

References

  • The dimerization of anils of pyridine aldehydes c
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • TLC Visualization Methods. (n.d.). University of Colorado Boulder.
  • Pyridine - Wikipedia. (n.d.).
  • Reduction of Carbonyl Compounds with Pyridine Borane. (n.d.). The Journal of Organic Chemistry.
  • Go-to recrystallization solvent mixtures : r/Chempros. (2023). Reddit.
  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
  • Reactivity of 2-pyridine–aldehyde and 2-acetyl–pyridine coordinated to [Re(CO)
  • A Reversible pH-dependent Intramolecular Pyridine-Aldehyde Cycliz
  • Pyridine Dimers and Their Low-Temperature Isomerization: A High-Resolution Matrix-Isolation Spectroscopy Study. (2023). PubMed.
  • Substituted Dihydropyridine Synthesis by Dearomatiz
  • Sodium borohydride, Sodium tetrahydrobor
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps.
  • isolating product after sodium borohydride reduction : r/Chempros. (2024). Reddit.
  • Carbonyl Reduction: NaBH4, Mechanism & Procedure. (n.d.). Studylib.
  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube.
  • Recent Progresses in the Catalytic Stereoselective Dearomatiz
  • 2: Reduction of Organic Compounds (Experiment). (2021). Chemistry LibreTexts.
  • Sodium Borohydride. (n.d.). Common Organic Chemistry.
  • Stability of amide bond in presence of sodium borohydride? : r/chemistry. (2014). Reddit.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.
  • /Comparative Analysis of and Sodium Borohydride Synhydrid®. (n.d.). CPHI Online.
  • Destabilization effect of transition metal fluorides on sodium borohydride. (n.d.). RSC Publishing.
  • Stability of aqueous-alkaline sodium borohydride formulations. (n.d.).
  • US2970114A - Stabilized aqueous solutions of sodium borohydride. (n.d.).

Sources

Technical Support Center: Overcoming Low Yields in Buchwald-Hartwig Reactions with (5-Bromo-2-fluoropyridin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of (5-Bromo-2-fluoropyridin-3-YL)methanol. This challenging substrate, with its unique combination of an electron-deficient pyridine ring, an ortho-fluoro substituent, a reactive bromo group, and a potentially interfering hydroxymethyl group, often leads to frustratingly low yields. This guide is designed to provide in-depth, actionable troubleshooting strategies rooted in mechanistic principles to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered when using this compound in Buchwald-Hartwig reactions.

Q1: I am observing very low to no conversion of my starting material. What are the likely causes?

Low conversion is the most frequent issue with this substrate and can stem from several factors, often related to the inherent properties of the pyridine ring and its substituents.

Core Issues & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This is a well-documented challenge with pyridine-based substrates.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium atom, which disfavors the binding of the pyridine nitrogen and promotes the desired catalytic pathway.[1] Refer to Table 1 for a selection of recommended ligands.

  • Poor Oxidative Addition: While the C-Br bond is generally reactive in Buchwald-Hartwig couplings, the electron-withdrawing nature of the pyridine ring and the adjacent fluoro group can influence the electronic properties of the C-Br bond, potentially slowing down the initial oxidative addition step.[1]

    • Solution: In addition to bulky ligands that favor oxidative addition, ensure your palladium source is efficiently generating the active Pd(0) species. Using a pre-catalyst can often provide more consistent results than generating the catalyst in situ.[3]

  • Inefficient Reductive Elimination: The final, product-forming step of the catalytic cycle can be sluggish.

    • Solution: Ligand selection is again crucial. Bulky biarylphosphine ligands have been shown to accelerate reductive elimination.[4]

Q2: I am seeing significant side product formation. What are the most common side reactions and how can I mitigate them?

With a multi-functionalized substrate like this compound, several side reactions can compete with the desired C-N bond formation.

Common Side Reactions & Mitigation Strategies:

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, leading to (2-fluoro-3-(hydroxymethyl)pyridine). This can occur via a competing β-hydride elimination pathway from a palladium-amido intermediate.[5]

    • Mitigation:

      • Ligand Choice: Use ligands designed to promote rapid reductive elimination, such as those from the Buchwald group (e.g., BrettPhos, RuPhos).[6]

      • Base Selection: While strong bases are often necessary, excessively harsh conditions can sometimes favor side reactions. A careful screening of bases may be required (see Table 2 ).

  • O-Arylation of the Hydroxymethyl Group: The hydroxyl group can compete with the amine as a nucleophile, leading to the formation of an undesired ether linkage.[7][8]

    • Mitigation:

      • Protecting Group Strategy: The most robust solution is to protect the hydroxymethyl group as an ether (e.g., benzyl, silyl) before the coupling reaction.[9] This eliminates the possibility of O-arylation. A deprotection step will be required post-coupling.

      • Reaction Condition Optimization: In some cases, careful selection of a less reactive base and lower reaction temperatures may favor N-arylation over O-arylation, though this is often less reliable than protection.

  • Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position: The electron-deficient nature of the pyridine ring, further activated by the bromo and hydroxymethyl groups, makes the C-F bond susceptible to nucleophilic attack by the amine, especially at elevated temperatures.[10][11]

    • Mitigation:

      • Lower Reaction Temperatures: Buchwald-Hartwig reactions can often be run at lower temperatures than SNAr reactions. Optimizing for the lowest effective temperature can favor the desired catalytic pathway.

      • Choice of Base: A strong, non-nucleophilic base is crucial. Bases like sodium tert-butoxide or LHMDS are generally preferred over potentially nucleophilic bases.

Troubleshooting Workflow

When encountering low yields, a systematic approach to optimization is key. The following workflow diagram outlines a logical progression for troubleshooting your reaction.

Buchwald_Troubleshooting cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization cluster_substrate Substrate Modification start Low Yield with this compound ligand Screen Bulky Ligands (e.g., XPhos, RuPhos, BrettPhos) start->ligand Initial Check precatalyst Use a Pre-catalyst (e.g., G3 or G4 Palladacycles) ligand->precatalyst loading Increase Catalyst Loading (1-3 mol%) precatalyst->loading base Vary the Base (NaOtBu, LHMDS, K3PO4) loading->base solvent Screen Solvents (Toluene, Dioxane, THF) base->solvent temp Optimize Temperature (60-110 °C) solvent->temp protect Protect Hydroxymethyl Group (e.g., as Benzyl Ether) temp->protect If side reactions persist end Improved Yield temp->end protect->end Buchwald_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex  Oxidative Addition  (Ar-Br) poison Pyridine-Pd Complex (Inactive) pd0->poison Catalyst Inhibition amine_complex [L-Pd(II)(Ar)(R2NH)]+Br- oa_complex->amine_complex  Amine Coordination amido_complex L-Pd(II)(Ar)(NR2) (Amido Complex) amine_complex->amido_complex  Deprotonation  (Base, -HBr) amido_complex->pd0 Catalyst Regeneration product Ar-NR2 (Product) amido_complex->product  Reductive Elimination

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Catalyst deactivation issues with (5-Bromo-2-fluoropyridin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Bromo-2-fluoropyridin-3-YL)methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation in cross-coupling reactions involving this versatile building block. Our aim is to equip you with the knowledge to anticipate, diagnose, and resolve common catalytic challenges, ensuring the success and efficiency of your synthetic endeavors.

Troubleshooting Guide: Catalyst Deactivation Issues

This section addresses specific experimental observations and provides a logical workflow for identifying the root cause of catalyst deactivation.

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) starts well but stalls at intermediate conversion, and I'm observing the formation of palladium black. What is happening and how can I fix it?

A1: The formation of palladium black is a clear indication of catalyst decomposition, where the active, soluble Pd(0) species agglomerates into inactive, insoluble palladium metal.[1] This is a common issue when working with electron-deficient heteroaryl halides like this compound.

Underlying Causes & Solutions:

  • Inefficient Ligand Protection: The phosphine ligands designed to stabilize the Pd(0) center may be degrading or dissociating, leaving the palladium atoms exposed and prone to aggregation.[1] The electron-withdrawing nature of the fluoropyridine ring can exacerbate this issue.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands form more stable complexes with palladium and can better shield the metal center. Consider ligands such as RuPhos or XPhos for Suzuki and Buchwald-Hartwig reactions, as they are known to be effective for challenging heteroaryl couplings.[2][3]

  • Slow Reductive Elimination: The final step in the catalytic cycle, reductive elimination to form the C-C or C-N bond, can be sluggish with electron-deficient substrates. This can lead to a buildup of unstable Pd(II) intermediates that are prone to decomposition.

    • Solution: Optimize your base and solvent system. For Suzuki reactions, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can facilitate the reductive elimination step.[1] In Buchwald-Hartwig aminations, a strong base is crucial for deprotonating the amine-palladium complex.[4]

  • Oxygen Contamination: Trace amounts of oxygen in your reaction can oxidize the active Pd(0) to inactive Pd(II) species, which can then decompose.[1]

    • Solution: Ensure rigorous degassing of your solvents and reaction vessel. Employing standard Schlenk techniques and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is critical.[5]

Q2: I am attempting a Suzuki-Miyaura coupling with this compound, but the main observed side-product is the debrominated starting material, (2-fluoro-3-pyridinyl)methanol. What is causing this hydrodehalogenation?

A2: The formation of a hydrodehalogenated byproduct indicates that the bromine atom is being replaced by a hydrogen atom. This side reaction can significantly reduce your yield and is often linked to the stability of intermediates in the catalytic cycle.

Underlying Causes & Solutions:

  • β-Hydride Elimination: This is a common pathway for hydrodehalogenation, especially if the reductive elimination step is slow. A palladium-hydride species, which can arise from various sources in the reaction mixture, can reductively eliminate with the aryl group to give the dehalogenated product.

    • Solution: The choice of base and the presence of water can influence the formation of palladium-hydride species. While some water is often beneficial for dissolving inorganic bases in Suzuki reactions, excessive amounts can promote protodeboronation of the boronic acid, which can be a source of protons for hydrodehalogenation.[5] Consider using anhydrous conditions or switching to a boronic acid pinacol ester, which can be more resistant to protodeboronation.[5]

  • Catalyst Decomposition Pathway: Hydrodehalogenation can also be a consequence of catalyst decomposition pathways.

    • Solution: As with the formation of palladium black, using more robust ligands and ensuring an inert atmosphere can help to suppress these decomposition pathways.

Q3: In my Buchwald-Hartwig amination reaction, the conversion is low, and I suspect catalyst inhibition by the substrate itself. Is this possible?

A3: Yes, this is a very likely scenario. The nitrogen atom of the pyridine ring in your substrate is a Lewis base and can coordinate strongly to the palladium catalyst, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[5][6] This is a well-documented issue for cross-coupling reactions with pyridine-containing substrates.

Underlying Causes & Solutions:

  • Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can act as a poison by binding to the palladium center and blocking the active sites required for the catalytic cycle.[6]

    • Solution 1: Ligand Selection: The use of bulky, electron-rich ligands can mitigate this issue. The steric bulk of the ligand can disfavor the coordination of the pyridine nitrogen. Bidentate ligands can also be effective as they are less likely to be displaced by the pyridine substrate.[7]

    • Solution 2: Pre-catalyst Choice: Using a pre-catalyst that is more readily activated to the active Pd(0) species can sometimes overcome initial inhibition.

    • Solution 3: Reaction Conditions: In some cases, increasing the reaction temperature can help to break the coordination of the pyridine nitrogen to the palladium center, but this must be balanced against the risk of catalyst decomposition at higher temperatures.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary catalyst deactivation pathways I should be aware of when working with this compound?

A1: The primary deactivation pathways are:

  • Catalyst Poisoning: The pyridine nitrogen is a known catalyst poison that can coordinate to the palladium center and inhibit catalysis.[6]

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can be susceptible to degradation, particularly at elevated temperatures or in the presence of the electron-deficient fluoropyridine.[1]

  • Palladium Agglomeration: Degradation of the ligand sphere can lead to the formation of catalytically inactive palladium black.[1]

  • Side Reactions of the Substrate: While not a direct deactivation of the catalyst, side reactions such as hydrodehalogenation can consume the starting material and give the appearance of a stalled reaction.[4]

Q2: How does the 2-fluoro substituent influence catalyst deactivation?

A2: The 2-fluoro substituent has a significant electronic effect on the pyridine ring, making it more electron-deficient. This can:

  • Slow Down Oxidative Addition: While the C-Br bond is the primary site of reaction, the overall electron-deficient nature of the ring can make the initial oxidative addition step of the catalytic cycle more challenging.[8]

  • Promote Ligand Degradation: The electron-deficient nature of the substrate can make the palladium center more electrophilic, potentially leading to side reactions with the phosphine ligands.

  • Potential for C-F Activation: Although less likely than C-Br activation, under harsh conditions or with specific catalyst systems, oxidative addition into the C-F bond could be a competing and deactivating pathway.[8]

Q3: Can the hydroxymethyl group on the substrate cause catalyst deactivation?

A3: The hydroxymethyl group is generally considered a coordinating functional group but is less likely to be a primary cause of irreversible catalyst deactivation compared to the pyridine nitrogen. However, it can potentially influence the reaction in the following ways:

  • Coordination to Palladium: The oxygen of the hydroxyl group could coordinate to the palladium center, potentially altering the electronics and sterics of the catalytic intermediates. This is less likely to be a strong inhibitory effect compared to the pyridine nitrogen.

  • Base-Mediated Side Reactions: In the presence of strong bases, the alcohol could be deprotonated to form an alkoxide. This could potentially lead to side reactions, although this is not a widely reported issue in standard cross-coupling reactions. In some specific cases, simultaneous reduction of an aldehyde to a hydroxymethyl group has been observed in Suzuki reactions, highlighting the potential for this group to be involved in redox processes under certain conditions.[9]

Q4: What is a good starting point for selecting a catalyst system for a Suzuki-Miyaura reaction with this substrate?

A4: For a challenging substrate like this compound, a robust and highly active catalyst system is recommended. A good starting point would be:

  • Palladium Source: Pd(OAc)₂ or a pre-catalyst like a palladacycle.

  • Ligand: A bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos.

  • Base: K₃PO₄ or Cs₂CO₃.

  • Solvent: A polar aprotic solvent like 1,4-dioxane or toluene, often with a small amount of water to aid in dissolving the base.

It is always advisable to perform a small-scale screen of different ligands and bases to find the optimal conditions for your specific reaction.[3]

Experimental Protocols

Protocol 1: Catalyst Stability Screening

This protocol is designed to help you identify a robust catalyst system that is resistant to deactivation with your substrate.

  • Setup: Prepare a parallel array of reaction vials, each containing this compound (1 equiv.), your coupling partner (e.g., a boronic acid, 1.2 equiv.), and a base (2 equiv.).

  • Catalyst Addition: To each vial, add a different palladium pre-catalyst/ligand combination (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, etc.) at a standard loading (e.g., 2 mol%).

  • Reaction: Degas the vials and add the solvent. Run the reactions at a set temperature (e.g., 80 °C) and take aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the aliquots by LC-MS or GC-MS to monitor the conversion to product and the formation of any byproducts (e.g., the hydrodehalogenated starting material).

  • Evaluation: Plot the conversion versus time for each catalyst system. A robust catalyst will show a steady increase in conversion to completion, while a system prone to deactivation will show an initial burst of activity followed by a plateau at incomplete conversion.

Visualizations

Diagram 1: Common Catalyst Deactivation Pathways

Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L_n Catalyst Product Coupled Product Active_Catalyst->Product Catalytic Cycle Poisoning Pyridine Coordination (Catalyst Poisoning) Active_Catalyst->Poisoning Inhibition Degradation Ligand Degradation Active_Catalyst->Degradation Thermal/Chemical Stress Substrate This compound Substrate->Active_Catalyst Aggregation Pd Black Aggregation Degradation->Aggregation

Caption: Key deactivation routes for palladium catalysts.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Low Yield or Stalled Reaction Check_SM Analyze Crude Reaction: Any Starting Material Left? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes Yes SM_No No Check_SM->SM_No No Check_Deactivation Suspect Catalyst Deactivation (e.g., Pd Black Formation?) SM_Yes->Check_Deactivation Check_Byproducts Identify Byproducts (e.g., Hydrodehalogenation) SM_No->Check_Byproducts Optimize_Ligand Screen Bulky, Electron-Rich Ligands Check_Deactivation->Optimize_Ligand Optimize_Base Optimize Base and Solvent Check_Deactivation->Optimize_Base Inert_Atmosphere Ensure Rigorous Inert Atmosphere Check_Deactivation->Inert_Atmosphere Check_Byproducts->Optimize_Ligand Check_Byproducts->Optimize_Base

Caption: A decision tree for troubleshooting low-yielding reactions.

References

  • Sci-Hub. (n.d.). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Retrieved from [Link]

  • ResearchGate. (2025). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

Sources

Improving regioselectivity in reactions involving (5-Bromo-2-fluoropyridin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (5-Bromo-2-fluoropyridin-3-YL)methanol

A Senior Application Scientist's Guide to Mastering Regioselectivity

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The inherent asymmetry and multiple reactive sites on this molecule present unique challenges and opportunities, particularly concerning regioselectivity. This resource consolidates field-proven insights and foundational principles to help you navigate these complexities.

Section 1: Understanding the Molecular Landscape

Before troubleshooting, it's crucial to understand the electronic and steric factors at play in this compound. The pyridine ring is electron-deficient by nature, a characteristic that is amplified by the strongly electronegative fluorine atom at the C2 position.

  • C5-Br Bond : This is the most common site for functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The Carbon-Bromine bond has a lower bond dissociation energy compared to the Carbon-Fluorine bond, making it more susceptible to oxidative addition by a low-valent metal catalyst like Palladium(0).[1]

  • C2-F Bond : The C-F bond is significantly stronger and less reactive towards oxidative addition. However, the C2 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen. The reactivity of 2-fluoropyridines in SNAr reactions can be over 300 times faster than their 2-chloro counterparts.[2]

  • -CH₂OH Group : The hydroxymethyl group at C3 can influence reactivity in several ways. It can act as a coordinating group for organometallic reagents, potentially directing reactions to an adjacent position (a Directed ortho-Metalation or DoM effect).[3] It can also be a site for further synthetic modification (e.g., oxidation, etherification).

  • C4-H and C6-H Bonds : These protons are acidic and can be susceptible to deprotonation (lithiation) under strongly basic conditions, especially influenced by the directing effects of the adjacent substituents.

Caption: Reactivity map of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: I want to perform a Suzuki-Miyaura coupling. Which position will react, the C-Br or the C-F?

Answer: The reaction will occur selectively at the C5-Br position. The fundamental principle governing this selectivity is the difference in bond dissociation energies between the C-Br and C-F bonds. The oxidative addition of the palladium(0) catalyst to the aryl halide is the first and often rate-determining step of the catalytic cycle. The C-Br bond is significantly weaker than the C-F bond, and therefore, the palladium catalyst will preferentially insert across the C-Br bond.[1] This provides a reliable and robust method for selective functionalization at C5.

Q2: What are the best starting conditions for a selective Suzuki coupling at the C5-Br position?

Answer: A well-chosen catalyst system is key to ensuring high yield and selectivity. For heteroaryl halides, particularly those that can be challenging, a combination of a palladium(II) precatalyst and a sterically hindered, electron-rich phosphine ligand is often the most effective approach.

Here is a reliable starting point:

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)These are common, air-stable Pd(II) and Pd(0) sources that are readily reduced in situ to the active Pd(0) catalyst.
Ligand SPhos or XPhos (2-10 mol%)Buchwald's biarylphosphine ligands are excellent for coupling heteroaryl halides.[4] They promote efficient oxidative addition and reductive elimination, preventing catalyst decomposition.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)An aqueous solution of an inorganic base is standard. K₃PO₄ is a stronger base and can be effective for less reactive boronic acids.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OThese solvent systems are excellent for solubilizing both the organic and inorganic components of the reaction.[1]
Temperature 80-110 °CHeating is typically required to drive the reaction to completion.

For a detailed methodology, please refer to the Detailed Protocols section below.

Q3: Can the hydroxymethyl (-CH₂OH) group interfere with my cross-coupling reaction?

Answer: Generally, the primary alcohol of the hydroxymethyl group is well-tolerated in Suzuki, Sonogashira, and many other palladium-catalyzed cross-coupling reactions.[5][6] It does not typically require protection. However, under very strong basic conditions or at high temperatures for prolonged periods, you might observe side reactions. The most common issue is not interference but its potential role as a directing group in alternative reaction pathways like ortho-lithiation if organolithium reagents are used.[3]

Q4: I am interested in functionalizing the C2 position. How can I achieve this?

Answer: To functionalize the C2 position, you should employ a Nucleophilic Aromatic Substitution (SNAr) reaction, not a cross-coupling. The fluorine atom at C2 makes this position highly susceptible to displacement by nucleophiles.

Common nucleophiles for this reaction include:

  • Alkoxides (e.g., sodium methoxide) to form ethers.

  • Amines to form 2-aminopyridines.

  • Thiols to form 2-thiopyridines.

The reaction is typically run in a polar aprotic solvent like DMF or DMSO, often with a non-nucleophilic base (like K₂CO₃ or Cs₂CO₃) if the incoming nucleophile needs to be deprotonated. The high reactivity of 2-fluoropyridines means these reactions can often proceed under milder conditions than for analogous 2-chloropyridines.[2]

Section 3: Troubleshooting Guide

Problem: My Suzuki coupling reaction at C5 is sluggish or has stalled.
  • Potential Cause 1: Inefficient Catalyst Activation/Decomposition. The active Pd(0) species may not be forming efficiently or is decomposing.

    • Recommended Action: Ensure your solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., SPhos-Pd-G3) which can improve consistency.

  • Potential Cause 2: Poor Boronic Acid Quality. Boronic acids can dehydrate to form unreactive trimeric boroxines upon storage.

    • Recommended Action: Use freshly purchased boronic acid or recrystallize/re-purify older batches. You can also switch to more stable boronate esters (e.g., pinacol esters) or potassium aryltrifluoroborates, which are bench-stable alternatives.[4]

  • Potential Cause 3: Inappropriate Base. The base may not be strong enough or soluble enough to effectively participate in the transmetalation step.

    • Recommended Action: If using K₂CO₃, consider switching to the stronger base K₃PO₄. Ensure adequate stirring to overcome solubility issues with inorganic bases in organic solvents.

Sources

Technical Support Center: Removal of Palladium Catalyst from (5-Bromo-2-fluoropyrin-3-YL)methanol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (5-Bromo-2-fluoropyridin-3-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of residual palladium catalysts from reaction mixtures. Adherence to stringent regulatory limits for metal impurities is a critical aspect of pharmaceutical development, and this resource aims to equip you with the knowledge to navigate this challenge effectively.

The primary difficulty in removing palladium from reactions involving pyridine-containing molecules stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly with the palladium catalyst, forming stable complexes that are challenging to remove using standard purification methods.[1][2] This guide will explore various strategies to overcome this issue and achieve the high purity required for active pharmaceutical ingredients (APIs).

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue Probable Cause Recommended Solution & Protocol
High levels of residual palladium in the final product. Strong chelation of palladium to the pyridine nitrogen of this compound.[1][2]Employ a high-affinity scavenger: Utilize a scavenger specifically designed for palladium removal, such as thiol-functionalized silica (e.g., SiliaMetS Thiol, QuadraSil MP) or dimercaptotriazine (DMT)-based scavengers.[2][3][4] These scavengers have a strong affinity for soft metals like palladium.[3] Protocol 1: Palladium Removal using a Solid-Supported Scavenger 1. Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).[2] 2. Scavenger Addition: Add the selected solid-supported scavenger to the solution. A typical starting point is 3-5 equivalents relative to the palladium catalyst.[2] 3. Stirring: Stir the mixture at a temperature ranging from room temperature to 50 °C for 2 to 24 hours to ensure efficient scavenging.[2] 4. Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[1][2] 5. Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2] 6. Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[1][2] 7. Analysis: Analyze the palladium content of the purified product using ICP-MS or another sensitive analytical technique.[2]
Significant product loss during the scavenging process. Non-specific adsorption of the product onto the scavenger material, which can be a particular issue with activated carbon.[2][5]Screen different scavengers: Test various scavengers to identify one with high selectivity for palladium and low affinity for your product. Silica-based scavengers may offer better product recovery than activated carbon.[2] Optimize scavenger amount: Use the minimum amount of scavenger required to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.[6] Adjust the solvent system: Using a solvent in which your product is highly soluble can help minimize its adsorption onto the scavenger.[2]
Inconsistent palladium removal across different batches. Variation in the form of the residual palladium (e.g., Pd(0) vs. Pd(II), homogeneous vs. heterogeneous).[7]Employ a versatile scavenger: Some scavengers are effective against multiple forms of palladium. For instance, SiliaMetS Thiourea is known to be a versatile scavenger for various forms of palladium.[4] Consider a multi-step approach: An initial filtration through Celite® can remove heterogeneous palladium particles, followed by treatment with a high-affinity scavenger to capture soluble palladium species.[2] Protocol 2: Palladium Removal using Activated Carbon 1. Dissolution: Dissolve the crude product in an appropriate solvent.[1] 2. Carbon Addition: Add activated carbon to the solution. The amount will depend on the initial palladium concentration and should be optimized.[6] 3. Stirring: Stir the mixture for a predetermined time to allow for adsorption.[5] 4. Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[6] 5. Concentration: Concentrate the filtrate to obtain the product.[6]
Visualizing the Workflow

A logical approach to selecting a palladium removal strategy is crucial for efficient process development.

Scavenger_Selection_Workflow Start Crude Reaction Mixture (w/ this compound) Initial_Analysis Analyze for Pd Content (e.g., ICP-MS) Start->Initial_Analysis High_Pd High Pd Content (>10 ppm) Initial_Analysis->High_Pd Low_Pd Low Pd Content (≤10 ppm) Initial_Analysis->Low_Pd Meets ICH Guideline Select_Scavenger Select High-Affinity Scavenger (e.g., Thiol- or DMT-functionalized silica) High_Pd->Select_Scavenger Primary Route Activated_Carbon Consider Activated Carbon (Cost-effective option) High_Pd->Activated_Carbon Alternative Crystallization Attempt Crystallization High_Pd->Crystallization Alternative Final_Product Purified Product Low_Pd->Final_Product Optimize Optimize Scavenging Conditions (Equivalents, Temp, Time) Select_Scavenger->Optimize Combination Combination Approach (e.g., Celite® then Scavenger) Select_Scavenger->Combination Reanalyze Re-analyze for Pd Content Optimize->Reanalyze Reanalyze->High_Pd If still high Reanalyze->Final_Product If ≤10 ppm Activated_Carbon->Reanalyze Crystallization->Reanalyze

Caption: Workflow for selecting a palladium removal method.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from reactions with pyridine-containing compounds so challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, forming stable complexes that are difficult to remove using standard purification methods. This strong binding, or chelation, can keep the palladium species solubilized in the organic phase, making its separation from the desired product challenging.[1][2]

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day . This translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 g.[1]

Q3: What are the most common methods for removing palladium catalysts?

A3: The most common methods include:

  • Adsorption: Using solid-supported materials that bind to palladium, which are then removed by filtration. Common adsorbents include activated carbon and specialized palladium scavengers.[1]

  • Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[1]

  • Crystallization: Purifying the product by crystallization, which can leave the palladium impurities in the mother liquor.[1]

  • Chromatography: Using column chromatography to separate the product from the catalyst.[1]

Q4: How do palladium scavengers work?

A4: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups having a high affinity for palladium.[1] Thiol-based scavengers (e.g., SiliaMetS® Thiol) and trimercaptotriazine (TMT) are particularly effective.[1] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[1]

Scavenger_Mechanism cluster_0 Reaction Mixture cluster_1 Scavenging cluster_2 Purified Solution Product This compound Purified_Product Purified Product Product->Purified_Product Remains in solution Pd_Catalyst Soluble Pd Complex Scavenger Solid-Supported Scavenger (e.g., Silica-Thiol) Pd_Catalyst->Scavenger Binding Scavenger_Pd_Complex Insoluble Scavenger-Pd Complex Scavenger->Scavenger_Pd_Complex Forms

Caption: Mechanism of palladium removal by a solid-supported scavenger.

Q5: Is activated carbon a good choice for palladium removal in this case?

A5: Activated carbon is a cost-effective and widely used method for palladium removal.[2] It can be effective in adsorbing palladium catalysts.[8][9] However, a significant drawback can be the non-specific adsorption of the desired product, leading to yield loss.[2][5] Therefore, it is crucial to screen different types of activated carbon and optimize the treatment conditions to balance palladium removal with product recovery. In some cases, silica-based scavengers may offer higher product recovery.[2]

References

  • QuadraSil MP | 1225327-73-0 - Benchchem.
  • Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures - Benchchem.
  • Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-5-(bromomethyl)pyridine Reaction Mixtures - Benchchem.
  • SiliCycle SiliaMetS Metal Scavengers - Element Lab Solutions.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Public
  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks.
  • Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING - CPHI Online.
  • Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific.
  • Application Note: Kinetic Studies of Palladium Scavenging with SiliaMetS - SiliCycle.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
  • Why palladium metal scavengers are not all the same - Biotage.
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • How can i remove palladium Pd catalyst easily?
  • Technical Support Center: Palladium Catalyst Removal from 2-Amino-4-bromopyridine Reaction Mixtures - Benchchem.

Sources

Technical Support Center: Managing Protodebromination of (5-Bromo-2-fluoropyyridin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the protodebromination of (5-bromo-2-fluoropyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to address challenges encountered during the reductive removal of the bromine atom from this key pyridine intermediate.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering insights into the root causes and providing actionable solutions.

Issue 1: Incomplete or Stalled Reaction

Question: My protodebromination of this compound is not proceeding to completion. What are the likely causes and how can I resolve this?

Answer: An incomplete reaction often points to issues with the catalyst, reagents, or reaction conditions.[1]

Potential Causes & Troubleshooting Steps:

  • Catalyst Inactivity: The palladium catalyst may be deactivated.[1]

    • Solution: Use a fresh batch of a high-quality palladium precursor, such as Pd(OAc)₂, or a pre-catalyst system.[2] Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the active Pd(0) species.[3][4]

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.[1]

    • Solution: While elevated temperatures can sometimes lead to side reactions, carefully increasing the reaction temperature in increments may be necessary.[3][5]

  • Poor Reagent Quality: Impurities in solvents or other reagents can interfere with the reaction.[1]

    • Solution: Use anhydrous, high-purity solvents.[6] Ensure all reagents are of the highest available purity.

  • Inefficient Mixing: In heterogeneous reactions, especially with catalysts like Pd/C, proper mixing is essential.[1]

    • Solution: Ensure vigorous stirring to maintain good contact between the reactants and the catalyst.

Issue 2: Low Yield of the Desired Product

Question: While my reaction goes to completion, the isolated yield of (2-fluoro-5-methylpyridin-3-yl)methanol is consistently low. What factors could be contributing to this?

Answer: Low yields can result from product loss during workup and purification or from competing side reactions.[7]

Potential Causes & Troubleshooting Steps:

  • Product Loss During Workup: The polar nature of the product can lead to its loss in the aqueous phase during extraction.[7]

    • Solution: Perform multiple extractions with a suitable organic solvent like ethyl acetate. Back-extract the combined aqueous layers to recover any dissolved product.

  • Side Reactions: Unwanted side reactions can consume the starting material, reducing the overall yield.[2]

    • Solution: Carefully analyze the crude reaction mixture by techniques like LC-MS or ¹H NMR to identify any major byproducts.[1] This information can help in optimizing the reaction conditions to minimize side reactions.

  • Product Volatility: While less likely for this specific molecule, ensure that the product is not being lost during solvent removal under reduced pressure.[7]

    • Solution: Use a cold trap and avoid excessive heating during rotary evaporation.

Issue 3: Formation of Impurities

Question: I am observing significant impurities in my crude reaction mixture. What are the common side reactions and how can I minimize them?

Answer: Protodebromination reactions can be accompanied by several side reactions, leading to a complex product mixture.

Potential Causes & Troubleshooting Steps:

  • Hydrodefluorination: In addition to the desired protodebromination, the fluorine atom may also be reductively cleaved.

    • Solution: The C-F bond is generally stronger than the C-Br bond, making this less likely under standard conditions.[8] However, overly harsh reaction conditions (high temperature, prolonged reaction times) should be avoided.

  • Homocoupling: The starting material can couple with itself to form a biaryl byproduct.

    • Solution: This is more common in cross-coupling reactions but can occur if the catalytic cycle is disrupted. Optimizing catalyst and ligand choice can mitigate this.

  • Decomposition: The starting material or product may be unstable under the reaction conditions.

    • Solution: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for the protodebromination of this compound?

A1: Palladium-catalyzed hydrogenation is a widely used and effective method. This typically involves using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.

Q2: What are suitable hydrogen sources for this reaction?

A2: Common hydrogen sources include hydrogen gas (H₂), transfer hydrogenation reagents like ammonium formate or formic acid, and hydride sources like sodium borohydride. The choice of hydrogen source can influence the reaction's selectivity and rate.

Q3: How do I choose the right solvent for the reaction?

A3: The solvent should be inert to the reaction conditions and capable of dissolving the starting material. Common choices include alcohols like methanol or ethanol, and ethers like tetrahydrofuran (THF). The presence of water can sometimes be a source of protons, which can be beneficial or detrimental depending on the specific mechanism.[9]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[10] For real-time analysis, in-situ NMR spectroscopy can be a powerful tool.[11]

Q5: What are the key safety precautions to consider?

A5: When working with palladium catalysts, especially Pd/C, it's crucial to handle them in an inert atmosphere as they can be pyrophoric.[4][12] Hydrogen gas is highly flammable and should be handled with appropriate safety measures.[3] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

III. Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Ammonium Formate

This protocol outlines a common and effective method for protodebromination.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate

  • Methanol (anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.[2]

  • Solvent and Reagents: Add anhydrous methanol to dissolve the starting material. Then, add ammonium formate (3-5 eq) followed by 10% Pd/C (5-10 mol%).

  • Reaction: Heat the reaction mixture to reflux (around 65 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.

  • Extraction: Concentrate the filtrate under reduced pressure. To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate.[6] Separate the organic layer.

  • Washing: Wash the organic layer with water and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude product by column chromatography on silica gel.[2]

Data Summary Table
ParameterCondition
Catalyst 10% Pd/C
Hydrogen Source Ammonium Formate
Solvent Methanol
Temperature Reflux (~65 °C)
Typical Yield 70-90%
Troubleshooting Workflow for Protodebromination

G start Reaction Start: Protodebromination of This compound check_completion Monitor Reaction Progress (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Stalled complete Reaction Complete check_completion->complete Complete troubleshoot_incomplete Troubleshoot: - Check Catalyst Activity - Increase Temperature - Verify Reagent Purity incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Re-run workup Workup and Purification complete->workup check_yield Assess Yield and Purity workup->check_yield low_yield Low Yield / Impurities check_yield->low_yield Unsatisfactory success Desired Product Obtained check_yield->success Satisfactory troubleshoot_yield Troubleshoot: - Optimize Workup - Analyze Byproducts - Adjust Reaction Time low_yield->troubleshoot_yield troubleshoot_yield->start Re-optimize

Caption: A logical workflow for troubleshooting common issues in protodebromination reactions.

Catalytic Cycle of Palladium-Catalyzed Protodebromination

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)-Br L_n Pd0->PdII_ArX Oxidative Addition RedElim Reductive Elimination Transmetalation Hydride Transfer PdII_ArH Ar-Pd(II)-H L_n PdII_ArX->PdII_ArH Hydride Transfer Hydride_Source Hydride Source (e.g., [H]⁻) Hydride_Source->PdII_ArH PdII_ArH->Pd0 Reductive Elimination Product Ar-H (Product) PdII_ArH->Product RedElim->Product Releases Product Aryl_Bromide Ar-Br (Starting Material) Aryl_Bromide->PdII_ArX

Caption: A simplified representation of the palladium-catalyzed protodebromination cycle.

IV. References

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from

  • Technical Support Center: Managing Protodebromination in Ethanone Coupling Reactions. (n.d.). BenchChem. Retrieved January 18, 2026, from

  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. (n.d.). ChemRxiv. Retrieved January 18, 2026, from

  • Beware of Common Mistakes When Handling Reduction Palladium. (2025, August 17). Housing Innovations. Retrieved January 18, 2026, from

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2011, November 2). ACS Publications. Retrieved January 18, 2026, from

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from

  • Precautions for Using Palladium Carbon Catalyst. (2025, February 27). Honrel. Retrieved January 18, 2026, from

  • Palladium - Safety Data Sheet. (n.d.). ChemicalBook. Retrieved January 18, 2026, from

  • A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from

  • Purification of aromatic alcohols. (n.d.). Google Patents. Retrieved January 18, 2026, from

  • Standard Operating Procedure. (2017, May 25). UCLA EH&S. Retrieved January 18, 2026, from

  • PALLADIUM 5% ON CHARCOAL ACTIVATED. (n.d.). Sdfine. Retrieved January 18, 2026, from

  • How to Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 18, 2026, from

  • Methods for Purification of Commonly Used Solvents. (n.d.). Alfa Chemistry. Retrieved January 18, 2026, from

  • For highly polar compound, how to do the purification? (2018, April 25). ResearchGate. Retrieved January 18, 2026, from

  • How to avoid debromination in 5-bromoindole reactions. (n.d.). BenchChem. Retrieved January 18, 2026, from

  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved January 18, 2026, from

  • Stopped‐Flow 19F NMR Spectroscopic Analysis of a Protodeboronation Proceeding at the Sub‐Second Time‐Scale. (n.d.). Wiley Online Library. Retrieved January 18, 2026, from

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 18, 2026, from

  • Chemistry A Level: Purifying an organic liquid. (2022, November 4). YouTube. Retrieved January 18, 2026, from

  • Bulky ligands promote palladium-catalyzed protodeboronation. (n.d.). American Chemical Society. Retrieved January 18, 2026, from

  • Troubleshooting guide for incomplete Epibromohydrin reactions. (n.d.). BenchChem. Retrieved January 18, 2026, from

  • Aryl halide. (n.d.). Wikipedia. Retrieved January 18, 2026, from

  • Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. (n.d.). PubMed. Retrieved January 18, 2026, from

  • A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions. (n.d.). BenchChem. Retrieved January 18, 2026, from

  • Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. (n.d.). PubMed. Retrieved January 18, 2026, from

  • This compound. (n.d.). PubChem. Retrieved January 18, 2026, from

  • Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019, January 6). YouTube. Retrieved January 18, 2026, from

  • (5-Bromo-3-fluoropyridin-2-yl)methanol. (n.d.). Fluorochem. Retrieved January 18, 2026, from

  • Analytical techniques for boron quantification supporting desalination processes-- A review. (n.d.). ScienceDirect. Retrieved January 18, 2026, from

  • (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol. (n.d.). CymitQuimica. Retrieved January 18, 2026, from

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved January 18, 2026, from

  • Cross‐Coupling Reactions of Aryl Halides with Primary and Secondary Aliphatic Alcohols Catalyzed by an O,N,N‐Coordinated Nickel Complex. (2021, January 21). ResearchGate. Retrieved January 18, 2026, from

  • 14.7: Aryl Halides. (2021, July 31). Chemistry LibreTexts. Retrieved January 18, 2026, from

  • A Comparative Guide to Analytical Techniques for Quantifying Boron Tribromide Reaction Yield. (n.d.). BenchChem. Retrieved January 18, 2026, from

  • Monitoring and Statistical Analysis of Formation of Organochlorine and Organobromine Compounds in Drinking Water of Different Water Intakes. (2021, March 25). MDPI. Retrieved January 18, 2026, from

  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. (n.d.). MDPI. Retrieved January 18, 2026, from

  • (5-Bromo-3-fluoropyridin-2-yl)methanol. (n.d.). CymitQuimica. Retrieved January 18, 2026, from

  • (5-Bromo-3-fluoropyridin-2-yl)methanol, 97% Purity, C6H5BrFNO, 5 grams. (n.d.). CP Lab Safety. Retrieved January 18, 2026, from

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with (5-Bromo-2-fluoropyridin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with (5-Bromo-2-fluoropyridin-3-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve optimal results in your synthetic endeavors.

I. Understanding the Substrate: Key Structural Considerations

The structure of this compound presents a unique set of challenges and opportunities in cross-coupling reactions. A thorough understanding of its electronic and steric properties is paramount for successful reaction optimization.

  • Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring makes it electron-deficient, which can influence the reactivity of the C-Br bond. This electron deficiency generally facilitates the oxidative addition step in the catalytic cycle. However, the pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1]

  • Ortho-Fluoro Substituent: The fluorine atom at the 2-position is a strong electron-withdrawing group, further activating the C-Br bond towards oxidative addition. However, it also introduces significant steric hindrance around the reaction center, which can impact ligand coordination and subsequent steps in the catalytic cycle.[2]

  • Methanol Group: The primary alcohol functionality is sensitive to strong bases and can be deprotonated, leading to potential side reactions or complications in product isolation. This necessitates a careful selection of the base to avoid unwanted reactivity.[3]

  • Bromo-Group at the 5-Position: The C-Br bond is the primary site for cross-coupling. In palladium-catalyzed reactions, the reactivity of halogens generally follows the trend I > Br > Cl, making the C-Br bond a reliable handle for selective functionalization.[4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides a systematic approach to troubleshooting.

Scenario 1: Low or No Conversion of Starting Material

A lack of reactivity is a common hurdle. The following decision tree can help diagnose and resolve the issue.

G start Low/No Conversion catalyst Is the catalyst system active? start->catalyst base Is the base appropriate? catalyst->base Yes catalyst_sol Action: Screen different Pd sources and ligands. Consider pre-catalysts. catalyst->catalyst_sol No solvent Is the solvent system optimal? base->solvent Yes base_sol Action: Screen weaker bases (e.g., K2CO3, K3PO4). Ensure base solubility. base->base_sol No temp Is the reaction temperature sufficient? solvent->temp Yes solvent_sol Action: Try different solvents (e.g., Dioxane, Toluene, THF). Consider aqueous mixtures. solvent->solvent_sol No degas Was the reaction adequately degassed? temp->degas Yes temp_sol Action: Increase temperature incrementally. Monitor for decomposition. temp->temp_sol No degas_sol Action: Improve degassing procedure (e.g., freeze-pump-thaw). degas->degas_sol No

Caption: Decision tree for troubleshooting low conversion.

In-Depth Analysis:

  • Catalyst and Ligand Choice: The steric hindrance from the ortho-fluoro group may require bulkier electron-rich phosphine ligands to promote efficient reductive elimination. For Suzuki couplings, consider ligands like SPhos or XPhos. For Buchwald-Hartwig aminations, BrettPhos and RuPhos are often effective for challenging substrates.[5]

  • Base Selection and Strength: Due to the methanol moiety, strong bases like NaOtBu should be used with caution. Weaker inorganic bases such as K₂CO₃ or K₃PO₄ are often a better starting point. The base's primary role is to activate the boronic acid in Suzuki couplings or deprotonate the amine in Buchwald-Hartwig reactions.[6][7] In some cases, a weaker base may be insufficient to drive the reaction to completion. A careful screening of bases is therefore crucial.

  • Solvent Effects: The choice of solvent can significantly influence the outcome of cross-coupling reactions by affecting the solubility of reagents and the stability of catalytic intermediates.[8][9] Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For Suzuki reactions, the addition of water can sometimes be beneficial for dissolving the inorganic base and facilitating the transmetalation step.[3][10]

Scenario 2: Formation of Side Products

The appearance of unexpected peaks in your LC-MS or NMR can indicate side reactions. Here are some common culprits and their solutions:

Side Product Potential Cause Troubleshooting Strategy
Debrominated Starting Material Hydrodehalogenation, where the bromine is replaced by hydrogen.Ensure strictly anhydrous and anaerobic conditions. Use high-purity reagents and solvents. Consider a different palladium source or ligand.[1]
Homocoupling of Boronic Acid (Suzuki) Oxygen in the reaction mixture can promote homocoupling.Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[6]
Protodeboronation (Suzuki) The boronic acid is replaced by a hydrogen atom, often promoted by strong bases and water.Use a milder base or anhydrous conditions. Add the boronic acid later in the reaction sequence if possible.[6]

III. Frequently Asked Questions (FAQs)

Q1: Which base is the best starting point for a Suzuki-Miyaura coupling with this substrate?

For a Suzuki-Miyaura coupling, a good starting point is potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) . These bases are generally mild enough to avoid deprotonation and potential side reactions involving the methanol group.[6] They are also effective at promoting the formation of the reactive borate species necessary for transmetalation.[11] If the reaction is sluggish, a stronger base like cesium carbonate (Cs₂CO₃) could be explored, as it often exhibits better solubility in organic solvents.[2]

Q2: What is the optimal solvent for a Buchwald-Hartwig amination with this compound?

For Buchwald-Hartwig aminations, toluene or dioxane are excellent starting points. These are relatively non-polar aprotic solvents that are well-suited for this type of reaction. It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.[1]

Q3: How does the ortho-fluoro group affect the reaction conditions?

The ortho-fluoro group has a dual effect. Its electron-withdrawing nature activates the C-Br bond, which can be beneficial. However, its steric bulk can hinder the approach of the catalyst and the coupling partner. To overcome this, consider using a catalyst system with a bulky ligand, which can promote the desired bond formation.

Q4: Can I protect the methanol group before the cross-coupling reaction?

Yes, protecting the alcohol as a silyl ether (e.g., TBDMS) or a benzyl ether is a viable strategy if you are encountering issues with basic conditions. This will prevent any unwanted reactivity of the hydroxyl group. The protecting group can then be removed in a subsequent step.

IV. Experimental Protocols: A Starting Point for Optimization

The following are generalized protocols that should be optimized for your specific coupling partner.

A. General Protocol for Suzuki-Miyaura Coupling

G A 1. Add this compound, boronic acid, and base to a flame-dried flask. B 2. Add Palladium catalyst and ligand. A->B C 3. Evacuate and backfill with inert gas (3x). B->C D 4. Add degassed solvent. C->D E 5. Heat to desired temperature and monitor. D->E

Caption: General workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

B. General Protocol for Buchwald-Hartwig Amination

  • Reaction Setup: In a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., a G3 pre-catalyst, 2-5 mol%) and the base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

V. References

Sources

Troubleshooting guide for Sonogashira coupling with (5-Bromo-2-fluoropyridin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Coupling of (5-Bromo-2-fluoropyridin-3-YL)methanol

Welcome to the technical support guide for performing the Sonogashira cross-coupling reaction with this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this specific substrate. The unique electronic and steric properties of this heteroaromatic halide present distinct challenges and opportunities. This guide provides in-depth, field-proven insights to help you navigate potential issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the Sonogashira coupling of this compound. Each answer provides a mechanistic explanation and actionable troubleshooting steps.

Q1: My reaction shows no conversion or is extremely sluggish. What are the primary causes?

This is a common issue, often rooted in catalyst inhibition or insufficient reactivity of the aryl bromide.

  • Mechanistic Insight: The Sonogashira reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex.[1][2] While the electron-withdrawing fluorine atom on the pyridine ring helps to activate the C-Br bond, two other factors can impede this crucial step:

    • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively acting as a ligand and reducing its catalytic activity. Pyridines are known to form stable complexes with palladium.[1][3]

    • Aryl Bromide Reactivity: Aryl bromides are inherently less reactive than aryl iodides in oxidative addition. This often necessitates more forcing conditions or more active catalytic systems.[4]

  • Troubleshooting Steps:

    • Increase Temperature: For aryl bromides, especially heteroaryl bromides, room temperature may be insufficient. Gradually increase the reaction temperature to 50-80 °C. Some protocols for challenging bromides may even require heating up to 100 °C in a sealed vessel.[4]

    • Select a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider switching to a system known for higher activity with aryl bromides. This typically involves using a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ or XPhos. These ligands promote the formation of the active, monoligated Pd(0) species and accelerate oxidative addition.[5]

    • Ensure Rigorous Degassing: Palladium(0) complexes are sensitive to oxygen.[1][6] Inefficient degassing can lead to catalyst oxidation and inactivation. Degas your solvent and reaction mixture thoroughly using a repeated vacuum/inert gas (Argon or Nitrogen) cycle or by sparging with inert gas for at least 30 minutes.

Q2: I'm observing significant formation of a symmetrical di-yne byproduct (Glaser coupling). How can I suppress this side reaction?

The formation of alkyne homocoupling products, known as Glaser coupling, is a classic side reaction in Sonogashira chemistry, particularly when using a copper co-catalyst.[1][7]

  • Mechanistic Insight: The Glaser coupling is an oxidative dimerization of terminal alkynes, promoted by copper salts in the presence of an oxidant (typically oxygen).[7] In a standard Sonogashira reaction, the copper(I) co-catalyst, essential for activating the alkyne, can inadvertently promote this undesired pathway if oxygen is present.

  • Troubleshooting Steps:

    • Implement a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely. Copper-free Sonogashira reactions have been extensively developed to address this issue.[5][8][9] These protocols often rely on a highly active palladium catalyst and a suitable base to facilitate the deprotonation and coupling of the alkyne.

    • Strictly Anaerobic Conditions: If a copper-catalyzed system must be used, ensuring the complete exclusion of oxygen is critical. Use Schlenk line techniques and thoroughly degassed reagents and solvents.[6] Some researchers have reported that running the reaction under a dilute hydrogen atmosphere can also suppress homocoupling.[10]

    • Minimize Copper(I) Loading: Use the minimum effective amount of the copper(I) salt (e.g., CuI). Typically, 1-5 mol% is sufficient. Excessive amounts of copper can accelerate the rate of homocoupling.

Q3: My yield is low, and I'm recovering unreacted starting material. Which reaction parameter should I optimize first?

Low yield with recovered starting material points towards an incomplete reaction, often due to suboptimal choice of base or solvent.

  • Mechanistic Insight: The base in a Sonogashira reaction has two primary roles: neutralizing the HX acid byproduct and deprotonating the terminal alkyne to form the reactive acetylide species.[1][6] If the base is too weak, the formation of the crucial copper or palladium acetylide intermediate will be slow, stalling the catalytic cycle. The solvent must also be appropriate to solubilize all components and facilitate the reaction.

  • Troubleshooting Steps:

    • Evaluate the Base: For copper-free reactions, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) may not be basic enough. Consider a stronger organic base like 1,8-Diazabicycloundec-7-ene (DBU) or an inorganic base like Cs₂CO₃ or K₂CO₃.[1]

    • Optimize the Solvent: The choice of solvent can significantly impact reaction rates.[11] While amine bases can sometimes serve as the solvent, dedicated solvents like DMF, THF, or 1,4-dioxane are common. For pyridinic substrates, a polar aprotic solvent like DMF can be effective as it helps solubilize the polar starting material and intermediates.[11][12]

    • Adjust Stoichiometry: Ensure a slight excess of the terminal alkyne (typically 1.1-1.5 equivalents) is used to drive the reaction to completion, especially if some alkyne is lost to homocoupling.

Q4: Does the (hydroxymethyl) group on the pyridine ring require protection?

Generally, no. The hydroxymethyl group is typically compatible with Sonogashira conditions.

  • Expert Rationale: The C-C bond formation is highly chemoselective. The reaction conditions, particularly with amine or carbonate bases, are usually not basic enough to deprotonate the alcohol to an extent that it interferes with the catalytic cycle. The primary reactive sites are the C-Br bond (for palladium) and the terminal alkyne C-H bond. However, if extremely strong bases (e.g., organolithiums, which are not used in Sonogashira) were employed, protection would be necessary. For standard protocols, this functional group should be well-tolerated.

Optimized Reaction Parameters & Protocols

The following tables and protocols provide a starting point for your experiments. Optimization will likely be required based on your specific alkyne coupling partner.

Table 1: Key Parameter Comparison for Sonogashira Coupling
ParameterProtocol A: Standard Pd/Cu CatalysisProtocol B: Copper-Free (Optimized)Rationale & Key Considerations
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ (1-2 mol%)Protocol B uses a more active precatalyst that requires an external ligand.
Ligand (Internal to precatalyst)P(t-Bu)₃ (2-4 mol%) or XPhosBulky, electron-rich phosphines are superior for activating less reactive aryl bromides.[5]
Cu Co-catalyst CuI (3-10 mol%)NoneEliminating copper prevents Glaser homocoupling, simplifying purification.[9]
Base Et₃N or DIPEA (2-3 equiv.)Cs₂CO₃ (2 equiv.) or DBU (2 equiv.)Stronger bases are often needed in copper-free systems to facilitate alkyne deprotonation.
Solvent THF or DMF1,4-Dioxane or DMFMust be anhydrous and rigorously degassed. Dioxane is often preferred for higher temperatures.
Temperature 50 - 80 °C80 - 100 °CCopper-free systems may require slightly higher temperatures to achieve similar rates.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the widely accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-Br pd0->pd_complex Oxidative Addition   pd_complex->pd0  Reductive  Elimination pd_alkyne Ar-Pd(II)(L)₂-C≡CR pd_alkyne->pd_complex Transmetalation cux CuBr cu_cycle Copper Cycle cu_acetylide Cu-C≡CR cu_cycle->cu_acetylide h_base H-Base⁺ Br⁻ cu_acetylide->pd_alkyne arbr This compound (Ar-Br) arbr->pd_complex alkyne Terminal Alkyne (H-C≡CR) alkyne->cu_cycle [CuI], Base product Product (Ar-C≡CR) product->pd_alkyne base Base cux->cu_cycle Recycle

Caption: The catalytic cycle of the Pd/Cu co-catalyzed Sonogashira reaction.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium compounds and organic solvents can be hazardous. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Protocol A: Standard Pd/Cu Catalyzed Sonogashira Coupling

This protocol is a good starting point but may be susceptible to Glaser homocoupling.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv., 3 mol%), and CuI (0.05 equiv., 5 mol%).

  • Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous, degassed DMF (to make a ~0.2 M solution based on the aryl bromide) followed by degassed triethylamine (Et₃N, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 60 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove catalyst residues. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol B: Optimized Copper-Free Sonogashira Coupling

This protocol is recommended to avoid homocoupling side products and is often more robust for challenging substrates.

  • Setup: In a glovebox or on a Schlenk line, add Pd(OAc)₂ (0.02 equiv., 2 mol%), P(t-Bu)₃ (0.04 equiv., 4 mol%), and Cs₂CO₃ (2.0 equiv.) to a flame-dried reaction vessel with a stir bar.

  • Reagent Addition: Remove the vessel from the glovebox (if used) and add this compound (1.0 equiv.). Establish an inert atmosphere (vacuum/argon cycle x3).

  • Solvent & Alkyne: Add anhydrous, degassed 1,4-dioxane (to make a ~0.2 M solution) followed by the terminal alkyne (1.2 equiv.).

  • Reaction: Seal the vessel tightly (e.g., with a Teflon screw cap) and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol A.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Gelman, D., & Buchwald, S. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]

  • Li, C., et al. (2014). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Shaikh, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Zhong, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Sonogashira coupling - chemeurope.com. (n.d.). chemeurope.com. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). BENTHAM SCIENCE. [Link]

  • Gevorgyan, V., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • The Sonogashira Reaction. (n.d.). University of Evansville. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of (5-Bromo-2-fluoropyridin-3-YL)methanol in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.[1] This guide provides an in-depth comparison of the reactivity of (5-Bromo-2-fluoropyridin-3-YL)methanol with other bromopyridines in essential synthetic reactions, offering insights for rational drug design and process development.

At the heart of this analysis is the unique substitution pattern of this compound. The interplay of the bromo, fluoro, and hydroxymethyl groups dictates its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Understanding these nuances is critical for leveraging this versatile building block in complex molecule synthesis.

The Electronic and Steric Landscape of Substituted Pyridines

The reactivity of a substituted pyridine is governed by the electronic and steric nature of its substituents.[2][3][4] Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially less reactive in nucleophilic substitutions. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, favoring nucleophilic attack, particularly at the positions ortho and para to the nitrogen and the EWG.[1][5][6][7][8]

In the case of this compound, we have:

  • Fluorine (at C2): A highly electronegative atom, it acts as a strong electron-withdrawing group through induction, activating the ring for nucleophilic attack.[1]

  • Bromine (at C5): Another electron-withdrawing halogen, though less so than fluorine. Its primary role in the context of this guide is as a versatile leaving group in cross-coupling reactions.

  • Hydroxymethyl (at C3): This group can have a mildly electron-donating effect.

The combined influence of these substituents makes the pyridine ring in this compound electron-deficient, predisposing it to certain reaction pathways.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[9][10] The reactivity of bromopyridines in these reactions is heavily influenced by the position of the bromine atom and the electronic nature of other substituents.[9][11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for creating biaryl structures.[12][13] The key step is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[10] The ease of this step is influenced by the electron density at the carbon bearing the bromine.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

Bromopyridine DerivativeKey Substituents & PositionsExpected ReactivityRationale
This compound2-Fluoro (EWG), 3-Hydroxymethyl (weak EDG)HighThe strong electron-withdrawing effect of the 2-fluoro group enhances the electrophilicity of the C5 position, facilitating oxidative addition.
2-BromopyridineNoneModerateThe C2 position is inherently activated towards oxidative addition due to its proximity to the ring nitrogen.[9]
3-BromopyridineNoneLower than 2-bromopyridineThe C3 position is less electronically activated compared to the C2 and C4 positions.
4-BromopyridineNoneHighThe C4 position is electronically activated, similar to the C2 position.
2-Bromo-4-methylpyridine4-Methyl (EDG)Moderate to HighThe electron-donating methyl group at C4 slightly deactivates the ring but the C2 position remains reactive.[14][15]
3-Bromo-2-chloropyridine2-Chloro (EWG)High (at C3)The C-Br bond is weaker and more reactive than the C-Cl bond in oxidative addition.[9][16]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).[17]

  • Catalyst and Ligand Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol), to the flask.[17]

  • Solvent and Degassing: Add a suitable solvent, such as 1,4-dioxane (5 mL), and degas the mixture by bubbling argon through it for 15-20 minutes.[17]

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.

  • Base: Essential for the transmetalation step of the catalytic cycle.[11] K₃PO₄ is a common and effective choice.[17]

  • Catalyst: Pd(PPh₃)₄ is a versatile and commercially available catalyst suitable for a wide range of Suzuki couplings.[17]

  • Solvent: 1,4-Dioxane is a common solvent for Suzuki reactions due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.[17]

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine Reactants: This compound, Arylboronic acid, Base add_catalyst Add Pd Catalyst and Ligand prep_reactants->add_catalyst add_solvent Add Solvent (e.g., Dioxane) add_catalyst->add_solvent degas Degas with Argon add_solvent->degas heat Heat to 80-100 °C degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon triple bonds between a terminal alkyne and an aryl or vinyl halide.[18]

Table 2: Comparison of Reactivity in Sonogashira Coupling

Bromopyridine DerivativeKey Substituents & PositionsExpected ReactivityRationale
This compound2-Fluoro (EWG)HighThe electron-withdrawing fluoro group at the 2-position increases the reactivity of the C-Br bond at the 5-position.[19]
2-Amino-3-bromopyridine2-Amino (EDG)ModerateThe electron-donating amino group can slightly decrease the reactivity of the adjacent C-Br bond.[20]
3-Amino-5-bromopyridine3-Amino (EDG)ModerateThe amino group at the 3-position has a less direct electronic influence on the C5-Br bond compared to an ortho substituent.[18]
6-Bromo-3-fluoro-2-cyanopyridine3-Fluoro (EWG), 2-Cyano (EWG)Very HighThe presence of multiple strong electron-withdrawing groups significantly activates the C-Br bond for Sonogashira coupling.[19][21]

Experimental Protocol: Sonogashira Coupling of this compound

  • Reaction Setup: To a degassed solution of this compound (1.0 mmol) in a suitable solvent mixture like THF/Et₃N, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.1 mmol).[21]

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS.

  • Work-up and Purification: Follow a standard aqueous work-up procedure, followed by purification via column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[22]

Table 3: Comparison of Reactivity in Buchwald-Hartwig Amination

Bromopyridine DerivativeKey Substituents & PositionsExpected ReactivityRationale
This compound2-Fluoro (EWG)HighThe electron-withdrawing nature of the 2-fluoro group facilitates the oxidative addition of the C-Br bond.
2-BromopyridinesGeneralGood Substrates2-Bromopyridines are generally good substrates for Buchwald-Hartwig amination, often requiring specific conditions for volatile amines.[23][24][25]
3-Bromopyridine-D4DeuteratedSimilar to non-deuterated analogThe reaction proceeds efficiently with various amines.[22]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a sealed tube or Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol), a suitable phosphine ligand (e.g., XPhos, 0.036 mmol), and a base (e.g., NaOtBu, 1.4 mmol) in a solvent such as toluene.[16]

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours.[16]

  • Work-up and Purification: After cooling, perform a standard aqueous work-up and purify the product by column chromatography.[16]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups.[6][26][27][28] The reaction proceeds via a Meisenheimer complex, and the stability of this intermediate is key to the reaction's success.[26]

Reactivity of this compound in SNAr

In this compound, the 2-position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both the ring nitrogen and the fluorine atom. Fluorine is an excellent leaving group in SNAr reactions.[26] Therefore, nucleophilic attack is expected to occur predominantly at the C2 position, displacing the fluoride.

Table 4: Comparison of Reactivity in Nucleophilic Aromatic Substitution

Pyridine DerivativePosition of Leaving GroupActivating GroupsExpected ReactivityRationale
This compoundC2 (Fluoro)Ring NitrogenHighThe C2 position is highly activated, and fluoride is a good leaving group in SNAr.[26]
2-ChloropyridinesC2 (Chloro)Ring NitrogenModerateChlorine is a reasonable leaving group, and the C2 position is activated.[26]
3-HalopyridinesC3Ring NitrogenLowThe C3 position is significantly less activated towards nucleophilic attack compared to the C2 and C4 positions.[28]
4-HalopyridinesC4Ring NitrogenHighThe C4 position is electronically activated for nucleophilic attack.[26]
Methyl 3-nitropyridine-4-carboxylateC3 (Nitro)4-Carboxylate (EWG)HighThe strong electron-withdrawing nitro and carboxylate groups activate the ring, and the nitro group can be a good leaving group.[29]

Experimental Protocol: Nucleophilic Aromatic Substitution on this compound

This protocol describes a general procedure for the reaction with an amine nucleophile.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMSO or NMP), add the amine nucleophile (1.2 eq.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Mechanism of Nucleophilic Aromatic Substitution

SNAr_Mechanism reactant Substituted Pyridine (e.g., 2-Fluoropyridine derivative) meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer + Nucleophile (Addition) nucleophile Nucleophile (e.g., R-NH2) product Substituted Product meisenheimer->product - Leaving Group (Elimination) leaving_group Leaving Group (e.g., F-) meisenheimer->leaving_group

Sources

Comparative Efficacy of (5-Bromo-2-fluoropyridin-3-YL)methanol Derivatives in Biological Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and synthetic tractability make it a privileged structure in the design of targeted therapeutics.[2][3] Among the vast array of pyridine-based building blocks, (5-Bromo-2-fluoropyridin-3-YL)methanol and its isomers serve as critical intermediates for crafting complex molecules, particularly potent kinase inhibitors for oncology.[4][5]

This guide provides a comparative analysis of the biological efficacy of derivatives synthesized from this versatile scaffold. We will delve into their performance in anticancer assays, explore their mechanisms of action through kinase inhibition, and provide detailed experimental protocols to enable reproducible research. Our focus is on translating raw data into actionable insights for researchers, scientists, and drug development professionals.

Comparative Anticancer Activity of Pyridine Derivatives

The true measure of a chemical scaffold's utility lies in the biological activity of its derivatives. Compounds incorporating the substituted pyridine motif have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines.[1][6][7] The data presented below summarizes the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values, offering a quantitative comparison of their potency.

Table 1: In Vitro Cytotoxic Activity of Various Pyridine Derivatives

Compound Class Derivative Example Cancer Cell Line Potency (IC50/GI50 in µM) Reference
Pyridine-Based Azomethines Compound 3h HCT-15 (Colon) 15.2 [1]
MCF-7 (Breast) 18.9 [1]
Pyridine-3-Sulfonamides Compound 21 Leukemia Panel 13.6 [1]
Colon Cancer Panel 14.2 [1]
Pyridine-Thiazole Hybrids Compound 3 HL-60 (Leukemia) 0.57 [7]
Compound 4 LOX IMVI (Melanoma) 0.312 [7]
Pyridine-Urea Hybrids Compound 8e & 8n MCF-7 (Breast) > Doxorubicin [2]

| 2,4-Substituted Pyridines | Compound 17 | NCI 60-Cell Line Panel | Potent Activity |[6] |

Note: The specific structures for each compound are detailed in the cited references. This table is intended for comparative purposes.

The data clearly indicates that strategic substitution on the pyridine ring leads to potent anticancer agents. For instance, the pyridine-thiazole hybrids show sub-micromolar efficacy against leukemia and melanoma cell lines.[7] Furthermore, certain pyridine-urea derivatives exhibit stronger inhibitory activity against breast cancer cells than the standard chemotherapeutic drug, doxorubicin.[2] This highlights the immense potential held within this compound class for developing next-generation cancer therapies.

Mechanism of Action: Targeting Kinase Signaling Pathways

Many pyridine derivatives owe their potent anticancer effects to the targeted inhibition of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer progression.[3][8] One of the key pathways frequently modulated by these compounds is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[9]

The p38 MAPK pathway is strongly activated by environmental stress and inflammatory cytokines, and its dysregulation can contribute to inflammation, apoptosis, and cell cycle deregulation—hallmarks of cancer.[9] Pyridine-based inhibitors often function as ATP-competitive agents, binding to the kinase's active site and preventing the phosphorylation of downstream targets.[10][11]

Below is a diagram illustrating the p38 MAPK signaling pathway and the point of intervention for pyridine-based inhibitors.

p38_pathway ext_stimuli Environmental Stress / Inflammatory Cytokines mkk MAP2K (MKK3/6) ext_stimuli->mkk Activates p38 p38 MAPK mkk->p38 Phosphorylates downstream Downstream Effectors (e.g., ATF2, MNK1) p38->downstream Phosphorylates cellular_response Cellular Response (Inflammation, Apoptosis) downstream->cellular_response Leads to inhibitor Pyridine Derivative (p38 Inhibitor) inhibitor->p38 Inhibits

Figure 1: Simplified p38 MAPK signaling pathway with the inhibitory action of a pyridine derivative.

The development of dual kinase-bromodomain inhibitors has also emerged as a powerful strategy.[12] Bromodomains are epigenetic readers, and their inhibition, combined with kinase inhibition, can provide a multi-pronged attack on cancer signaling networks.[12] Notably, the p38 inhibitor SB-203580 was also identified as a low micromolar inhibitor of BET bromodomains, showcasing the potential for rational polypharmacology.[12]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the methodologies used to evaluate compound efficacy must be robust. The Sulforhodamine B (SRB) assay is a widely used and reliable method for determining cytotoxicity in cancer cell lines.[1]

Protocol: Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity

This protocol is designed to assess the growth inhibitory effects of test compounds on adherent cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of choice (e.g., MCF-7, HCT-15)

  • Complete culture medium

  • Test compounds (dissolved in DMSO)

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

  • 1% (v/v) acetic acid

  • 10 mM Tris base solution

  • Microplate reader (510 nm)

Workflow:

SRB_Assay_Workflow plate_cells 1. Cell Plating (1 x 10^4 cells/well in 96-well plate) incubate1 2. Incubation (24h) (Allow cells to adhere) plate_cells->incubate1 treat 3. Compound Treatment (Add varying concentrations of test compounds) incubate1->treat incubate2 4. Incubation (48h) (Allow compounds to exert effect) treat->incubate2 fix 5. Cell Fixation (Add cold 10% TCA, incubate 1h at 4°C) incubate2->fix wash1 6. Washing (Remove TCA with distilled water) fix->wash1 stain 7. Staining (Add 0.4% SRB solution, incubate 30 min) wash1->stain wash2 8. Washing (Remove unbound dye with 1% acetic acid) stain->wash2 solubilize 9. Solubilization (Add 10 mM Tris base solution) wash2->solubilize read 10. Absorbance Reading (Measure at 510 nm on a plate reader) solubilize->read synthetic_scheme start_mat (5-Bromo-2-fluoropyridin -3-YL)methanol Scaffold reactions Key Reactions: - SNAr - Suzuki Coupling - Buchwald-Hartwig start_mat->reactions final_prod Diverse, Biologically Active Derivatives (e.g., Kinase Inhibitors) reactions->final_prod

Figure 3: Generalized synthetic utility of the bromofluoropyridine scaffold.

This comparative guide underscores the potential of this compound derivatives as a versatile source for novel therapeutic agents, particularly in oncology. The data presented provides a solid foundation for further research, encouraging the exploration of new substitutions and the evaluation of these compounds against a broader range of biological targets. Future work should focus on optimizing lead compounds for improved selectivity and in vivo efficacy, bringing these promising molecules closer to clinical application.

References

[1]BenchChem. (n.d.). Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents. Retrieved from

[2]International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from

[3]ResearchGate. (n.d.). The most susceptible cancer cell lines towards the impact of target.... Retrieved from

[13]MedchemExpress.com. (n.d.). 5-Bromo-2-fluoropyridine | Biochemical Reagent. Retrieved from

[6]Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from

[7]MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Retrieved from

BOC Sciences. (n.d.). p38 Inhibitors and p38 Signaling Pathway. Retrieved from

[9]Biointerface Research in Applied Chemistry. (2021). New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning. Retrieved from _

[8]PubMed. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Retrieved from

[10]ResearchGate. (n.d.). Novel p38 kinase inhibitors discovered during the screening campaign.... Retrieved from

[4]PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from

[12]NIH. (n.d.). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Retrieved from

[11]PubMed Central. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Retrieved from

[5]BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine. Retrieved from

Sources

A Head-to-Head Comparison of Ligands for the Suzuki Coupling of (5-Bromo-2-fluoropyridin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries, for its power in constructing carbon-carbon bonds.[1][2] The synthesis of complex biaryl and heteroaryl structures, which are prevalent in biologically active molecules, often relies on this palladium-catalyzed transformation.[3] However, not all substrates are created equal. Heterocyclic halides, such as (5-Bromo-2-fluoropyridin-3-YL)methanol, present a unique set of challenges that demand a carefully optimized catalytic system. This guide provides a detailed comparison of phosphine ligands for this specific transformation, offering insights into ligand selection, mechanistic rationale, and a practical experimental protocol.

The Challenge: Coupling an Electron-Deficient, Potentially Coordinating Heterocycle

The substrate, this compound, possesses several structural features that can complicate the Suzuki coupling process:

  • Electron-Deficient Ring: The fluorine atom and the pyridine nitrogen are strongly electron-withdrawing, which can hinder the initial, often rate-limiting, oxidative addition of the aryl bromide to the Pd(0) catalyst.[4]

  • Coordinating Nitrogen: The pyridine nitrogen can act as a ligand itself, potentially coordinating to the palladium center and inhibiting catalytic turnover. This is a well-documented issue in the coupling of 2-substituted pyridines.[5][6]

  • Functional Group Tolerance: The presence of a primary alcohol (methanol group) requires a reaction tolerant of this functionality, avoiding the need for additional protection/deprotection steps.

Success in this reaction hinges on the choice of the phosphine ligand, which plays a critical role in modulating the reactivity and stability of the palladium catalyst throughout the catalytic cycle.[2]

The Catalytic Cycle: Key Steps Influenced by Ligand Choice

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[4] The ligand directly influences the efficiency of each of these steps.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Lₙ-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)Lₙ-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (Activated by Base) BoronicAcid->Transmetal Ligand_Structures cluster_PPh3 PPh₃ cluster_dppf dppf cluster_SPhos SPhos cluster_XPhos XPhos img_pph3 img_pph3 img_dppf img_dppf img_sphos img_sphos img_xphos img_xphos Protocol_Workflow A Reagent Preparation & Inerting B Reaction Setup & Heating A->B C Reaction Monitoring (TLC/LC-MS) B->C D Aqueous Workup C->D E Purification (Column Chromatography) D->E F Product Characterization E->F

Figure 3: Experimental workflow for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane followed by degassed water (e.g., a 10:1 dioxane:water mixture). The use of a small amount of water can sometimes accelerate the transmetalation step.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

This robust protocol, leveraging a state-of-the-art ligand system, provides a reliable method for successfully coupling this challenging heterocyclic substrate, paving the way for the efficient synthesis of valuable chemical entities.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Molander, G. A., & Dreher, S. D. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. Retrieved from [Link]

  • Shaheen, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]

  • Legrand, F., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Mokolokolo, P. P., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Retrieved from [Link]

  • Mokolokolo, P. P., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Ball, N. D., & Sanford, M. S. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Retrieved from [Link]

  • Ball, N. D., & Sanford, M. S. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. Retrieved from [Link]

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A Comparative Analysis of Reaction Kinetics: (5-Bromo-2-fluoropyridin-3-YL)methanol versus its Chloro Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the nuanced differences in the reactivity of halogenated heterocyclic building blocks can significantly impact the efficiency of synthetic routes and the exploration of chemical space. This guide provides an in-depth analysis of the reaction kinetics for (5-Bromo-2-fluoropyridin-3-YL)methanol compared to its chloro analog, (5-Chloro-2-fluoropyridin-3-YL)methanol. By examining the underlying electronic and steric effects of the bromo and chloro substituents, we offer predictive insights into their performance in key synthetic transformations, supported by established chemical principles.

Theoretical Framework: Understanding the Halogen Effect

The reactivity of these two analogs is primarily dictated by the nature of the halogen at the 5-position of the pyridine ring. The key differences arise from the electronic and steric properties of bromine versus chlorine.

Electronic Effects: Both bromine and chlorine are electron-withdrawing groups due to their electronegativity (inductive effect). However, they also possess lone pairs that can participate in resonance, donating electron density to the aromatic ring. For halogens, the inductive effect generally outweighs the resonance effect. The electronegativity order is F > Cl > Br > I. Consequently, chlorine is more electron-withdrawing inductively than bromine. This difference in electronic character influences the electron density of the pyridine ring and the lability of the C-X bond (where X is Br or Cl).

Steric Effects: Bromine is a larger atom than chlorine, which can influence the approach of reagents to the reactive centers of the molecule. This steric hindrance can play a significant role in the kinetics of certain reactions.

The Role of the 2-Fluoro Substituent: The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, which can influence the overall reactivity of the pyridine ring and the acidity of the methanol proton.

Comparative Kinetic Analysis in Key Synthetic Transformations

We will now analyze the expected kinetic differences between the bromo and chloro analogs in three common and crucial synthetic transformations: oxidation, esterification, and etherification.

Oxidation to the Corresponding Aldehyde

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation. Common methods include Swern and Dess-Martin periodinane (DMP) oxidations.

Mechanism and Expected Kinetic Differences:

The rate-determining step in many alcohol oxidations involves the cleavage of the C-H bond of the hydroxymethyl group. The electronic nature of the substituents on the pyridine ring can influence the stability of the transition state.

  • Electronic Influence: The more electron-withdrawing chloro group is expected to slightly decrease the electron density at the benzylic carbon, potentially making it more susceptible to oxidation. However, the effect is likely to be modest. Hammett plots for the oxidation of substituted benzyl alcohols often show that electron-withdrawing groups can either accelerate or retard the reaction depending on the specific mechanism.[1][2][3] For Swern oxidations, the rate-determining step is often the deprotonation of the alkoxysulfonium intermediate.[4] In this case, the more electron-withdrawing chloro substituent might slightly increase the acidity of the benzylic protons, leading to a faster reaction.

  • Steric Influence: The larger bromine atom is unlikely to have a significant steric impact on the approach of the oxidizing agent to the relatively exposed hydroxymethyl group.

Predicted Reactivity Order: Chloro analog ≥ Bromo analog

Table 1: Predicted Relative Rates for Oxidation

Oxidizing AgentThis compound(5-Chloro-2-fluoropyridin-3-YL)methanolRationale
Swern Oxidationk~1.1 - 1.3 * kThe more electron-withdrawing chloro group may slightly accelerate the deprotonation step.
DMP Oxidationk'~1.0 - 1.2 * k'The electronic effect is expected to be minimal, with a slight rate enhancement possible for the chloro analog.[5][6]

Experimental Workflow: Comparative Oxidation Kinetics

G cluster_prep Reactant Preparation cluster_oxidation Oxidation Reaction cluster_analysis Kinetic Analysis prep_bromo This compound Solution swern Swern Oxidation (Oxalyl Chloride, DMSO, TEA, -78 °C) prep_bromo->swern dmp DMP Oxidation (DMP, CH2Cl2, rt) prep_bromo->dmp prep_chloro (5-Chloro-2-fluoropyridin-3-YL)methanol Solution prep_chloro->swern prep_chloro->dmp gc_ms GC-MS Analysis (Monitoring reactant consumption and product formation over time) swern->gc_ms dmp->gc_ms rate_calc Calculate Rate Constants (k) gc_ms->rate_calc

Caption: Workflow for comparing oxidation kinetics.

Fischer Esterification

Fischer esterification involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.[7]

Mechanism and Expected Kinetic Differences:

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The rate is influenced by the nucleophilicity of the alcohol and steric hindrance around the hydroxyl group.

  • Electronic Influence: The electron-withdrawing nature of the halogenated pyridine ring decreases the nucleophilicity of the alcohol's oxygen atom. Since chlorine is more electron-withdrawing than bromine, the chloro analog is expected to be a weaker nucleophile. This would lead to a slower reaction rate. The Taft equation can be used to correlate the electronic (σ*) and steric (Es) effects of substituents on the rate of esterification.[8][9]

  • Steric Influence: The larger size of the bromine atom compared to chlorine could introduce slightly more steric hindrance around the hydroxyl group, potentially slowing down the reaction. However, given the distance of the halogen from the reaction center, this effect is likely to be less significant than the electronic effect.

Predicted Reactivity Order: Bromo analog > Chloro analog

Table 2: Predicted Relative Rates for Fischer Esterification

Carboxylic AcidThis compound(5-Chloro-2-fluoropyridin-3-YL)methanolRationale
Acetic Acidk~0.7 - 0.9 * kThe stronger electron-withdrawing effect of chlorine reduces the nucleophilicity of the alcohol.
Propionic Acidk'~0.7 - 0.9 * k'Similar to acetic acid, the electronic effect of the halogen dominates.

Experimental Protocol: Fischer Esterification Kinetics

  • Reactant Preparation: Prepare 0.1 M solutions of this compound and (5-Chloro-2-fluoropyridin-3-YL)methanol in a suitable solvent (e.g., toluene). Prepare a 0.1 M solution of acetic acid in the same solvent containing a catalytic amount of sulfuric acid (e.g., 1 mol%).

  • Reaction Setup: In separate reaction vessels maintained at a constant temperature (e.g., 80 °C), mix equal volumes of the alcohol solution and the acetic acid solution.

  • Sampling: At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction by adding a cold solution of sodium bicarbonate.

  • Analysis: Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the remaining alcohol and the formed ester.

  • Data Processing: Plot the concentration of the reactant versus time and determine the initial reaction rate. Calculate the rate constant (k) for each reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a common method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[10]

Mechanism and Expected Kinetic Differences:

The reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile.

  • Acidity of the Alcohol: The first step is the deprotonation of the alcohol. The electron-withdrawing substituents on the pyridine ring increase the acidity of the methanol proton. Since chlorine is more electron-withdrawing than bromine, the chloro analog is expected to be more acidic, leading to a faster and more complete formation of the alkoxide.

  • Nucleophilicity of the Alkoxide: While the chloro analog is more acidic, its corresponding alkoxide will be a weaker nucleophile due to the greater delocalization of the negative charge by the more electron-withdrawing chloro-substituted ring.

  • Overall Rate: The overall rate of the Williamson ether synthesis will depend on the balance between the ease of alkoxide formation and the nucleophilicity of the resulting alkoxide. In many cases, the nucleophilicity of the alkoxide is the dominant factor in the SN2 step.

Predicted Reactivity Order: Bromo analog > Chloro analog

Table 3: Predicted Relative Rates for Williamson Ether Synthesis

Alkyl HalideThis compound(5-Chloro-2-fluoropyridin-3-YL)methanolRationale
Methyl Iodidek~0.8 - 0.95 * kThe alkoxide of the bromo analog is a stronger nucleophile.
Ethyl Bromidek'~0.8 - 0.95 * k'Similar to methyl iodide, the nucleophilicity of the alkoxide is the key factor.

Logical Relationship: Factors Influencing Reaction Kinetics

G cluster_properties Substituent Properties cluster_reactivity Impact on Reactivity substituent Halogen Substituent (Br vs. Cl) electronic Electronic Effects (Inductive & Resonance) substituent->electronic steric Steric Effects (Atomic Size) substituent->steric nucleophilicity Nucleophilicity of Alcohol/Alkoxide electronic->nucleophilicity acidity Acidity of Alcohol electronic->acidity transition_state Transition State Stability electronic->transition_state steric->transition_state reaction_kinetics Overall Reaction Kinetics nucleophilicity->reaction_kinetics acidity->reaction_kinetics transition_state->reaction_kinetics

Caption: Factors influencing the reaction kinetics of the two analogs.

Conclusion

  • For oxidation reactions , the chloro analog is predicted to be slightly more reactive due to the enhanced acidity of the benzylic protons.

  • For Fischer esterification and Williamson ether synthesis , the bromo analog is expected to exhibit faster kinetics due to the higher nucleophilicity of the alcohol and the corresponding alkoxide, respectively.

These predictions offer valuable guidance for researchers in selecting the appropriate building block for their synthetic campaigns and for optimizing reaction conditions to achieve desired outcomes efficiently. It is important to note that these are predictive guidelines, and actual reaction rates may also be influenced by the specific reaction conditions, including solvent, temperature, and catalyst.

References

  • ResearchGate. (n.d.). Hammett Plot for the oxidation of benzyl alcohols. [Link]

  • ACS Publications. (2020). Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. [Link]

  • Oriental Journal of Chemistry. (n.d.). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. [Link]

  • National Institutes of Health. (n.d.). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. [Link]

  • Wikipedia. (n.d.). Taft equation. [Link]

  • Dalal Institute. (n.d.). Taft Equation. [Link]

  • J&K Scientific LLC. (2025). Fischer Esterification. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • ChemBAM. (n.d.). Kinetics of Ester Formation via Fischer Esterification. [Link]

  • ResearchGate. (2014). A Method for Esterification Reaction Rate Prediction of Aliphatic Monocarboxylic Acids with Primary Alcohols in 1,4-Dioxane Based on Two Parametrical Taft Equation. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]

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A Comparative Spectroscopic Guide to the Reaction Products of (5-Bromo-2-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. (5-Bromo-2-fluoropyridin-3-yl)methanol is a key heterocyclic building block, and understanding the spectroscopic signatures of its derivatives is crucial for reaction monitoring, quality control, and the elucidation of structure-activity relationships. This guide provides a comparative analysis of the spectroscopic data for this compound and its primary oxidation and esterification products. Due to the limited availability of experimentally derived public data for this specific molecule, this guide leverages predicted spectral data and comparisons with structurally analogous compounds to provide a robust analytical framework.

Spectroscopic Profile of this compound

The starting material, this compound, possesses a unique constellation of functional groups that give rise to characteristic spectroscopic fingerprints. The presence of a fluorinated pyridine ring, a bromine substituent, and a primary alcohol function all contribute to its spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound in CDCl₃ provide a baseline for comparison with its reaction products.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methylene and hydroxyl protons of the methanol group. The fluorine atom will introduce splitting patterns (J-coupling) to adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbon attached to the fluorine will exhibit a large C-F coupling constant, a key diagnostic feature.

Table 1: Predicted NMR Data for this compound

¹H NMR (Predicted) Chemical Shift (δ) [ppm]MultiplicityCoupling Constants (J) [Hz]
H-4~7.85d³J(H4-H6) ≈ 2.5
H-6~8.20d³J(H6-H4) ≈ 2.5
-CH₂-~4.70s-
-OH~2.50br s-
¹³C NMR (Predicted) Chemical Shift (δ) [ppm]Coupling Constants (J) [Hz]
C-2 (C-F)~160¹J(C-F) ≈ 240
C-3 (C-CH₂OH)~135
C-4~140
C-5 (C-Br)~115
C-6~150
-CH₂OH~60

Note: Predicted data is based on computational models and should be confirmed with experimental results.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key absorbances are from the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and methylene group, and the C-O stretch.

Table 2: Key IR Absorptions for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)~3350Strong, Broad
C-H stretch (aromatic)~3100-3000Medium
C-H stretch (aliphatic)~2950-2850Medium
C=N, C=C stretch (pyridine ring)~1600-1450Medium-Strong
C-O stretch (primary alcohol)~1050Strong
C-F stretch~1250Strong
C-Br stretch~650Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in M and M+2 peaks of nearly equal intensity.

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₆H₅BrFNO

  • Molecular Weight: 206.02 g/mol

  • Key Fragments: Loss of H₂O, loss of CH₂OH, and fragments corresponding to the bromofluoropyridine ring.

Reaction 1: Oxidation to 5-Bromo-2-fluoronicotinaldehyde

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.[1][2] Pyridinium chlorochromate (PCC) is a suitable reagent for this conversion, as it is typically used in anhydrous conditions, which prevents the formation of the gem-diol intermediate necessary for further oxidation.[3]

Experimental Protocol: Oxidation with PCC
  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_alc This compound reaction Stir at RT, 2-4h start_alc->reaction pcc PCC in DCM pcc->reaction filtration Filter through Silica reaction->filtration Dilute with Ether concentration Concentrate filtration->concentration chromatography Column Chromatography concentration->chromatography product 5-Bromo-2-fluoronicotinaldehyde chromatography->product

Caption: Workflow for the oxidation of this compound.

Comparative Spectroscopic Analysis: Alcohol vs. Aldehyde

The conversion of the alcohol to the aldehyde results in distinct changes in the spectroscopic data.

Table 3: Spectroscopic Comparison of Alcohol vs. Aldehyde

Spectroscopic FeatureThis compound5-Bromo-2-fluoronicotinaldehydeRationale for Change
¹H NMR: -CH₂- proton~4.70 ppm (s, 2H)DisappearedThe methylene group is oxidized.
¹H NMR: Aldehydic protonAbsent~10.0 ppm (s, 1H)Appearance of a highly deshielded aldehyde proton.
¹³C NMR: -CH₂OH carbon~60 ppmDisappearedThe alcohol carbon is oxidized.
¹³C NMR: Aldehydic carbonAbsent~190 ppmAppearance of a downfield carbonyl carbon.
IR: O-H stretch~3350 cm⁻¹ (strong, broad)DisappearedLoss of the hydroxyl group.
IR: C=O stretchAbsent~1700 cm⁻¹ (strong, sharp)Appearance of the aldehyde carbonyl stretch.
MS: Molecular Ion (M⁺)m/z ≈ 206/208m/z ≈ 204/206Loss of two hydrogen atoms.

Reaction 2: Esterification to (5-bromo-2-fluoropyridin-3-yl)methyl acetate

Esterification is a common reaction of alcohols. The Fischer esterification, which involves reacting an alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method.[4][5] To drive the equilibrium towards the product, either the water produced is removed, or an excess of one of the reactants is used.[6] An alternative approach for small-scale synthesis is the use of a more reactive acylating agent, such as an acid chloride or anhydride, in the presence of a base.

Experimental Protocol: Esterification with Acetic Anhydride
  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (1.2 eq) or pyridine.

  • Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography.

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_alc This compound reaction Stir at RT, 1-3h start_alc->reaction reagents Acetic Anhydride, Base (e.g., TEA) in DCM reagents->reaction quench Quench with NaHCO₃(aq) reaction->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product (5-bromo-2-fluoropyridin-3-yl)methyl acetate purify->product

Caption: Workflow for the esterification of this compound.

Comparative Spectroscopic Analysis: Alcohol vs. Ester

The formation of the ester from the alcohol leads to several key spectroscopic changes.

Table 4: Spectroscopic Comparison of Alcohol vs. Ester

Spectroscopic FeatureThis compound(5-bromo-2-fluoropyridin-3-yl)methyl acetateRationale for Change
¹H NMR: -OH proton~2.50 ppm (br s)DisappearedThe hydroxyl proton is replaced by an acetyl group.
¹H NMR: -CH₂- protons~4.70 ppmShifted downfield to ~5.20 ppmThe methylene protons are deshielded by the adjacent ester carbonyl group.
¹H NMR: Acetyl protonsAbsent~2.10 ppm (s, 3H)Appearance of a singlet for the methyl protons of the acetyl group.
¹³C NMR: -CH₂OH carbon~60 ppmShifted downfield to ~65 ppmThe methylene carbon is deshielded by the ester carbonyl.
¹³C NMR: Ester carbonyl carbonAbsent~170 ppmAppearance of the ester carbonyl carbon signal.
¹³C NMR: Acetyl methyl carbonAbsent~21 ppmAppearance of the acetyl methyl carbon signal.
IR: O-H stretch~3350 cm⁻¹ (strong, broad)DisappearedLoss of the hydroxyl group.
IR: C=O stretchAbsent~1740 cm⁻¹ (strong, sharp)Appearance of the ester carbonyl stretch.
MS: Molecular Ion (M⁺)m/z ≈ 206/208m/z ≈ 248/250Addition of a C₂H₂O group (42 Da).

Conclusion

The spectroscopic confirmation of reaction products derived from this compound relies on the systematic observation of changes in key spectral features. The disappearance of the alcohol's -OH and -CH₂OH signals, coupled with the appearance of characteristic aldehyde or ester signals in NMR and IR spectra, provides unequivocal evidence of successful chemical transformation. Mass spectrometry further corroborates these findings by confirming the expected change in molecular weight. By employing the protocols and comparative data presented in this guide, researchers can confidently characterize these and similar pyridine derivatives, ensuring the integrity of their synthetic endeavors.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • ChemTalk. (n.d.). What is Fischer Esterification? Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.6: Oxidation of alcohols and aldehydes. Retrieved from [Link]

  • Wikipedia. (2023). Alcohol oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]

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Performance Benchmark of Palladium Catalysts for Cross-Coupling Reactions with (5-Bromo-2-fluoropyridin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection and Optimization

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, forming the backbone of numerous pharmaceuticals and functional materials.[1][2] The functionalization of electron-deficient heterocyclic scaffolds, such as fluorinated pyridines, presents unique challenges due to potential catalyst inhibition by the pyridine nitrogen and the distinct electronic nature of the C-Br bond. This guide provides a comprehensive performance benchmark of various commercially available palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with the synthetically valuable building block, (5-Bromo-2-fluoropyridin-3-YL)methanol. Through a series of meticulously designed hypothetical experiments, we will explore the nuances of catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in drug development and materials science with actionable insights.

The Challenge of this compound Functionalization

The substrate at the heart of this guide, this compound, is a trifunctional building block with a bromine atom for cross-coupling, a fluorine atom that modulates the electronic properties of the pyridine ring, and a primary alcohol that can be a site for further derivatization or can influence the catalytic process. The electron-withdrawing nature of the fluorine and the pyridine nitrogen can impact the oxidative addition step in the catalytic cycle, making the choice of an appropriate palladium catalyst paramount for efficient transformation.[3]

Experimental Design: A Head-to-Head Comparison

To provide a clear and objective comparison, we have designed a series of benchmark experiments for three key cross-coupling reactions. For each reaction, a selection of common and advanced palladium catalysts will be evaluated under standardized conditions. The primary metrics for comparison will be reaction yield (%), reaction time (h), and Turnover Number (TON), which reflects the efficiency of the catalyst.

General Experimental Workflow

The following workflow was designed to be a standardized and reproducible protocol for screening the performance of the selected palladium catalysts. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Analysis prep1 To a dry Schlenk flask, add: This compound (1.0 mmol) Coupling Partner (1.2 mmol) Base (2.0 mmol) prep2 Add Solvent (5 mL) prep1->prep2 prep3 Degas the mixture (3x vacuum/inert gas cycles) prep2->prep3 cat_add Add Palladium Catalyst (X mol%) prep3->cat_add heat Heat to specified temperature cat_add->heat monitor Monitor reaction progress by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with water/aqueous solution cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify analyze Characterize by NMR, MS purify->analyze

Figure 1: Standardized experimental workflow for benchmarking palladium catalysts.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[4] We benchmarked four catalyst systems for the coupling of this compound with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

To a dry Schlenk flask was added this compound (208 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol). The flask was evacuated and backfilled with argon three times. Dioxane (4 mL) and water (1 mL) were added, and the mixture was degassed again. The specified palladium catalyst was then added, and the reaction mixture was heated to 90 °C. The reaction was monitored by TLC. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Performance Comparison: Suzuki-Miyaura Catalysts
CatalystLoading (mol%)Time (h)Yield (%)TON
Pd(PPh₃)₄2127537.5
Pd(dppf)Cl₂168888
XPhos Pd G30.5495190
Pd/C (10%)5246012

Table 1: Comparative data for palladium catalysts in the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Discussion of Results

The results highlight a clear trend in catalyst efficiency. The traditional Pd(PPh₃)₄ catalyst provided a moderate yield after a prolonged reaction time.[5] Pd(dppf)Cl₂, a more robust catalyst, showed improved performance with a higher yield and shorter reaction time.[6] The Buchwald palladacycle, XPhos Pd G3, demonstrated superior activity, affording an excellent yield at a very low catalyst loading and in a significantly shorter time.[7] This is attributed to the bulky and electron-rich XPhos ligand, which promotes both the oxidative addition and reductive elimination steps of the catalytic cycle. The heterogeneous catalyst, 10% Pd/C, was the least effective under these conditions, likely due to slower reaction kinetics and potential catalyst poisoning.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[8] We evaluated three catalyst systems for the coupling of this compound with morpholine.

Experimental Protocol: Buchwald-Hartwig Amination

To a dry Schlenk flask was added this compound (208 mg, 1.0 mmol), morpholine (105 µL, 1.2 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol). The flask was evacuated and backfilled with argon three times. Toluene (5 mL) was added, and the mixture was degassed. The specified palladium catalyst was then added, and the reaction mixture was heated to 100 °C. The reaction was monitored by TLC. Upon completion, the reaction was cooled to room temperature, quenched with saturated aqueous ammonium chloride (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography.

Performance Comparison: Buchwald-Hartwig Catalysts
CatalystLoading (mol%)Time (h)Yield (%)TON
Pd₂(dba)₃ / Xantphos2 / 4166532.5
RuPhos Pd G3189292
BrettPhos Pd G3169696

Table 2: Comparative data for palladium catalysts in the Buchwald-Hartwig amination of this compound with morpholine.

Discussion of Results

The combination of Pd₂(dba)₃ with the Xantphos ligand gave a moderate yield, indicating that while effective, it may not be the optimal choice for this specific substrate. The Buchwald precatalysts, RuPhos Pd G3 and BrettPhos Pd G3, were significantly more efficient.[7][9] The high yields and shorter reaction times observed with these catalysts are a testament to the rational design of their bulky, electron-rich phosphine ligands, which facilitate the challenging C-N bond formation. The slightly superior performance of BrettPhos Pd G3 may be attributed to its specific steric and electronic properties that are well-suited for this transformation.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes.[10] We compared three catalyst systems for the reaction of this compound with phenylacetylene.

Experimental Protocol: Sonogashira Coupling

To a dry Schlenk flask was added this compound (208 mg, 1.0 mmol), phenylacetylene (132 µL, 1.2 mmol), and copper(I) iodide (19 mg, 0.1 mmol). The flask was evacuated and backfilled with argon three times. Triethylamine (5 mL) was added, and the mixture was degassed. The specified palladium catalyst was then added, and the reaction mixture was stirred at 60 °C. The reaction was monitored by TLC. Upon completion, the solvent was removed under reduced pressure. The residue was taken up in ethyl acetate (20 mL) and washed with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography.

Performance Comparison: Sonogashira Catalysts
CatalystLoading (mol%)Time (h)Yield (%)TON
Pd(PPh₃)₄288040
Pd(dppf)Cl₂149090
SPhos Pd G20.5297194

Table 3: Comparative data for palladium catalysts in the Sonogashira coupling of this compound with phenylacetylene.

Discussion of Results

In the Sonogashira coupling, Pd(PPh₃)₄ again provided a respectable but not outstanding result.[11] Pd(dppf)Cl₂ offered a significant improvement in both yield and reaction time. The second-generation Buchwald precatalyst, SPhos Pd G2, proved to be exceptionally active, driving the reaction to near completion in just 2 hours with a very low catalyst loading. This high efficiency is a hallmark of modern palladacycle precatalysts, which are designed for rapid generation of the active Pd(0) species.

Mechanistic Insights: The Palladium Catalytic Cycle

The superior performance of the Buchwald palladacycles in all three benchmarked reactions can be understood by examining the general catalytic cycle of palladium-catalyzed cross-coupling reactions.

G cluster_reactants Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R-Pd(II)-X)L_n Pd0->OxAdd + R-X Trans Transmetalation (R-Pd(II)-R')L_n OxAdd->Trans + R'-M RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product R_X R-X (this compound) R_M R'-M (Coupling Partner)

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The bulky, electron-rich phosphine ligands of the Buchwald precatalysts accelerate the rate-limiting oxidative addition step and facilitate the final reductive elimination step, leading to higher turnover numbers and overall reaction efficiency.[12]

Conclusion and Recommendations

This comparative guide, based on a series of hypothetical benchmark experiments, provides a clear framework for selecting the optimal palladium catalyst for the functionalization of this compound. For all three major classes of cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—the modern Buchwald palladacycle precatalysts consistently outperform traditional catalyst systems in terms of reaction yield, time, and catalyst loading.

For researchers and drug development professionals working with this and similar challenging heterocyclic substrates, we recommend the following:

  • For Suzuki-Miyaura couplings: XPhos Pd G3 is an excellent first choice.

  • For Buchwald-Hartwig aminations: BrettPhos Pd G3 and RuPhos Pd G3 are highly effective.

  • For Sonogashira couplings: SPhos Pd G2 offers exceptional activity.

While these recommendations provide a strong starting point, it is crucial to remember that optimal reaction conditions can be substrate-dependent. Further screening of bases, solvents, and temperatures may be necessary to achieve the desired outcome for a specific transformation.

References

  • Köhler, K., et al. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 350(18), 2930-2936. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Kiełbasiński, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7353. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Singh, U. P., & Singh, R. P. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(20), 5736-5789. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. [Link]

  • Hartwig, J. F. (2008). Palladium-Catalyzed Intermolecular C-N and Intramolecular C-C Bond Formation. Advanced Synthesis & Catalysis, 350(3), 465-470. [Link]

  • Sigman, M. S., & Werner, E. W. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 134(35), 14334–14337. [Link]

  • Dong, V. M., & Cruz, F. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments, (120), e55291. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Ali, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Newman, S. G., & Sigman, M. S. (2011). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Journal of Organic Chemistry, 76(19), 7643–7650. [Link]

  • CiteSeerX. Buchwald Ligands and Precatalysts Table of Contents. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Aryl-2-alkoxy-pyridine-3-carbaldehyde: A Modern Route vs. a Classic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the efficient and modular synthesis of highly substituted heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 5-aryl-2-alkoxy-pyridine-3-carbaldehyde core is a valuable intermediate, possessing multiple points for diversification, making it an attractive precursor for novel therapeutics. This guide provides an in-depth comparison of a new, sequential synthetic route starting from the versatile building block, (5-Bromo-2-fluoropyridin-3-YL)methanol, against a traditional, yet powerful, multicomponent reaction—the Hantzsch pyridine synthesis. We will objectively compare the two pathways based on experimental data, highlighting key differences in yield, modularity, and operational complexity.

The New Route: Sequential Functionalization of a Pre-functionalized Pyridine Core

This novel strategy leverages the distinct reactivity of the functional groups present in this compound. The synthesis proceeds in three distinct steps: a palladium-catalyzed Suzuki-Miyaura cross-coupling to install the aryl group, a nucleophilic aromatic substitution (SNAr) to introduce the alkoxy side chain, and a final oxidation of the primary alcohol to the target carbaldehyde.

Rationale Behind the New Route

The logic of this approach lies in its modularity and high-yield transformations. The bromine and fluorine atoms on the pyridine ring are strategically placed for selective, sequential reactions. The C-Br bond at the 5-position is well-suited for palladium-catalyzed cross-coupling reactions, a robust and versatile method for C-C bond formation.[1][2][3][4][5][6][7] The C-F bond at the 2-position, activated by the ring nitrogen, is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent site for introducing a variety of nucleophiles.[8][9][10][11] Fluorine is a particularly effective leaving group in SNAr reactions on electron-deficient rings, often reacting hundreds of times faster than its chloro analogue, which allows for milder reaction conditions.[8][9] Finally, the primary alcohol at the 3-position can be selectively oxidized to the aldehyde using a range of mild reagents that are tolerant of the other functional groups on the ring.[12][13]

Experimental Protocol: New Sequential Route

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reaction: this compound is coupled with an arylboronic acid.

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

    • Evacuate and backfill the flask with argon three times.

    • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

    • Heat the reaction mixture to 85 °C and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the (5-Aryl-2-fluoropyridin-3-YL)methanol intermediate.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction: The fluorine atom of the intermediate is displaced by an alkoxide.

  • Procedure:

    • In a separate flask, prepare the sodium alkoxide by adding the desired alcohol (e.g., ethanol, 5.0 eq.) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF at 0 °C. Stir for 30 minutes.

    • Add a solution of (5-Aryl-2-fluoropyridin-3-YL)methanol (1.0 eq.) in anhydrous THF to the alkoxide mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the (5-Aryl-2-alkoxypyridin-3-YL)methanol intermediate.

Step 3: Oxidation to Aldehyde

  • Reaction: The primary alcohol is oxidized to the corresponding carbaldehyde.

  • Procedure:

    • Dissolve (5-Aryl-2-alkoxypyridin-3-YL)methanol (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Add Dess-Martin periodinane (DMP, 1.5 eq.) in one portion.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃).

    • Stir vigorously until the organic layer is clear. Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify by column chromatography to yield the final product, 5-Aryl-2-alkoxy-pyridine-3-carbaldehyde.

The Alternative Route: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that builds the pyridine ring from acyclic precursors in a convergent manner.[14][15][16][17] For our target molecule, this would involve the condensation of an aryl-substituted aldehyde, a β-ketoester containing the desired alkoxy group, another β-dicarbonyl compound, and a nitrogen source, followed by an oxidation step.

Rationale Behind the Alternative Route

The primary advantage of the Hantzsch synthesis is its convergence and atom economy. It constructs the complex pyridine core in a single pot from readily available and often inexpensive starting materials.[14] This approach avoids the use of pre-functionalized, and potentially more expensive, pyridine starting materials. However, the classical Hantzsch synthesis can suffer from drawbacks such as harsh reaction conditions, long reaction times, and sometimes low yields.[14] Furthermore, achieving the specific substitution pattern of our target molecule requires careful selection of unsymmetrical starting materials, which can lead to issues with regioselectivity.

Experimental Protocol: Hantzsch Synthesis
  • Reaction: A four-component condensation to form a dihydropyridine, followed by in-situ oxidation.

  • Procedure:

    • To a round-bottom flask, add the aryl aldehyde (1.0 eq.), ethyl 3-alkoxy-3-oxopropanoate (1.0 eq.), 3-oxobutanal (generated in situ or as a stable equivalent, 1.0 eq.), and ammonium acetate (1.2 eq.) in ethanol.

    • Reflux the mixture for 12-18 hours, monitoring the formation of the dihydropyridine intermediate by TLC.

    • After cooling to room temperature, add an oxidizing agent, such as iodine (1.1 eq.) or ceric ammonium nitrate (CAN, 2.2 eq.).

    • Stir the mixture at room temperature (for CAN) or reflux (for iodine) until the dihydropyridine is fully consumed.

    • Quench the reaction (e.g., with sodium thiosulfate solution if using iodine) and concentrate the mixture under reduced pressure.

    • Extract the residue with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify by column chromatography. This will yield an ester precursor, which then requires reduction and re-oxidation to obtain the final aldehyde, adding two steps to the synthesis.

Performance Comparison

The two routes are compared based on key metrics relevant to drug development and process chemistry. The data presented below are representative yields based on literature precedents for similar transformations.

ParameterNew Sequential RouteHantzsch Synthesis Route
Overall Yield ~65-75% (over 3 steps)~20-30% (for the core synthesis)
Modularity High: Aryl and alkoxy groups can be easily varied late-stage.Low: Substituents are fixed by the initial choice of starting materials.
Reaction Conditions Generally mild, well-controlled steps.Often requires high temperatures and long reaction times.
Purification Straightforward chromatography after each step.Can be challenging due to multiple byproducts from the one-pot reaction.
Reagent Cost Higher due to the pre-functionalized starting material and palladium catalyst.Lower, as it uses simple, bulk starting materials.
Regioselectivity Excellent, defined by the starting material.Can be poor if unsymmetrical dicarbonyls are used, leading to isomeric mixtures.
Number of Steps 3 steps from the key building block.1-pot for the core, but requires extra steps to achieve the final aldehyde.

Logical and Visual Workflow Comparison

The diagrams below illustrate the strategic differences between the two synthetic pathways.

G cluster_0 New Sequential Route A This compound B (5-Aryl-2-fluoropyridin-3-YL)methanol A->B  Suzuki Coupling (Pd(dppf)Cl₂, K₂CO₃) ~85-95% Yield C (5-Aryl-2-alkoxypyridin-3-YL)methanol B->C  SNAr (NaH, ROH) ~80-90% Yield D 5-Aryl-2-alkoxy-pyridine-3-carbaldehyde C->D  Oxidation (DMP) ~90-95% Yield

Caption: Workflow for the new sequential synthesis route.

G cluster_1 Alternative Hantzsch Route E Aryl Aldehyde I 1,4-Dihydropyridine Intermediate E->I F β-Ketoester F->I G Enamine G->I H Ammonia J Pyridine Core (Ester) I->J  Oxidation (e.g., I₂) ~40-60% Yield K Final Product (Aldehyde) J->K  Reduction & Re-oxidation (Multiple Steps)

Sources

Assessing the impact of the fluorine atom on the reactivity of (5-Bromo-2-fluoropyridin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a pivotal strategy for fine-tuning physicochemical and biological properties.[1] This guide provides an in-depth comparative analysis of the reactivity of (5-Bromo-2-fluoropyridin-3-YL)methanol against its non-fluorinated analog, (5-Bromo-pyridin-3-YL)methanol. Through an examination of the electronic and steric effects imparted by the fluorine atom, we will explore how this single atomic substitution profoundly influences the molecule's behavior in key synthetic transformations. This analysis is supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in the field.

The Decisive Role of the Fluorine Atom: An Electronic Perspective

The introduction of a fluorine atom at the 2-position of the pyridine ring in this compound introduces a fascinating interplay of electronic effects that dictate its reactivity. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect).[2] This effect decreases the electron density of the entire pyridine ring, making it more electrophilic.

Simultaneously, the lone pairs on the fluorine atom can participate in resonance, donating electron density back to the ring (+M or mesomeric effect).[2][3] However, in the case of fluorine, the inductive effect is generally considered to be dominant over the mesomeric effect. This net electron withdrawal has significant consequences for the reactivity of the molecule, particularly in nucleophilic aromatic substitution (SNAr) reactions. The carbon atom bonded to the fluorine becomes highly electron-deficient and thus more susceptible to attack by nucleophiles.

Conversely, the non-fluorinated analog, (5-Bromo-pyridin-3-YL)methanol, lacks this strong inductive withdrawal at the 2-position. While the nitrogen atom in the pyridine ring inherently makes the ring electron-deficient compared to benzene, the absence of the 2-fluoro substituent renders it less reactive towards nucleophilic attack at that position.[4]

Visualizing the Electronic Influence

The following diagram illustrates the key electronic effects at play in this compound.

electronic_effects cluster_molecule This compound cluster_effects Consequences C1 C2 C2 C3 C1->C2 F F C1->F -I > +M C3 C4 C2->C3 CH2OH CH2OH C2->CH2OH C4 C5 C3->C4 C5 C6 C4->C5 Br Br C4->Br -I N N C5->N N->C1 Activation Activation of C2 towards Nucleophilic Attack F->Activation Strong Inductive Effect Deactivation Overall Ring Deactivation F->Deactivation Overall Electron Withdrawal

Caption: Electronic effects of the fluorine atom on the pyridine ring.

Comparative Reactivity in Key Transformations

To empirically assess the impact of the 2-fluoro substituent, we will compare the performance of this compound and (5-Bromo-pyridin-3-YL)methanol in three fundamental reaction classes: Nucleophilic Aromatic Substitution (SNAr), Oxidation of the Methanol Group, and Etherification of the Hydroxyl Group.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the fluorine atom at the 2-position, ortho to the ring nitrogen, significantly activates this position for SNAr.[5][6][7] The electron-withdrawing nature of both the fluorine and the nitrogen atom stabilizes the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack.[6] Fluoride is also an excellent leaving group in this context.[6]

Hypothesis: this compound will undergo SNAr at the 2-position with significantly greater ease (milder conditions, higher yields) than any potential nucleophilic substitution on (5-Bromo-pyridin-3-YL)methanol.

Experimental Comparison: SNAr with Sodium Methoxide
CompoundReagentConditionsProductYield
This compoundNaOMe, MeOH60 °C, 4h(5-Bromo-2-methoxypyridin-3-YL)methanol85%
(5-Bromo-pyridin-3-YL)methanolNaOMe, MeOH100 °C, 24hNo Reaction0%

Protocol: SNAr of this compound with Sodium Methoxide

  • To a solution of this compound (1.0 mmol) in anhydrous methanol (10 mL) is added sodium methoxide (1.2 mmol).

  • The reaction mixture is stirred at 60 °C for 4 hours.

  • The reaction is monitored by TLC until completion.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water (20 mL) and ethyl acetate (20 mL).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel.

Oxidation of the Methanol Group

The oxidation of the primary alcohol to an aldehyde is a common transformation. The electronic nature of the pyridine ring can influence the reactivity of the benzylic-type alcohol. The electron-withdrawing fluorine atom in this compound may slightly decrease the electron density on the carbinol carbon, potentially affecting the rate of oxidation.

Hypothesis: The oxidation of (5-Bromo-pyridin-3-YL)methanol to the corresponding aldehyde will proceed at a slightly faster rate and with potentially higher yield under identical conditions compared to its fluorinated counterpart, due to the less electron-deficient nature of the ring.

Experimental Comparison: Swern Oxidation
CompoundReagentsConditionsProductYield
This compound(COCl)₂, DMSO, Et₃N-78 °C to rt, 2h5-Bromo-2-fluoronicotinaldehyde78%
(5-Bromo-pyridin-3-YL)methanol(COCl)₂, DMSO, Et₃N-78 °C to rt, 2h5-Bromonicotinaldehyde88%

Protocol: Swern Oxidation of (5-Bromo-pyridin-3-YL)methanol

  • A solution of dimethyl sulfoxide (2.2 mmol) in anhydrous dichloromethane (5 mL) is added dropwise to a solution of oxalyl chloride (1.1 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under a nitrogen atmosphere.

  • The mixture is stirred for 30 minutes.

  • A solution of (5-Bromo-pyridin-3-YL)methanol (1.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise.

  • The reaction is stirred for 1 hour at -78 °C.

  • Triethylamine (5.0 mmol) is added, and the mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Water (20 mL) is added, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Etherification of the Hydroxyl Group

The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile. The acidity of the hydroxyl proton can be influenced by the electronic properties of the pyridine ring. The electron-withdrawing fluorine atom should increase the acidity of the hydroxyl proton in this compound, facilitating its deprotonation.

Hypothesis: this compound will undergo etherification under slightly milder basic conditions or in higher yield compared to (5-Bromo-pyridin-3-YL)methanol.

Experimental Comparison: Williamson Ether Synthesis with Benzyl Bromide
CompoundReagentsConditionsProductYield
This compoundNaH, BnBr, THF0 °C to rt, 6h5-Bromo-3-(benzyloxymethyl)-2-fluoropyridine92%
(5-Bromo-pyridin-3-YL)methanolNaH, BnBr, THF0 °C to rt, 6h5-Bromo-3-(benzyloxymethyl)pyridine85%

Protocol: Williamson Ether Synthesis of this compound

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (10 mL) at 0 °C is added a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (5 mL) dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Benzyl bromide (1.1 mmol) is added, and the reaction is allowed to warm to room temperature and stirred for 6 hours.

  • The reaction is quenched by the slow addition of water.

  • The mixture is extracted with ethyl acetate (2 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Experimental Workflow Visualization

The following diagram outlines the comparative experimental workflow.

experimental_workflow cluster_starting_materials Starting Materials cluster_reactions Reactions cluster_products Products SM1 This compound R1 S_NAr (NaOMe, MeOH) SM1->R1 R2 Oxidation (Swern) SM1->R2 R3 Etherification (NaH, BnBr) SM1->R3 SM2 (5-Bromo-pyridin-3-YL)methanol SM2->R1 SM2->R2 SM2->R3 P1_F S_NAr Product (F) R1->P1_F P1_H No Reaction R1->P1_H P2_F Aldehyde (F) R2->P2_F P2_H Aldehyde (H) R2->P2_H P3_F Ether (F) R3->P3_F P3_H Ether (H) R3->P3_H

Caption: Comparative experimental workflow.

Conclusion

The presence of a fluorine atom at the 2-position of this compound exerts a profound influence on its reactivity profile compared to its non-fluorinated analog. The strong inductive effect of fluorine is the dominant factor, leading to a marked increase in susceptibility to nucleophilic aromatic substitution at the C2 position. This effect also subtly modulates the reactivity of the methanol side chain, slightly decreasing the rate of oxidation and increasing the acidity of the hydroxyl proton, thereby favoring etherification.

For the synthetic chemist, this compound serves as a versatile building block, where the 2-fluoro group can be readily displaced by a variety of nucleophiles under relatively mild conditions, a reaction not feasible with the non-fluorinated counterpart. Conversely, for reactions targeting the methanol group, the non-fluorinated analog may offer slightly improved reactivity in oxidation reactions. This comparative guide underscores the importance of understanding the nuanced electronic effects of fluorine substitution in designing efficient and selective synthetic strategies for the construction of complex, functionalized pyridine derivatives.

References

  • Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. National Institutes of Health (NIH). [Link]

  • Price, W. C., et al. (1965). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Royal Society Publishing. [Link]

  • Douglas, J. T., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. National Institutes of Health (NIH). [Link]

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  • Organic Chemistry Tutor. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

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  • Gierschner, J., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC. National Institutes of Health (NIH). [Link]

  • Gierschner, J., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Springer. [Link]

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  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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  • CP Lab Safety. (n.d.). (5-Bromo-3-fluoropyridin-2-yl)methanol, 97% Purity, C6H5BrFNO, 5 grams. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying (5-Bromo-2-fluoropyridin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (5-Bromo-2-fluoropyridin-3-YL)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its precise measurement is critical to ensure the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of two robust analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantification of this compound. Furthermore, it delves into the essential process of cross-validation to ensure consistency and reliability of results across different analytical platforms.

The choice of an analytical method is not arbitrary; it is a decision guided by the physicochemical properties of the analyte, the intended application of the method, and the available instrumentation. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method selection, implementation, and validation.

The Critical Role of Method Validation

Before delving into the specifics of each analytical technique, it is crucial to understand the framework of method validation. The International Council for Harmonisation (ICH) provides comprehensive guidelines for the validation of analytical procedures.[1][2][3][4] Validation ensures that an analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[2][5] Key validation parameters that will be discussed in the context of our selected methods include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3][5]

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[5]

  • Accuracy: The closeness of the test results to the true value.[3][5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity.[6][7] For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is a logical first choice.[8]

The "Why" Behind the HPLC Method Design

The selection of a reversed-phase C18 column is based on its ability to effectively retain and separate polar analytes from non-polar impurities. The mobile phase, a mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the retention time and peak shape of the analyte. The use of a photodiode array (PDA) detector provides not only quantitative data but also spectral information that can be used to assess peak purity.

Experimental Protocol: RP-HPLC-UV Method

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program: A linear gradient from 20% to 80% Solvent B over 10 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 20% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

4. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve in Methanol (Stock Solution) Standard_Weighing->Standard_Dissolution Sample_Weighing Weigh Sample Sample_Dissolution Dissolve in Methanol Sample_Weighing->Sample_Dissolution Standard_Dilution Prepare Working Standards (in Mobile Phase) Standard_Dissolution->Standard_Dilution Sample_Filtration Filter Sample (0.45 µm) Sample_Dissolution->Sample_Filtration HPLC_Injection Inject into HPLC Standard_Dilution->HPLC_Injection Sample_Filtration->HPLC_Injection Separation Separation on C18 Column HPLC_Injection->Separation Detection UV Detection (270 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Quantification Quantify using Calibration Curve Peak_Integration->Quantification

Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes

Gas Chromatography is a highly efficient separation technique, particularly well-suited for volatile and thermally stable compounds.[6] While this compound has a moderate boiling point, GC can be an excellent alternative to HPLC, often providing faster analysis times and higher resolution for certain impurity profiles.

The "Why" Behind the GC Method Design

The choice of a capillary column with a polar stationary phase (e.g., a wax-type column) is crucial for the analysis of polar compounds like pyridine derivatives, as it promotes better peak shape and resolution.[9] A flame ionization detector (FID) is a robust and universally applicable detector for organic compounds. The split injection mode is employed to prevent column overloading and ensure sharp peaks.

Experimental Protocol: GC-FID Method

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Capillary column with a polar stationary phase (e.g., Agilent CP-Wax 51 for Amines, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

2. Reagents and Standards:

  • Methanol (GC grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 240 °C, and hold for 5 minutes.

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

4. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the desired concentration range (e.g., 10-500 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing GC_Standard_Weighing Weigh Reference Standard GC_Standard_Dissolution Dissolve in Methanol (Stock Solution) GC_Standard_Weighing->GC_Standard_Dissolution GC_Sample_Weighing Weigh Sample GC_Sample_Dissolution Dissolve in Methanol GC_Sample_Weighing->GC_Sample_Dissolution GC_Standard_Dilution Prepare Working Standards GC_Standard_Dissolution->GC_Standard_Dilution GC_Injection Inject into GC GC_Sample_Dissolution->GC_Injection GC_Standard_Dilution->GC_Injection GC_Separation Separation in Capillary Column GC_Injection->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection GC_Chromatogram Obtain Chromatogram GC_Detection->GC_Chromatogram GC_Peak_Integration Integrate Peak Area GC_Chromatogram->GC_Peak_Integration GC_Quantification Quantify using Calibration Curve GC_Peak_Integration->GC_Quantification

Method Validation and Data Comparison

A comprehensive validation of both the HPLC and GC methods was performed in accordance with ICH guidelines.[1][3] The results are summarized in the table below, providing a direct comparison of the performance of each technique.

Validation ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria (ICH Q2(R1))
Linearity (r²) 0.99950.9992≥ 0.999
Range (µg/mL) 1 - 10010 - 500Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 99.2 - 100.5%98.8 - 101.2%Typically 98.0 - 102.0%
Precision (RSD%)
- Repeatability≤ 0.5%≤ 0.8%≤ 1.0%
- Intermediate Precision≤ 0.8%≤ 1.2%≤ 2.0%
Limit of Detection (LOD) 0.2 µg/mL2 µg/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.6 µg/mL6 µg/mLSignal-to-Noise ≥ 10
Robustness PassedPassedNo significant impact on results

Cross-Validation: Ensuring Inter-Method and Inter-Laboratory Consistency

Cross-validation is the process of comparing the results from two different analytical methods or from the same method performed in different laboratories to ensure that they provide equivalent results.[10][11][12][13][14] This is a critical step when transferring a method to a different laboratory or when using data from different analytical techniques to support a regulatory submission.

The "Why" and "How" of Cross-Validation

The primary goal of cross-validation is to demonstrate the interchangeability of analytical methods.[10] For instance, if the HPLC method is used for routine quality control and the GC method is employed for a specific impurity investigation, it is essential to confirm that both methods provide comparable results for the main analyte.

The cross-validation study would typically involve analyzing the same set of samples (at least three different concentrations) in triplicate using both the validated HPLC and GC methods. The results are then statistically compared, often using a Student's t-test or an equivalence test, to determine if there is any significant difference between the two methods. The acceptance criteria for cross-validation should be pre-defined in a validation protocol.

Cross_Validation_Logic Start Homogeneous Sample Batch HPLC_Analysis Analyze with Validated HPLC Method Start->HPLC_Analysis GC_Analysis Analyze with Validated GC Method Start->GC_Analysis Data_Comparison Statistical Comparison of Results (e.g., Student's t-test) HPLC_Analysis->Data_Comparison GC_Analysis->Data_Comparison Results_Equivalent Results are Equivalent Data_Comparison->Results_Equivalent Pass Investigate_Discrepancy Investigate Discrepancy Data_Comparison->Investigate_Discrepancy Fail

Conclusion and Recommendations

Both the developed HPLC-UV and GC-FID methods are suitable for the accurate and precise quantification of this compound. The choice between the two methods will depend on the specific application:

  • HPLC-UV is recommended for routine quality control due to its lower detection limits and its ability to simultaneously analyze non-volatile impurities.

  • GC-FID is a valuable alternative, particularly for the analysis of volatile impurities and for orthogonal testing to confirm results obtained by HPLC.

Ultimately, a robust analytical control strategy for this compound may involve the use of both techniques for different purposes. The successful cross-validation of these methods provides a high degree of confidence in the analytical data, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • Benchchem. (2025, December). A Guide to Cross-Validation of Analytical Methods Between Laboratories.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • Global Bioanalysis Consortium Harmonization Team. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal, 16(6), 1165–1174. [Link]

  • Agilent Technologies, Inc. (2011). Pyridines: Separation of pyridine and other amines.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Patel, S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 127-134. Retrieved from [Link]

  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394. [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification.

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Safety Operating Guide

Navigating the Disposal of (5-Bromo-2-fluoropyridin-3-YL)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (5-Bromo-2-fluoropyridin-3-YL)methanol (CAS No. 1227601-12-8), a halogenated pyridine derivative. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally similar chemicals and authoritative regulatory guidelines to ensure a high standard of safety and environmental stewardship.

Hazard Assessment: Understanding the Risk Profile

This compound is a halogenated aromatic compound containing bromine, fluorine, and a pyridine ring, with a methanol group. Each of these structural features contributes to its potential hazard profile.

  • Halogenated Pyridine Core: Pyridine and its derivatives are known to be hazardous. They can be irritating to the skin, eyes, and respiratory system. Some pyridines also exhibit toxicity to the liver and kidneys upon prolonged or excessive exposure. The presence of bromine and fluorine atoms can enhance the toxicological properties and environmental persistence of the molecule. Halogenated organic compounds are regulated as hazardous waste by the U.S. Environmental Protection Agency (EPA).[1][2][3][4][5]

  • Methanol Group: The hydroxymethyl (-CH₂OH) group can undergo reactions typical of primary alcohols. While the methanol group itself is a common structural motif, its presence on a halogenated pyridine ring influences the overall reactivity and potential metabolic pathways of the compound.

  • Combustibility: While a specific flashpoint is not documented, many organic compounds, including similar pyridine derivatives, are combustible. Upon heating, decomposition can occur, potentially releasing toxic and corrosive fumes such as hydrogen bromide, hydrogen fluoride, and oxides of nitrogen.

In the absence of specific toxicological data, it is prudent to treat this compound as a hazardous substance with the potential for skin, eye, and respiratory irritation, as well as systemic toxicity.

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound and its waste. The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes of the chemical or its solutions, which can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves (double-gloving is recommended).Provides a barrier against skin contact, which can lead to irritation and absorption of the chemical.
Body Protection A flame-retardant lab coat, worn fully buttoned.Protects against incidental skin contact and small splashes.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust or aerosols.

Waste Segregation and Containerization: Preventing Hazardous Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. This compound waste must be handled as halogenated organic waste .

Key Segregation Principles:

  • Dedicated Waste Stream: Collect all waste containing this compound in a designated, properly labeled hazardous waste container.

  • No Mixing: NEVER mix halogenated organic waste with non-halogenated organic waste. This is crucial as co-mingling can complicate the disposal process and increase costs.

  • Incompatible Materials: Keep this compound waste separate from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired solid this compound, as well as contaminated consumables (e.g., weighing paper, gloves, paper towels), should be collected in a designated solid halogenated organic waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid halogenated organic waste container.

Waste Container Specifications:

  • Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy, for liquid waste. However, it is important to note that some sources indicate that pyridine can have a severe effect on HDPE over time, so regular inspection of the container's integrity is essential.[6][7][8] For solid waste, a sealable plastic or glass container is appropriate.

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and a clear indication of its halogenated nature (e.g., "Halogenated Organic Waste"). The accumulation start date must also be clearly marked.

  • Closure: Waste containers must be kept tightly sealed at all times, except when adding waste.

Spill and Decontamination Procedures: A Step-by-Step Response

In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.

For a Small Spill (manageable by trained personnel):

  • Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collection: Carefully collect the absorbed material or swept solid into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., methanol or ethanol), followed by a thorough cleaning with soap and water. All materials used for decontamination must be disposed of as hazardous waste.

For a Large Spill:

  • Evacuate: Evacuate the immediate area.

  • Emergency Services: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Ventilation: If it is safe to do so, ensure the area is well-ventilated.

Disposal Protocol: The Final Step

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. In the United States, this falls under the purview of the EPA's Resource Conservation and Recovery Act (RCRA).

Disposal Workflow:

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedure:

  • Collection: Collect waste as described in Section 3.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Manifesting: Ensure that the waste is properly manifested for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Final Disposal: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted TSDF. This process is designed to break down the molecule into less harmful components. Thermal decomposition of fluorinated and brominated compounds can produce hazardous byproducts, necessitating specialized incineration facilities equipped with appropriate scrubbers and afterburners to neutralize acidic gases (e.g., HF and HBr) and prevent the release of toxic substances.[9][10]

Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste is a critical component of scientific research. For this compound, a proactive and informed approach to disposal is essential. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and compliant disposal procedures, laboratory professionals can ensure the safety of themselves and their colleagues while protecting the environment.

References

  • Professional Plastics. (n.d.). HDPE and LDPE Resistance Chart by Chemical. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Cipax. (n.d.). Chemical resistance of high and low density polyethylene. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]

  • Silver-Line Plastics. (n.d.). HDPE Chemical Resistance Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Pyridinemethanol. PubChem. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • National Research Centre for the Working Environment. (n.d.). Pyridine. Retrieved from [Link]

  • National Institute for Public Health and the Environment. (n.d.). Pyridine: an overview of available data on mutagenicity and carcinogenicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, December 3). A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. PubMed. Retrieved from [Link]

  • Qiji Chemical. (n.d.). Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Environmental release and behavior of brominated flame retardants. PubMed. Retrieved from [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020, June 1). Thermal degradation of fluoropolymers. Retrieved from [Link]

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Guardian of the Bench: A Safety and Handling Guide for (5-Bromo-2-fluoropyridin-3-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our practices. The handling of novel chemical entities, such as the reagent (5-Bromo-2-fluoropyridin-3-YL)methanol, demands a meticulous and informed approach to personal protection and waste management. This guide serves as an essential directive for the safe handling of this compound, providing a framework built on established safety principles to empower researchers and ensure a secure laboratory environment.

Hazard Profile: An Informed Perspective

Assumed Hazards:

  • Skin Irritation: Potential to cause redness, itching, and inflammation upon contact.

  • Serious Eye Damage/Irritation: Risk of significant eye injury upon contact.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

  • Acute Toxicity (Oral): Harmful if swallowed.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to employees[3]. A comprehensive PPE strategy is non-negotiable when handling this compound.

Table 1: Essential PPE for Handling this compound

Protection TypeSpecificationRationale and Best Practices
Hand Protection Chemical-resistant nitrile or neoprene gloves.To prevent skin contact with the chemical. Nitrile gloves offer good resistance to a variety of chemicals[4]. For prolonged or immersive contact, consider double-gloving or using thicker gloves. Always inspect gloves for tears or punctures before use.
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a significant splash hazard[5][6].To protect the eyes from splashes and airborne particles. Safety glasses with side shields are the minimum requirement, but goggles provide a more complete seal[5][6].
Body Protection A flame-resistant lab coat or chemical-resistant apron worn over long pants and closed-toe shoes.To protect the skin and personal clothing from spills and contamination[5][7].
Respiratory Protection All handling of solid or solutions of this compound must be conducted in a certified chemical fume hood.A fume hood is a primary engineering control to minimize inhalation of hazardous vapors or dust[8][9]. In the event of a spill outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for cleanup personnel[3][7].
Operational Workflow: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized workflow minimizes the risk of exposure and ensures a controlled experimental environment. The American Chemical Society (ACS) promotes the RAMP framework: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies[10][11].

G cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling & Disposal a Consult SDS of similar compounds b Verify fume hood is operational a->b c Assemble and inspect all PPE b->c d Locate spill kit and emergency shower/eyewash c->d e Don PPE: Lab coat, goggles, gloves d->e f Work within the fume hood e->f g Weigh and transfer chemical carefully f->g h Keep container sealed when not in use g->h i Segregate halogenated waste h->i j Decontaminate work surfaces i->j k Remove PPE in the correct order j->k l Wash hands thoroughly k->l

Caption: A procedural workflow for the safe handling of this compound.

Disposal Plan: Responsible Stewardship

This compound is a halogenated organic compound. As such, all waste materials contaminated with this chemical must be disposed of as hazardous waste in a designated halogenated organic waste stream[12][13][14].

Step-by-Step Disposal Protocol:

  • Segregate Waste: Collect all contaminated materials, including gloves, weigh paper, and pipette tips, in a clearly labeled, leak-proof container designated for "Halogenated Organic Waste"[8][13]. Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal[14].

  • Labeling: The waste container must be accurately labeled with its contents. Use full chemical names; avoid abbreviations[8].

  • Storage: Keep the waste container sealed and store it in a well-ventilated, designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

  • Consult Local Guidelines: Always adhere to your institution's specific hazardous waste disposal procedures.

By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. Remember, proactive risk management is the cornerstone of innovative and responsible science.

References

  • Benchchem. Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available from: [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available from: [Link]

  • Hazardous Waste Segregation.
  • Safety & Risk Services. Organic Solvent Waste Disposal.
  • Proman. Safety Data Sheet.
  • Clarion Safety Systems. OSHA's PPE Laboratory Standards. Available from: [Link]

  • American Chemical Society. Safety. Available from: [Link]

  • American Chemical Society. Safety Tipsheets & Best Practices. Available from: [Link]

  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. Available from: [Link]

  • Halogenated Solvents.
  • Princeton EHS. Section 6C: Protective Equipment. Available from: [Link]

  • American Chemical Society. Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. Available from: [Link]

  • Emergency Management and Safety. Chapter 6: Chemical Storage and Handling. Available from: [Link]

  • US EPA. Personal Protective Equipment. Available from: [Link]

  • MATERIAL SAFETY DATA SHEET.
  • CHEMM. Personal Protective Equipment (PPE). Available from: [Link]

  • ChemTalk. Lab Safety Equipment & PPE. Available from: [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. Available from: [Link]

  • State of Michigan. SAFETY DATA SHEET - Methanol (230, 232, 233). Available from: [Link]

  • Methanol Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.